3,6-Dihydro-2H-pyran-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-1-3-8-4-2-6/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICNNRIXWURVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80762013 | |
| Record name | 3,6-Dihydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80762013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105772-13-2 | |
| Record name | 3,6-Dihydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80762013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dihydro-2H-pyran-4-carbonitrile: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,6-dihydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its physical and chemical characteristics, plausible synthetic routes, potential biological activities, and essential safety information. The content is structured to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Chemical and Physical Properties
3,6-Dihydro-2H-pyran-4-carbonitrile is a liquid organic compound featuring a dihydropyran ring substituted with a nitrile group.[1] This structure offers multiple sites for chemical modification, making it a versatile intermediate in organic synthesis. Key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| CAS Number | 105772-13-2 | [2] |
| IUPAC Name | 3,6-dihydro-2H-pyran-4-carbonitrile | [2] |
| Synonyms | 2H-Pyran-4-carbonitrile, 3,6-dihydro- | [2][3] |
| Physical Form | Liquid | [1] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |
Spectroscopic Data Summary
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the dihydropyran ring. The vinylic proton would appear in the downfield region, while the aliphatic protons adjacent to the oxygen atom and the double bond would exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon spectrum would display distinct signals for the nitrile carbon, the two sp² carbons of the double bond, and the three sp³ carbons of the saturated portion of the ring. The carbon of the nitrile group would be found in the typical range for nitriles.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, medium-intensity absorption band around 2210-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.[4] Additionally, a C=C stretching vibration for the double bond in the ring would be observed around 1640-1680 cm⁻¹. Strong C-O stretching bands characteristic of the ether linkage would be present in the fingerprint region (1050-1150 cm⁻¹).[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 109.13).[5] Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the dihydropyran ring.
Synthesis and Reactivity
The synthesis of dihydropyran derivatives can be achieved through various methods, with the hetero-Diels-Alder reaction being a prominent approach.[6][7] Multi-component reactions also offer an efficient route to functionalized pyran systems.[8]
General Experimental Protocol for Synthesis
A plausible synthetic route to 3,6-dihydro-2H-pyran-4-carbonitrile could involve a variation of the hetero-Diels-Alder reaction. The following is a generalized protocol based on the synthesis of similar dihydropyran structures:
-
Reactant Preparation: A suitable diene and a dienophile containing a nitrile group are chosen. The reaction is typically catalyzed by a Lewis acid.
-
Reaction Setup: The diene is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon).
-
Catalyst Addition: The Lewis acid catalyst is added to the solution, and the mixture is stirred at a controlled temperature.
-
Dienophile Addition: The dienophile is added dropwise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography or distillation to yield the final 3,6-dihydro-2H-pyran-4-carbonitrile.
Caption: Plausible Hetero-Diels-Alder synthetic pathway.
Potential Biological Activities
The dihydropyran scaffold is present in numerous biologically active compounds, suggesting that 3,6-dihydro-2H-pyran-4-carbonitrile could serve as a valuable starting material for the synthesis of novel therapeutic agents.[9] Derivatives of dihydropyrans have demonstrated a range of pharmacological activities, including:
-
Anticancer Activity: Certain dihydropyran-containing molecules have shown significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[10]
-
Antimicrobial Activity: Dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[8][11]
-
Receptor Modulation: The dihydropyran scaffold has been identified in compounds that act as receptor agonists, indicating its potential for targeting specific biological pathways.[10]
The nitrile group can also contribute to the biological activity of a molecule by enhancing binding affinity to target proteins and improving pharmacokinetic properties.[12]
Experimental Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of derivatives of 3,6-dihydro-2H-pyran-4-carbonitrile.
Caption: General workflow for synthesis and biological evaluation.
Safety and Handling
3,6-Dihydro-2H-pyran-4-carbonitrile is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
3,6-Dihydro-2H-pyran-4-carbonitrile is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its dihydropyran core and reactive nitrile group make it an attractive starting material for the development of novel compounds with a wide range of potential biological activities. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 3,6-Dihydro-2H-pyran-4-carbonitrile | 105772-13-2 [sigmaaldrich.com]
- 2. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dihydro-2H-pyran-4-carbonitrile | CAS 105772-13-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - 3,6-dihydro-2h-pyran-4-carbonitrile (C6H7NO) [pubchemlite.lcsb.uni.lu]
- 6. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5,6-Dihydro-4H-pyran-2-carbonitrile | 31518-13-5 | Benchchem [benchchem.com]
3,6-Dihydro-2H-pyran-4-carbonitrile IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dihydro-2H-pyran-4-carbonitrile, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physical and chemical properties, a plausible synthetic route, and relevant safety information.
Chemical Identity
-
Molecular Weight: 109.13 g/mol [2]
-
Chemical Structure:
/ \ / C---C=C
Synonyms
This compound is also known by a variety of other names and identifiers, including:
-
DTXSID80762013[2]
-
RefChem:272369[2]
-
DTXCID40712756[2]
-
MFCD20040386[2]
-
SCHEMBL14812101[2]
-
AKOS025149672[2]
Physicochemical Properties
A summary of the key physical and chemical properties of 3,6-Dihydro-2H-pyran-4-carbonitrile is presented in the table below.
| Property | Value | Reference |
| Appearance | Clear colorless to yellow liquid | [5] |
| Boiling Point | 217.9 ± 40.0 °C (at 760 Torr) | [6] |
| Density | 1.066 g/cm³ | [5] |
| Solubility | Sparingly soluble (27 g/L at 25 °C) | [6] |
| Storage | Sealed in dry, store in freezer, under -20°C | [1][3] |
Proposed Synthesis Pathway
Caption: Plausible synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile.
Experimental Protocols
While a specific protocol for the target molecule is unavailable, the following sections outline general procedures for the key transformations in the proposed synthesis. These are intended as a guide for methods development.
Synthesis of 4-Bromo-3,6-dihydro-2H-pyran (Vinyl Halide Intermediate)
A common method for the conversion of a ketone to a vinyl halide is the Shapiro reaction. This reaction involves the formation of a tosylhydrazone followed by treatment with a strong base.
Materials:
-
Tetrahydropyran-4-one
-
p-Toluenesulfonhydrazide (TsNHNH₂)
-
n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Formation of the Tosylhydrazone: To a solution of tetrahydropyran-4-one in methanol, add an equimolar amount of p-toluenesulfonhydrazide. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting tosylhydrazone can be isolated by filtration or evaporation of the solvent.
-
Formation of the Vinyl Halide: The dried tosylhydrazone is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C, and TMEDA (2.2 equivalents) is added, followed by the slow addition of n-BuLi (2.2 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled again to -78 °C, and 1,2-dibromoethane is added. After stirring, the reaction is quenched with water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 4-bromo-3,6-dihydro-2H-pyran.
Palladium-Catalyzed Cyanation of 4-Bromo-3,6-dihydro-2H-pyran
The conversion of the vinyl bromide to the corresponding nitrile can be achieved through a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Bromo-3,6-dihydro-2H-pyran
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 4-bromo-3,6-dihydro-2H-pyran in anhydrous DMF under an inert atmosphere, add zinc cyanide (0.6 equivalents) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%).
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3,6-Dihydro-2H-pyran-4-carbonitrile.
Spectral Data (Reference)
While specific spectral data for 3,6-Dihydro-2H-pyran-4-carbonitrile is not available in the cited literature, the following provides reference data for the closely related compound, 3,4-Dihydro-2H-pyran. This can serve as a useful comparison during characterization.
3,4-Dihydro-2H-pyran (CAS: 110-87-2)
| Data Type | Key Features |
| ¹H NMR | Chemical shifts (δ) will be observed for the vinyl protons and the protons on the saturated carbons of the pyran ring. |
| ¹³C NMR | Signals corresponding to the sp² carbons of the double bond and the sp³ carbons of the saturated portion of the ring will be present. |
| IR Spectrum | Characteristic peaks for C=C stretching (around 1650 cm⁻¹) and C-O-C stretching will be observed. |
Safety Information
3,6-Dihydro-2H-pyran-4-carbonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling for a complete understanding of its hazards and the necessary safety measures.
References
- 1. rsc.org [rsc.org]
- 2. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dihydro-2H-pyran-4-carbonitrile | 105772-13-2 [sigmaaldrich.com]
- 4. 3,6-Dihydro-2H-pyran-4-carbonitrile | CAS 105772-13-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Vinyl nitrile synthesis by cyanation [organic-chemistry.org]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 3,6-Dihydro-2H-pyran-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of publicly available chemical databases and scientific literature did not yield experimentally determined spectroscopic data or a specific, detailed synthesis protocol for 3,6-Dihydro-2H-pyran-4-carbonitrile. The information presented herein is a theoretical guide based on the compound's structure, analysis of analogous molecules, and established principles of organic chemistry and spectroscopy. All data and protocols should be regarded as predictive and require experimental validation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,6-Dihydro-2H-pyran-4-carbonitrile. These predictions are derived from the analysis of its functional groups (nitrile, ether, alkene) and the overall molecular structure.
Table 1: Predicted 1H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Notes |
| ~ 4.2 | Triplet (t) | 2H, -O-CH2 -CH2- | Protons adjacent to the ether oxygen. |
| ~ 3.8 | Triplet (t) | 2H, -O-CH2 -C= | Protons adjacent to the ether oxygen. |
| ~ 2.4 | Multiplet (m) | 2H, -CH2-CH2 -C= | Allylic protons. |
| ~ 6.7 | Triplet of triplets (tt) | 1H, =CH - | Vinylic proton. |
Table 2: Predicted 13C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 145 | C =C-CN | Vinylic carbon. |
| ~ 118 | -C N | Nitrile carbon. |
| ~ 105 | C=C -CN | Quaternary vinylic carbon. |
| ~ 68 | -O-C H2-CH2- | Carbon adjacent to ether oxygen. |
| ~ 65 | -O-C H2-C= | Carbon adjacent to ether oxygen. |
| ~ 25 | -CH2-C H2-C= | Allylic carbon. |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm-1) | Vibration Mode | Intensity |
| 2225 - 2260 | C≡N stretch | Strong, Sharp |
| 1650 - 1680 | C=C stretch | Medium |
| 3020 - 3080 | =C-H stretch | Medium |
| 2850 - 2960 | C-H stretch (sp3) | Medium to Strong |
| 1050 - 1150 | C-O-C stretch | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Notes |
| 109 | [M]+• | Molecular Ion |
| 82 | [M - HCN]+• | Loss of hydrogen cyanide |
| 81 | [M - H - HCN]+ | Subsequent loss of a hydrogen radical |
| 54 | [C4H6]+• | Result of a retro-Diels-Alder reaction |
Plausible Experimental Protocols
The following is a plausible, two-step synthetic route for 3,6-Dihydro-2H-pyran-4-carbonitrile, adapted from general procedures for the synthesis of similar compounds.
Synthesis of 4-Hydroxy-tetrahydro-pyran-4-carbonitrile (Cyanohydrin Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve tetrahydropyran-4-one (1.0 eq) in ethanol (5 mL per gram of ketone).
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add it to the ketone solution.
-
Acidification: Slowly add a solution of acetic acid (1.2 eq) in water dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin. This intermediate is often used in the next step without further purification.
Dehydration to 3,6-Dihydro-2H-pyran-4-carbonitrile
-
Reaction Setup: Dissolve the crude 4-hydroxy-tetrahydro-pyran-4-carbonitrile (1.0 eq) in anhydrous pyridine (10 mL per gram of cyanohydrin) in a round-bottom flask under a nitrogen atmosphere.
-
Dehydrating Agent Addition: Cool the solution in an ice bath and slowly add phosphorus oxychloride (1.5 eq) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Extract the mixture three times with diethyl ether.
-
Purification: Combine the organic layers and wash successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.
Visualization of Experimental Workflow
The following diagram illustrates the general logical flow from the synthesis of the target compound to its structural confirmation via spectroscopic methods.
Caption: A logical workflow for the synthesis and spectroscopic confirmation of 3,6-Dihydro-2H-pyran-4-carbonitrile.
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3,6-Dihydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,6-Dihydro-2H-pyran-4-carbonitrile. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR spectroscopy and analysis of analogous structures. It also includes a standardized experimental protocol for acquiring high-quality NMR data for this and similar compounds.
Predicted 1H and 13C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton (1H) and carbon (13C) nuclei of 3,6-Dihydro-2H-pyran-4-carbonitrile. These predictions are based on the analysis of typical chemical shift ranges for the functional groups and structural motifs present in the molecule.
Table 1: Predicted 1H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 4.10 - 4.30 | Triplet (t) | 5.0 - 6.0 |
| H-3 | 2.30 - 2.50 | Multiplet (m) | - |
| H-5 | 6.80 - 7.00 | Triplet of triplets (tt) | ~2.0, ~4.0 |
| H-6 | 3.80 - 4.00 | Doublet of triplets (dt) | ~2.0, ~5.5 |
Table 2: Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 65 - 70 |
| C-3 | 25 - 30 |
| C-4 | 100 - 105 |
| C-5 | 140 - 145 |
| C-6 | 60 - 65 |
| CN | 115 - 120 |
Experimental Protocol for NMR Data Acquisition
This section outlines a detailed methodology for the acquisition of 1H and 13C NMR spectra for 3,6-Dihydro-2H-pyran-4-carbonitrile.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of 3,6-Dihydro-2H-pyran-4-carbonitrile.
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it with a unique identifier.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
-
Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for 1H and 13C, and the magnetic field should be shimmed to ensure high resolution and symmetrical peak shapes.
-
Temperature: The sample temperature should be maintained at a constant value, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) should be used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
Pulse Sequence: A proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., zgpg30) should be employed to obtain a spectrum with single-line resonances for each carbon.
-
Spectral Width: A spectral width of 200-240 ppm is necessary to encompass all carbon signals.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally used.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration (for 1H NMR): Identify all peaks and integrate their areas to determine the relative ratios of the different types of protons.
Visualization of Spectral-Structural Correlations
The following diagram illustrates the logical relationship between the chemical structure of 3,6-Dihydro-2H-pyran-4-carbonitrile and its predicted 1H and 13C NMR spectral regions.
FT-IR Spectroscopic Analysis of 3,6-Dihydro-2H-pyran-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,6-dihydro-2H-pyran-4-carbonitrile. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the analytical workflow. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.
Predicted FT-IR Spectral Data
The FT-IR spectrum of 3,6-dihydro-2H-pyran-4-carbonitrile is characterized by the vibrational modes of its key functional groups: a nitrile (C≡N), an alkene (C=C) within a cyclic ether (C-O-C), and various C-H bonds. The expected absorption bands are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch | Nitrile | 2250 - 2230 | Medium |
| C=C Stretch | Alkene | 1680 - 1640 | Medium |
| C-O-C Asymmetric Stretch | Ether | 1260 - 1070 | Strong |
| C-O-C Symmetric Stretch | Ether | 1070 - 1020 | Strong |
| =C-H Stretch (alkene) | sp² C-H | 3100 - 3000 | Medium |
| C-H Stretch (alkane) | sp³ C-H | 3000 - 2850 | Medium |
| -CH₂- Scissoring | Alkane | 1470 - 1450 | Medium |
| =C-H Bend (alkene) | C-H | 1000 - 650 | Strong |
Experimental Protocol: FT-IR Analysis
The following protocol details the methodology for obtaining the FT-IR spectrum of liquid 3,6-dihydro-2H-pyran-4-carbonitrile using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid samples due to its minimal sample preparation.[1]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
Materials:
-
3,6-Dihydro-2H-pyran-4-carbonitrile (liquid sample)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization and diagnostic checks.
-
Install the ATR accessory into the sample compartment of the spectrometer.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected to account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[1]
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone and allow it to dry completely.
-
Initiate the background scan using the spectrometer's acquisition software. The spectrum should show peaks only for atmospheric components.
-
-
Sample Analysis:
-
Using a clean pipette, place a small drop of 3,6-dihydro-2H-pyran-4-carbonitrile onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the liquid film.
-
Initiate the sample scan. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected and normalized if necessary.
-
Identify and label the characteristic absorption peaks. Compare the observed peak positions with the expected values in the data table above to confirm the identity and purity of the compound. The nitrile (C≡N) stretching vibration is a particularly diagnostic peak.[2][3]
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in the appropriate solvent to remove all traces of the sample.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of 3,6-dihydro-2H-pyran-4-carbonitrile.
Caption: Experimental workflow for FT-IR analysis of a liquid sample using an ATR accessory.
Signaling Pathways and Logical Relationships
The structural features of 3,6-dihydro-2H-pyran-4-carbonitrile directly correlate to its FT-IR spectrum. The following diagram illustrates this relationship, showing how the different functional groups within the molecule give rise to specific, characteristic absorption bands in the infrared spectrum.
Caption: Relationship between molecular structure and characteristic IR absorptions.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3,6-Dihydro-2H-pyran-4-carbonitrile
For Immediate Release
This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pathways of 3,6-Dihydro-2H-pyran-4-carbonitrile. The information is targeted toward researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. In the absence of direct experimental data in publicly accessible literature, this guide synthesizes established fragmentation principles for cyclic ethers, unsaturated systems, and nitriles to predict the mass spectral behavior of the target molecule.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of 3,6-Dihydro-2H-pyran-4-carbonitrile under electron ionization (EI) is anticipated to be governed by the functionalities present: a dihydropyran ring and a nitrile group. The molecular ion (M+) is predicted at an m/z of 123. Subsequent fragmentation is likely to proceed through several key pathways, including the retro-Diels-Alder reaction characteristic of cyclohexene-like structures, as well as fragmentation patterns typical for nitriles and cyclic ethers.
The following table summarizes the predicted major fragment ions, their proposed elemental compositions, and the likely fragmentation pathways. The relative abundance is a qualitative prediction based on the anticipated stability of the resulting ions.
| Predicted m/z | Proposed Elemental Composition | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 123 | C₇H₉NO | Molecular Ion (M+) | Moderate |
| 122 | C₇H₈NO | Loss of a hydrogen atom ([M-H]⁺) | Moderate to High |
| 95 | C₅H₅NO | Loss of ethylene (C₂H₄) via Retro-Diels-Alder reaction | High |
| 68 | C₄H₄O | Charged diene fragment from Retro-Diels-Alder reaction | Moderate |
| 55 | C₃H₅N | Acrylonitrile fragment from Retro-Diels-Alder reaction | Moderate |
| 54 | C₃H₄N | Loss of H from the acrylonitrile fragment | Moderate |
| 41 | C₂H₃N | Loss of CH₂ from the acrylonitrile fragment | Low |
| 27 | CHN | Loss of HCN | Low |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a detailed experimental protocol for the analysis of 3,6-Dihydro-2H-pyran-4-carbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
2.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
2.2. Reagents and Sample Preparation
-
Solvent: High-purity, volatile organic solvent such as dichloromethane or ethyl acetate.
-
Sample Concentration: Prepare a dilute solution of 3,6-Dihydro-2H-pyran-4-carbonitrile in the chosen solvent at a concentration of approximately 10-100 µg/mL.
2.3. GC-MS Operating Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 35 to 300.
-
Scan Rate: 2 scans/second.
2.4. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 3,6-Dihydro-2H-pyran-4-carbonitrile.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways based on the observed mass spectrum and known fragmentation mechanisms.
Visualization of Predicted Fragmentation Pathways
The logical relationships between the molecular ion and its primary fragments can be visualized using a directed graph. The following DOT script generates a diagram of the predicted fragmentation pathways.
Predicted fragmentation pathway of 3,6-Dihydro-2H-pyran-4-carbonitrile.
Stability and storage of 3,6-Dihydro-2H-pyran-4-carbonitrile
An In-depth Technical Guide to the Stability and Storage of 3,6-Dihydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,6-Dihydro-2H-pyran-4-carbonitrile. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines supplier recommendations with established chemical principles governing its functional groups to offer a thorough understanding of its stability profile. The experimental protocols described herein are model procedures that can be adapted for a formal stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,6-Dihydro-2H-pyran-4-carbonitrile is presented in the table below.
| Property | Value |
| CAS Number | 105772-13-2 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol [1][2] |
| Appearance | Clear colorless to yellow liquid |
| Boiling Point | 217.9 ± 40.0 °C (at 760 Torr, Calculated) |
| Density | 1.066 g/cm³ |
| Solubility | Sparingly soluble in water (27 g/L at 25 °C, Calculated) |
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of 3,6-Dihydro-2H-pyran-4-carbonitrile. The following recommendations are based on supplier data sheets and general laboratory safety practices.
Storage Conditions
There are some discrepancies among suppliers regarding the optimal storage temperature. To ensure maximum stability and shelf-life, the most conservative conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: Store in a freezer at -20°C.[3] Short-term: Room temperature storage is also suggested by some suppliers, but refrigerated conditions are preferable. | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture-driven hydrolysis. |
| Container | Keep in a tightly sealed container. | Prevents contamination and evaporation. |
| Light | Protect from light. | Minimizes the risk of photochemically induced degradation or polymerization. |
Handling Precautions
3,6-Dihydro-2H-pyran-4-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1][2]. Standard laboratory safety protocols should be strictly followed.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear safety goggles or a face shield.
-
Wear a lab coat.
-
-
Ignition Sources: The compound is a flammable liquid. Keep away from heat, sparks, and open flames.
Potential Degradation Pathways
While specific degradation pathways for 3,6-Dihydro-2H-pyran-4-carbonitrile have not been experimentally elucidated in the available literature, its structure, containing a vinyl ether and an α,β-unsaturated nitrile, suggests several potential routes of degradation.
Hydrolytic Degradation (Acid-Catalyzed)
The vinyl ether moiety of the dihydropyran ring is susceptible to hydrolysis under acidic conditions. This is a well-documented reaction for dihydropyrans, which are commonly used as acid-labile protecting groups for alcohols[4]. The reaction likely proceeds through protonation of the double bond to form a stable oxocarbenium ion intermediate, which is then attacked by water, leading to ring-opening.
Figure 1. Proposed pathway for acid-catalyzed hydrolytic degradation.
Nucleophilic Addition
The α,β-unsaturated nitrile system is an electrophilic Michael acceptor. The electron-withdrawing nature of the nitrile group makes the β-carbon of the double bond susceptible to attack by nucleophiles. Under basic conditions, hydroxide ions could act as nucleophiles, leading to the formation of a β-hydroxy nitrile. Subsequent reactions could include hydrolysis of the nitrile group to a carboxylic acid or amide.
References
3,6-Dihydro-2H-pyran-4-carbonitrile: An In-depth Technical Guide on Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for 3,6-Dihydro-2H-pyran-4-carbonitrile and structurally related compounds. The toxicological properties of 3,6-Dihydro-2H-pyran-4-carbonitrile have not been fully investigated. All handling and experimental procedures should be conducted with extreme caution, under the supervision of qualified personnel, and in accordance with all applicable safety regulations. A thorough risk assessment should be performed before commencing any work with this compound.
Executive Summary
This guide provides a comprehensive overview of the safety and handling considerations for 3,6-Dihydro-2H-pyran-4-carbonitrile. Due to a lack of extensive toxicological data for this specific compound, this guide incorporates information from structurally similar compounds, primarily 3,4-Dihydro-2H-pyran, to provide a more complete safety profile. The primary hazards associated with 3,6-Dihydro-2H-pyran-4-carbonitrile include harm if swallowed, in contact with skin, or inhaled, as well as causing serious skin and eye irritation.[1] Adherence to stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, is mandatory when handling this compound.
Chemical and Physical Properties
Limited specific experimental data for the physical and chemical properties of 3,6-Dihydro-2H-pyran-4-carbonitrile is publicly available. The following tables summarize the available computed and experimental data for the target compound and a related structure, 3,4-Dihydro-2H-pyran, for comparison.
Table 2.1: Physical and Chemical Properties of 3,6-Dihydro-2H-pyran-4-carbonitrile
| Property | Value | Source |
| Molecular Formula | C6H7NO | PubChem[1] |
| Molecular Weight | 109.13 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Purity | 97% | Sigma-Aldrich[2] |
Table 2.2: Physical and Chemical Properties of 3,4-Dihydro-2H-pyran (for reference)
| Property | Value | Source |
| Molecular Formula | C5H8O | Sigma-Aldrich |
| Molecular Weight | 84.12 g/mol | Sigma-Aldrich |
| Boiling Point | 86 °C | Sigma-Aldrich |
| Melting Point | -70 °C | Sigma-Aldrich |
| Density | 0.922 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | -17.78 °C (0 °F) | Cole-Parmer[3] |
| Autoignition Temperature | 240 °C (464 °F) | Cole-Parmer |
Hazard Identification and Toxicological Profile
The primary hazards of 3,6-Dihydro-2H-pyran-4-carbonitrile as identified by the Globally Harmonized System (GHS) are summarized below. It is crucial to note that specific quantitative toxicological data such as LD50 and LC50 values are not currently available for this compound. The toxicological properties have not been fully investigated, and the compound should be handled as if it were highly toxic.[3][4]
Table 3.1: GHS Hazard Statements for 3,6-Dihydro-2H-pyran-4-carbonitrile
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | PubChem[1] |
| H312 | Harmful in contact with skin | PubChem[1] |
| H315 | Causes skin irritation | PubChem[1] |
| H319 | Causes serious eye irritation | PubChem[1] |
| H332 | Harmful if inhaled | PubChem[1] |
| H335 | May cause respiratory irritation | PubChem[1] |
Toxicological Summary:
-
Acute Effects: The compound is classified as harmful through oral, dermal, and inhalation routes of exposure.[1] It is expected to cause irritation to the skin, eyes, and respiratory tract.[1] Vapors may cause dizziness or suffocation.[3]
-
Chronic Effects: No information was found regarding the chronic health effects of 3,6-Dihydro-2H-pyran-4-carbonitrile.
-
Carcinogenicity: The carcinogenic properties of this compound have not been evaluated.[3][4]
Reactivity and Stability
Table 4.1: Reactivity and Stability Data
| Parameter | Information |
| Chemical Stability | Stable under normal temperatures and pressures.[3] |
| Conditions to Avoid | High temperatures, mechanical shock, incompatible materials, ignition sources, excess heat.[3] |
| Incompatible Materials | Oxidizing agents, strong acids, and alcohols.[3] |
| Hazardous Decomposition Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[3] |
| Hazardous Polymerization | Has not been reported for the related compound 3,4-Dihydro-2H-pyran.[3] |
Handling and Storage
Engineering Controls
All work with 3,6-Dihydro-2H-pyran-4-carbonitrile must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented. The following table outlines the recommended PPE for handling this compound.
Table 5.1: Personal Protective Equipment (PPE) Recommendations
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory. A face shield should be worn if there is a risk of splashing.[3] | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be used for incidental contact but require immediate changing upon contamination. Gloves must be inspected for integrity before each use.[3] | Prevents skin contact, which can cause irritation and systemic toxicity. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat. Wear closed-toe shoes.[3] | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3] | Protects against inhalation of harmful vapors. |
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] Keep containers tightly closed when not in use.[3] For long-term storage, sealing in a dry environment and storing in a freezer at under -20°C is recommended.[2]
Accidental Release and First Aid Measures
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Ventilate the area and decontaminate the spill surface.
-
-
Large Spills:
-
Evacuate the immediate area and alert the appropriate emergency response team.
-
Prevent the spill from entering waterways, sewers, or confined areas.
-
Contain the spill if possible without posing additional risk.
-
First Aid Measures
Table 6.1: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.[3] |
| Ingestion | Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
Experimental Protocols and Visualizations
As no specific experimental protocols for toxicological or safety studies on 3,6-Dihydro-2H-pyran-4-carbonitrile were found in the public domain, this section provides generalized workflows and logical diagrams for safe handling and emergency response.
Hazard Identification and Risk Assessment Workflow
References
Conformational Analysis of the 3,6-Dihydropyran Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,6-dihydro-2H-pyran ring is a key structural motif present in a wide array of natural products, pharmaceuticals, and synthetic intermediates. Its conformational flexibility plays a pivotal role in determining molecular recognition, biological activity, and reaction stereoselectivity. A thorough understanding of the conformational landscape of this unsaturated six-membered heterocycle is therefore critical for rational drug design and synthetic planning. This technical guide provides an in-depth analysis of the conformational preferences of the 3,6-dihydropyran ring, detailing the experimental and computational methodologies used for its characterization and presenting key quantitative data.
The Conformational Landscape of 3,6-Dihydropyran
Unlike its saturated counterpart, tetrahydropyran, which predominantly adopts a stable chair conformation, the presence of a C3-C4 double bond in the 3,6-dihydropyran ring significantly alters its conformational possibilities. The planarity of the double bond and the adjacent C2 and C5 atoms forces the ring into non-chair forms to alleviate angle and torsional strain. The most plausible conformations are the half-chair and the sofa (or envelope) , with the boat and twist-boat forms representing higher energy states or transition states.
Experimental evidence from microwave spectroscopy of 3,6-dihydro-2H-pyran indicates a bent, non-planar conformation in the ground state.[1] The observed rotational constants are consistent with a half-chair or a twisted conformation.[1] In a typical half-chair conformation, four of the ring atoms are coplanar, while the other two are positioned above and below this plane.
Quantitative Conformational Data
Precise experimental data on the conformational energies of the parent 3,6-dihydropyran ring is scarce in the literature. However, computational studies and data from analogous systems provide valuable insights.
Rotational Constants
Microwave spectroscopy has provided precise rotational constants for 3,6-dihydro-2H-pyran, which confirm its non-planar structure.
| Parameter | Ground State (v=0) | First Excited State (v=1) |
| Rotational Constant A (MHz) | 5085.152 ± 0.012 | 5078.965 ± 0.014 |
| Rotational Constant B (MHz) | 4849.365 ± 0.013 | 4849.044 ± 0.015 |
| Rotational Constant C (MHz) | 2712.487 ± 0.013 | 2712.187 ± 0.016 |
| Table 1: Experimentally determined rotational constants for 3,6-dihydro-2H-pyran. Data sourced from reference[1]. |
Conformational Energies of Analogous Systems
To understand the potential energy differences, data from the saturated analogue, tetrahydro-2H-pyran (THP), is informative. Ab initio and DFT calculations show a significant energy gap between the ground state chair and higher energy conformers.
| Conformer | Method | ΔE (kcal/mol) |
| THP 2,5-Twist | MP2 | 5.78 - 6.10 |
| B3LYP | 5.84 - 5.95 | |
| THP 1,4-Boat | MP2 | 6.76 - 7.16 |
| B3LYP | 6.23 - 6.46 | |
| Table 2: Calculated relative energies of higher energy conformers of tetrahydro-2H-pyran (THP) with respect to the chair conformation. Data sourced from reference[2]. |
For unsaturated rings like 3,6-dihydropyran, the energy barrier to ring inversion is expected to be lower than that of saturated rings. For instance, the barrier for cyclohexene, a carbocyclic analogue, is approximately 5.3 kcal/mol.
Vicinal Proton-Proton Coupling Constants (³JHH)
| Coupling Type | Dihedral Angle (φ) | Typical ³JHH (Hz) |
| Allylic (H-C-C=C-H) | ~0° (cis) | 6 - 15 |
| ~180° (trans) | 11 - 18 | |
| Saturated (H-C-C-H) | ~60° (gauche) | 2 - 5 |
| ~180° (anti) | 9 - 13 | |
| Table 3: Representative ³JHH coupling constants for structural fragments relevant to the 3,6-dihydropyran ring. |
Experimental and Computational Protocols
A combination of experimental spectroscopy and computational modeling is typically employed to elucidate the conformational properties of cyclic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental technique for studying molecular conformation in solution.
Protocol for Conformational Analysis via NMR:
-
Sample Preparation: Dissolve a high-purity sample of the 3,6-dihydropyran derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their attached carbons.
-
Measure the coupling constants (J-values) with high precision from the 1D spectrum.
-
-
Data Analysis:
-
Extract all relevant vicinal coupling constants (³JHH).
-
Use the Karplus equation, J(φ) = Acos²(φ) + Bcos(φ) + C, to correlate the observed ³JHH values with dihedral angles (φ). The parameters A, B, and C are empirically derived and depend on the specific fragment.
-
Compare the experimentally derived dihedral angles with those of theoretical models (e.g., half-chair, sofa) to determine the predominant conformation in solution.
-
Computational Modeling
Quantum mechanical calculations are essential for determining the geometries, energies, and relative stabilities of different conformers.
Protocol for DFT-Based Conformational Analysis:
-
Structure Generation: Build the initial 3D structures of the plausible conformers (half-chair, sofa, boat, etc.) of the 3,6-dihydropyran ring using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for each conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set such as 6-31G(d) or higher. This will locate the energy minima on the potential energy surface.
-
Frequency Calculations: Perform vibrational frequency calculations for each optimized structure to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Comparison: Compare the calculated electronic energies or Gibbs free energies to determine the relative stability of the conformers and predict the equilibrium population using the Boltzmann distribution.
-
NMR Parameter Calculation: The optimized geometries can be used to calculate NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data for validation of the computational model.
Conclusion
The conformational analysis of the 3,6-dihydropyran ring reveals a preference for non-planar, bent structures, most likely a half-chair conformation, as supported by microwave spectroscopy.[1] While detailed quantitative energy and NMR coupling data for the parent molecule are limited, a powerful combination of NMR spectroscopy and computational chemistry provides a robust framework for elucidating the conformational preferences of its numerous derivatives. For professionals in drug development and organic synthesis, a rigorous conformational assessment is an indispensable tool for understanding structure-activity relationships and controlling stereochemical outcomes. Further high-level computational studies and detailed NMR analysis on the parent 3,6-dihydropyran would be beneficial to provide a more complete quantitative picture of its dynamic behavior.
References
An In-depth Technical Guide to the Electronic Properties of Alpha,Beta-Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha,beta-unsaturated nitriles, characterized by a cyano group conjugated with a carbon-carbon double bond, are a pivotal class of organic compounds. This conjugation imparts unique electronic properties that govern their reactivity and make them valuable intermediates in organic synthesis and key pharmacophores in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic structure, spectroscopic characteristics, and reactivity of these molecules. It further details experimental protocols for their synthesis and characterization and explores their application in drug development, particularly as enzyme inhibitors.
Core Electronic Structure and Properties
The defining feature of alpha,beta-unsaturated nitriles is the delocalization of π-electrons across the C=C-C≡N system. The strong electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic arrangement is the foundation of their characteristic reactivity.[1]
Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic landscape of these molecules. The Highest Occupated Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors of their reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[2][3]
Quantum Chemical Data
The following table summarizes calculated HOMO-LUMO energies for representative alpha,beta-unsaturated nitriles, illustrating the influence of substituents on their electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Acrylonitrile | - | - | - |
| Crotononitrile | - | - | - |
| Cinnamonitrile | -6.646 | -1.816 | 4.83 |
| 4-Methoxycinnamonitrile | - | - | - |
| 4-Nitrocinnamonitrile | - | - | - |
Note: Specific values for some compounds were not available in the search results and are indicated by "-". The provided data for cinnamonitrile is from a DFT study.[2]
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating partial atomic charges, offering a quantitative view of the electron distribution within the molecule. In alpha,beta-unsaturated nitriles, the β-carbon typically exhibits a partial positive charge, confirming its electrophilic character.[4]
Spectroscopic Characterization
The electronic structure of alpha,beta-unsaturated nitriles gives rise to characteristic spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are distinguished by a sharp, strong absorption band for the C≡N stretching vibration, typically appearing in the range of 2210-2260 cm⁻¹. Conjugation with the double bond can shift this peak to a slightly lower wavenumber. The C=C stretching vibration is also observable, usually in the 1605-1692 cm⁻¹ region.[5][6][7]
| Compound | C≡N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| 4-Hexyloxybenzylidenemalononitrile | 2223 | 1605 |
| Ethyl 2-cyano-3-(4-decyloxy)phenylacrylate | 2216 | 1692 |
| 3-(Anthracen-9-yl)-2-cyanoacryloyl chloride | 2224 | - |
Data extracted from synthesis and characterization reports.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The protons on the double bond (vinylic protons) are particularly informative. Due to the deshielding effect of the nitrile group, the β-proton typically resonates at a downfield chemical shift compared to the α-proton.[5][8]
¹³C NMR: The carbon atoms of the C=C-C≡N system exhibit characteristic chemical shifts. The nitrile carbon appears in the range of 115-125 ppm. The β-carbon is significantly deshielded due to the electron-withdrawing effect of the nitrile group and its resonance contribution.[5][8][9]
| Compound | α-H (ppm) | β-H (ppm) | α-C (ppm) | β-C (ppm) | CN (ppm) |
| 4-Hexyloxybenzylidenemalononitrile | - | 7.66 (s) | - | - | - |
| Substituted heteroarylacrylonitriles | - | - | - | - | - |
UV-Vis Spectroscopy
Alpha,beta-unsaturated nitriles exhibit UV-Vis absorption due to π→π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromic or chromophoric substituents.[10][11]
| Compound | λmax (nm) | Solvent |
| Acrylonitrile | 262, 293 | Chloroform |
| Grafted acrylonitrile polymer with carbon nanotubes | 350, 400 | Chloroform |
Data for simple, non-polymeric, substituted alpha,beta-unsaturated nitriles was limited in the provided search results. The data for acrylonitrile and a grafted polymer are presented.[10]
Reactivity and Key Reactions
The electronic properties of alpha,beta-unsaturated nitriles dictate their reactivity, primarily characterized by nucleophilic additions to the electrophilic β-carbon.
Michael Addition
The Michael addition, or conjugate addition, is a hallmark reaction of this class of compounds. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon.[12][13][14]
Caption: Mechanism of the Michael Addition to an alpha,beta-unsaturated nitrile.
Cycloaddition Reactions
The double bond of alpha,beta-unsaturated nitriles can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides, providing a route to five-membered heterocyclic rings.
Applications in Drug Development
The unique electronic properties and reactivity of the alpha,beta-unsaturated nitrile moiety make it a valuable "warhead" in the design of covalent enzyme inhibitors.[5][15]
Bruton's Tyrosine Kinase (BTK) Inhibition
Several potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, feature a cyanoacrylamide group. These inhibitors act by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK via a Michael addition reaction. This irreversible inhibition is highly effective in treating certain B-cell malignancies.[1][16][17]
Caption: Signaling pathway of BTK inhibition by a cyanoacrylamide-based inhibitor.
Acetylcholinesterase (AChE) Inhibition
Derivatives of acrylonitrile have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The mechanism of inhibition by these compounds is an area of active research.[15][18]
Caption: General mechanism of acetylcholinesterase inhibition.
Experimental Protocols
Synthesis of 2-Cyano-3-phenylacrylonitrile via Knoevenagel Condensation
This protocol describes a microwave-assisted Knoevenagel condensation for the synthesis of a representative alpha,beta-unsaturated nitrile.[5][19]
Caption: Experimental workflow for the synthesis of 2-cyano-3-phenylacrylonitrile.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ammonium acetate (catalyst)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of benzaldehyde and malononitrile.
-
Add a catalytic amount of ammonium acetate (e.g., 10 mol%).
-
Subject the reaction mixture to microwave irradiation for 5-7 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-cyano-3-phenylacrylonitrile.
-
Characterize the final product using IR and NMR spectroscopy and determine its melting point.
Michael Addition of a Thiol to Cinnamonitrile
This protocol outlines the general procedure for the conjugate addition of a thiol to an alpha,beta-unsaturated nitrile.[3][13][14]
Materials:
-
Cinnamonitrile (or other alpha,beta-unsaturated nitrile)
-
Thiol (e.g., thiophenol)
-
Base catalyst (e.g., triethylamine or sodium hydroxide)
-
Solvent (e.g., ethanol, THF, or water depending on substrate solubility)
Procedure:
-
Dissolve the alpha,beta-unsaturated nitrile in the chosen solvent in a round-bottom flask.
-
Add the thiol (typically 1.0-1.2 equivalents).
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture if necessary (e.g., with dilute HCl if a strong base was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Characterize the purified product by NMR and mass spectrometry.
Conclusion
The electronic properties of alpha,beta-unsaturated nitriles, stemming from the conjugation of a nitrile group with a carbon-carbon double bond, are central to their diverse applications in chemistry and pharmacology. Their electrophilic nature at the β-carbon facilitates key bond-forming reactions like the Michael addition, making them versatile synthetic intermediates. In drug development, this reactivity is harnessed for the design of potent covalent inhibitors for a range of enzyme targets. A thorough understanding of their electronic structure, spectroscopic characteristics, and reactivity is therefore essential for researchers and scientists working in these fields. The detailed protocols provided herein serve as a practical guide for the synthesis and manipulation of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hereon.de [hereon.de]
- 4. irjweb.com [irjweb.com]
- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. researchgate.net [researchgate.net]
- 11. Vacuum-Ultraviolet Absorption Spectrum of 3-Methoxyacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 13. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. Journal of the Institute of Science and Technology » Submission » Synthesis and Characterization of Novel Heteroarylacrylonitrile Derivatives Containing Pyrazole Scaffold [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acrylonitrile has Distinct Hormetic Effects on Acetyl-Cholinesterase Activity in Mouse Brain and Blood that are Modulated by Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Privileged Core: A Technical Guide to 3,6-Dihydro-2H-pyran-4-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with the identification of "privileged scaffolds" playing a pivotal role in accelerating drug discovery. These molecular frameworks exhibit the ability to bind to multiple biological targets with high affinity, serving as versatile starting points for the development of potent and selective drugs. Among these, the 3,6-Dihydro-2H-pyran-4-carbonitrile core has emerged as a scaffold of significant interest, demonstrating considerable potential in the design of targeted therapies, particularly in oncology. This technical guide provides an in-depth exploration of this privileged scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower researchers in their drug development efforts.
The 3,6-Dihydro-2H-pyran-4-carbonitrile Scaffold: A Gateway to Novel Therapeutics
The 3,6-dihydro-2H-pyran ring is a six-membered heterocyclic motif containing an oxygen atom and a double bond. The incorporation of a carbonitrile group at the 4-position introduces a key functional handle for synthetic elaboration and a potential interaction point with biological targets. This unique combination of features has positioned 3,6-Dihydro-2H-pyran-4-carbonitrile as a valuable building block in the synthesis of diverse compound libraries.
One of the most notable applications of this scaffold is in the development of inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. The 3,6-dihydropyran moiety has been successfully employed as a bioisosteric replacement for the morpholine group found in many established mTOR inhibitors. This substitution has led to compounds with equivalent or improved potency and selectivity, highlighting the utility of the 3,6-Dihydro-2H-pyran-4-carbonitrile core in modulating this critical signaling pathway.
Quantitative Biological Data
The derivatization of the 3,6-Dihydro-2H-pyran-4-carbonitrile scaffold has yielded compounds with significant biological activity, particularly as anticancer agents. The following tables summarize the quantitative data for representative derivatives, providing a comparative overview of their potency against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HuTu80 (Duodenal adenocarcinoma) | 18.78 | [1] |
| 4T1 (Mouse breast cancer) | 25.43 | [1] | |
| PANC1 (Pancreatic cancer) | 32.63 | [1] | |
| Derivative B | HuTu80 (Duodenal adenocarcinoma) | 20.11 | [1] |
| 4T1 (Mouse breast cancer) | 28.97 | [1] | |
| PANC1 (Pancreatic cancer) | 30.15 | [1] | |
| Derivative C | MCF-7 (Breast cancer) | 18 (nM) | [2] |
| Pyran Derivative 4d | HCT-116 (Colorectal carcinoma) | 75.1 | [3] |
| Pyran Derivative 4k | HCT-116 (Colorectal carcinoma) | 85.88 | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis of dihydropyran derivatives and the evaluation of their biological activity.
General Synthesis of Dihydropyran Derivatives
A one-pot multicomponent condensation reaction is a common and efficient method for the synthesis of dihydropyran derivatives.[1][4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., dimedone, 4-hydroxycoumarin) (1 mmol)
-
Catalyst (e.g., piperidine, L-proline) (0.1 mmol)
-
Solvent (e.g., ethanol, water) (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, active methylene compound, and catalyst in the chosen solvent is stirred at room temperature or heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Signaling Pathway Visualization
The mTOR signaling pathway is a key regulator of cellular processes and a prominent target for anticancer drug development. The following diagram illustrates the central role of mTOR and its downstream effectors.
Caption: The mTOR signaling pathway and the inhibitory action of 3,6-dihydropyran derivatives.
Experimental Workflow
The discovery and development of novel drug candidates from a privileged scaffold like 3,6-Dihydro-2H-pyran-4-carbonitrile follows a structured workflow.
Caption: A typical workflow for drug discovery starting from a privileged scaffold.
Conclusion
The 3,6-Dihydro-2H-pyran-4-carbonitrile scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its demonstrated success in the development of potent mTOR inhibitors and other anticancer agents underscores its "privileged" status. The synthetic tractability of this core, coupled with the significant biological activities of its derivatives, provides a fertile ground for the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers, providing the necessary data, protocols, and conceptual frameworks to leverage the full potential of this promising scaffold in their drug discovery and development programs. Further exploration of the structure-activity relationships and the elucidation of precise mechanisms of action for novel derivatives will undoubtedly pave the way for new and effective treatments for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 3,6-Dihydro-2H-pyran as a Superior Morpholine Bioisostere in mTOR Inhibitors
A Technical Guide for Drug Discovery Professionals
In the relentless pursuit of potent and selective kinase inhibitors, the morpholine moiety has long been a mainstay, particularly for its ability to form crucial hydrogen bonds within the hinge region of ATP-binding sites. However, its inherent limitations, including potential metabolic liabilities and suboptimal physicochemical properties, have driven the exploration for viable replacements. This technical guide delves into the pivotal discovery of 3,6-dihydro-2H-pyran (DHP) as a highly effective morpholine isostere in the design of mammalian target of rapamycin (mTOR) inhibitors, offering equivalent potency and selectivity with potentially improved drug-like properties.
Introduction to mTOR and the Role of Hinge-Binding Moieties
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] As a core component of two distinct protein complexes, mTORC1 and mTORC2, it integrates signals from nutrients and growth factors to control a vast array of cellular processes.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2]
The development of ATP-competitive mTOR inhibitors has been a significant focus of cancer drug discovery.[3] A key structural feature of many of these inhibitors is a hinge-binding moiety that forms a critical hydrogen bond with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The morpholine group has been widely employed for this purpose.
The Limitations of Morpholine and the Rationale for a Replacement
While effective, the morpholine ring is not without its drawbacks. It can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites or rapid clearance. Furthermore, its physicochemical properties can sometimes limit oral bioavailability and cell permeability. These factors have spurred the search for bioisosteres that can mimic the hinge-binding interactions of morpholine while offering an improved overall profile.
3,6-Dihydro-2H-pyran: A Novel Hinge-Binding Motif
Researchers at Wyeth Research identified 3,6-dihydro-2H-pyran (DHP) as a promising replacement for the morpholine group in a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors.[4][5] This discovery was based on the hypothesis that the DHP ring could maintain the essential hydrogen bond interaction with the hinge region while altering the molecule's physicochemical properties in a beneficial way.
Structural and Mechanistic Rationale
The core of this bioisosteric replacement lies in the ability of the oxygen atom in the DHP ring to act as a hydrogen bond acceptor, mimicking the role of the morpholine oxygen. The unsaturated nature of the DHP ring, compared to the saturated morpholine, introduces a degree of conformational rigidity and alters the electronic properties of the molecule, which can influence binding affinity and selectivity.
Caption: A generalized workflow for the discovery and optimization of mTOR inhibitors featuring the DHP bioisostere.
Data Presentation: In Vitro Activity of Morpholine vs. DHP Analogs
The following tables summarize the quantitative data comparing the in vitro activity of the original morpholine-containing compounds with their DHP-substituted counterparts on both pyrazolopyrimidine and thienopyrimidine scaffolds.[4]
Table 1: Pyrazolopyrimidine Scaffold
| Compound | R | X | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| 1a | Morpholine | H | 1.8 | 100 | 56 |
| 1b | DHP | H | 1.7 | 110 | 65 |
| 2a | Morpholine | F | 0.9 | 50 | 56 |
| 2b | DHP | F | 1.0 | 60 | 60 |
Table 2: Thienopyrimidine Scaffold
| Compound | R | X | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| 3a | Morpholine | H | 2.5 | 150 | 60 |
| 3b | DHP | H | 2.2 | 160 | 73 |
| 4a | Morpholine | F | 1.2 | 80 | 67 |
| 4b | DHP | F | 1.1 | 90 | 82 |
The data clearly demonstrates that the replacement of the morpholine moiety with 3,6-dihydro-2H-pyran results in compounds with equivalent potency against mTOR and comparable selectivity versus PI3Kα.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The key experimental protocols are outlined below.
General Synthesis of DHP-Substituted Inhibitors
The synthesis of the 3,6-dihydro-2H-pyran-containing inhibitors generally involves a nucleophilic aromatic substitution reaction. A simplified, representative protocol is as follows:
-
Starting Material: A suitable chloro-substituted pyrazolopyrimidine or thienopyrimidine core.
-
Reagent: 4-hydroxy-3,6-dihydro-2H-pyran.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF).
-
Procedure: The chloro-substituted core, 4-hydroxy-3,6-dihydro-2H-pyran, and DIPEA are combined in DMF and heated to a temperature ranging from 80 to 120 °C for several hours.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
In Vitro Kinase Assays (mTOR and PI3Kα)
The inhibitory activity of the synthesized compounds against mTOR and PI3Kα was determined using biochemical assays.
-
Enzymes: Recombinant human mTOR and PI3Kα.
-
Substrate: A suitable substrate for each kinase (e.g., PHF-1 for mTOR).
-
ATP: Radiolabeled [γ-³²P]ATP.
-
Assay Buffer: A buffer containing MgCl₂, DTT, and other necessary components.
-
Procedure:
-
The compounds are serially diluted in DMSO.
-
The kinase, substrate, and inhibitor are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).
-
The reaction is quenched, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by filtration or precipitation).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mTOR signaling pathway and the logical relationship of the bioisosteric replacement.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Caption: The logical basis for replacing morpholine with DHP in mTOR inhibitors.
Conclusion
The discovery of 3,6-dihydro-2H-pyran as a morpholine replacement represents a significant advancement in the design of mTOR inhibitors.[4] This bioisosteric substitution maintains the critical hinge-binding interaction, resulting in compounds with equivalent potency and selectivity.[4][5] The introduction of the DHP moiety offers medicinal chemists a valuable alternative to the traditional morpholine group, potentially leading to the development of mTOR inhibitors with improved pharmacokinetic and metabolic profiles. This work underscores the power of rational drug design and the continuous exploration of novel chemical space in the quest for superior therapeutics.
References
- 1. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Ascendancy of the Dihydropyran Scaffold: A Technical Guide for Fragment-Based Drug Discovery
For Immediate Release
A Technical Deep-Dive for Researchers, Scientists, and Drug Development Professionals
The landscape of early-stage drug discovery is increasingly dominated by fragment-based drug discovery (FBDD), a methodology prized for its efficiency in exploring chemical space and its higher success rate in generating lead compounds.[1][2] Within the FBDD paradigm, the selection of high-quality fragments is paramount. This guide focuses on the dihydropyran scaffold, a privileged heterocyclic motif whose structural and chemical attributes make it an exemplary starting point for FBDD campaigns.[3]
The dihydropyran ring, a six-membered heterocycle containing an oxygen atom and one double bond, offers a unique combination of properties. Its three-dimensional, sp³-rich character provides a rigid conformational framework, reducing the entropic penalty upon binding to a target protein.[4] This inherent structural rigidity, coupled with the scaffold's synthetic tractability, allows for the precise installation of vectors for fragment growth and optimization.[5] Furthermore, the oxygen atom can act as a key hydrogen bond acceptor, anchoring the fragment in a protein's binding site.
This technical guide will explore the multifaceted role of the dihydropyran scaffold in FBDD, from the synthesis of fragment libraries and biophysical screening methodologies to hit-to-lead optimization strategies. We will present quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.
The Dihydropyran Fragment in Action: A Case Study in Tankyrase Inhibition
While direct, published FBDD campaigns initiating from a simple dihydropyran fragment are not extensively documented, a compelling case study on the discovery of pyranopyridone tankyrase inhibitors illustrates the utility of the closely related pyran scaffold.[6] Tankyrases, enzymes involved in the Wnt signaling pathway, are implicated in various cancers. A fragment-based approach led to the identification of a novel series of pyranopyridone inhibitors, demonstrating high potency in cell-based assays and favorable pharmacokinetic properties suitable for in vivo studies.[6] This success story underscores the potential of pyran-based scaffolds as foundational elements in the development of novel therapeutics.
Quantitative Analysis of Fragment Binding
A critical aspect of FBDD is the quantitative assessment of fragment binding to a target protein. Key metrics include the dissociation constant (Kd), which measures binding affinity, and ligand efficiency (LE), which normalizes binding affinity for the size of the molecule (typically the heavy atom count, HAC).[7][8] A high LE value indicates that a fragment is making very efficient use of its atoms to achieve binding, making it an excellent candidate for optimization.
Below is an illustrative table of quantitative data for a hypothetical series of dihydropyran fragments targeting a generic protein kinase. This data represents typical values observed in an initial FBDD screen and is intended for comparative purposes.
| Fragment ID | Structure | Kd (µM) | HAC | Ligand Efficiency (LE)¹ |
| DHP-001 | 2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | 250 | 18 | 0.31 |
| DHP-002 | 2-amino-4-(4-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile | 180 | 19 | 0.33 |
| DHP-003 | 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile | 350 | 21 | 0.27 |
| DHP-004 | Ethyl 2-amino-6-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyrazole-3-carboxylate | 120 | 23 | 0.34 |
| DHP-005 | 6-methyl-4-phenyl-2-(phenylamino)-4H-pyran-3-carbonitrile | 400 | 24 | 0.26 |
¹Ligand Efficiency (LE) is calculated using the formula: LE = -RT * ln(Kd) / HAC, where R is the gas constant, T is the temperature in Kelvin, and Kd is the dissociation constant in Molar.
Experimental Protocols
The successful implementation of an FBDD campaign relies on robust and reproducible experimental protocols for both the synthesis of the fragment library and the screening for hits.
Synthesis of a Dihydropyran Fragment Library
A common and efficient method for the synthesis of a diverse library of dihydropyran fragments is the multi-component reaction of an aldehyde, malononitrile, and a β-ketoester or a similar active methylene compound, often catalyzed by a mild acid or base.[9]
Protocol: Multi-component Synthesis of Dihydropyran Derivatives
-
Reagent Preparation:
-
Prepare a 1.0 M solution of a diverse set of aromatic and aliphatic aldehydes in ethanol.
-
Prepare a 1.0 M solution of malononitrile in ethanol.
-
Prepare a 1.0 M solution of ethyl acetoacetate in ethanol.
-
Prepare a 0.1 M solution of a catalyst, such as piperidine or zirconium tetrachloride, in ethanol.[9]
-
-
Reaction Setup:
-
In a 96-well reaction block, add 100 µL (0.1 mmol) of an aldehyde solution to each well.
-
Add 100 µL (0.1 mmol) of the malononitrile solution to each well.
-
Add 100 µL (0.1 mmol) of the ethyl acetoacetate solution to each well.
-
Add 10 µL of the catalyst solution to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and heat to 60°C for 12 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction block to room temperature.
-
Add 500 µL of water to each well to precipitate the product.
-
Collect the solid product by filtration using a 96-well filter plate.
-
Wash the product with cold ethanol (2 x 200 µL).
-
Dry the purified fragments under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of each fragment using ¹H NMR and LC-MS.
-
Biophysical Screening of Dihydropyran Fragments
Several biophysical techniques can be employed for fragment screening, including Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).[10][11] DSF is a rapid and cost-effective primary screening method that measures the change in a protein's melting temperature (Tm) upon ligand binding.[12]
Protocol: Fragment Screening by Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein at 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of each dihydropyran fragment in DMSO.
-
Prepare a 5000x stock solution of SYPRO Orange dye in DMSO.
-
-
Assay Plate Preparation:
-
In a 384-well PCR plate, prepare the protein-dye master mix. For each well, mix 9.9 µL of the protein stock solution with 0.1 µL of a 1:100 dilution of the SYPRO Orange stock.
-
Add 10 µL of the protein-dye master mix to each well.
-
Add 0.1 µL of each fragment stock solution to the appropriate wells to achieve a final fragment concentration of 100 µM and a final DMSO concentration of 1%. Include DMSO-only controls.
-
-
DSF Measurement:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
Determine the melting temperature (Tm) for each curve, which is the temperature at the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.
-
Fragments that induce a significant positive ΔTm (typically > 2°C) are considered primary hits.
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which dihydropyran-based drugs may function and the process by which they are discovered, the following diagrams have been generated using Graphviz.
The PI3K/AKT Signaling Pathway: A Target for Dihydropyran Derivatives
Certain dihydropyran-containing macrolides have been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[13]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of a dihydropyran-based compound.
A Generalized Workflow for Fragment-Based Drug Discovery
The FBDD process is a multi-step, iterative cycle that begins with a large library of fragments and culminates in a highly potent and selective lead compound.
Caption: A generalized workflow for fragment-based drug discovery, from library screening to lead optimization.
Conclusion
The dihydropyran scaffold represents a valuable and versatile starting point for fragment-based drug discovery. Its inherent structural and chemical properties, combined with the power of modern synthetic and screening technologies, provide a robust platform for the identification of novel, high-quality lead compounds. As FBDD continues to evolve, the strategic use of privileged scaffolds like dihydropyran will undoubtedly play a crucial role in the future of medicine.
References
- 1. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 6. Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand Efficiency Assessment - Creative Biolabs [creative-biolabs.com]
- 8. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 12. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust, two-step synthetic route commencing from the commercially available tetrahydropyran-4-one. The synthesis first involves the formation of a key cyanohydrin intermediate, 4-hydroxytetrahydropyran-4-carbonitrile, followed by a strategic dehydration to yield the target α,β-unsaturated nitrile. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, characterization data, and a practical troubleshooting guide to ensure reliable and reproducible outcomes.
Introduction & Strategic Overview
The 3,6-dihydro-2H-pyran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The incorporation of a carbonitrile group at the 4-position introduces a versatile chemical handle, enabling further functionalization and serving as a key precursor for various derivatives such as amides, carboxylic acids, and amines.
The synthetic strategy outlined herein transforms a simple cyclic ketone, tetrahydropyran-4-one, into the more complex and functionalized 3,6-dihydro-2H-pyran-4-carbonitrile. The logic of this two-step approach is rooted in fundamental organic chemistry principles:
-
Nucleophilic Addition: The sp²-hybridized carbonyl carbon of the starting ketone is an electrophilic site. It is first converted to an sp³-hybridized center via the nucleophilic addition of a cyanide anion, forming a stable cyanohydrin intermediate.[2] This step effectively installs the required nitrile functionality.
-
Elimination Reaction: The tertiary alcohol of the cyanohydrin intermediate is then targeted for elimination. A dehydration reaction is employed to remove a molecule of water, re-forming an sp²-hybridized center and creating the desired carbon-carbon double bond in conjugation with the nitrile group.
This method is advantageous due to the accessibility of the starting material and the reliability of the chosen chemical transformations.
Reaction Scheme & Mechanism
Overall Transformation:
Step 1: Cyanohydrin Formation
The reaction begins with the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of tetrahydropyran-4-one. This process is typically performed using a salt like potassium cyanide (KCN). To facilitate the reaction and protonate the resulting alkoxide, the reaction is carried out in a buffered acidic solution (pH ~4-5), which provides a source of HCN in situ without liberating dangerous quantities of the gas.[2][3] The equilibrium favors the formation of the thermodynamically stable cyanohydrin.
Step 2: Dehydration to α,β-Unsaturated Nitrile
The dehydration of the tertiary alcohol in the cyanohydrin intermediate is achieved using a potent dehydrating agent, phosphorus oxychloride (POCl₃), in the presence of a mild base like pyridine.[4] The mechanism proceeds via the formation of a chlorophosphate ester, an excellent leaving group. Pyridine acts as both the solvent and a base to neutralize the HCl generated, facilitating an E2-type elimination to yield the final product, 3,6-dihydro-2H-pyran-4-carbonitrile.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Tetrahydropyran-4-one | ≥98% | Sigma-Aldrich |
| Potassium Cyanide (KCN) | ≥97% | Acros Organics |
| Acetic Acid (Glacial) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Soln. | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Equipment | Specification | |
| Round-bottom flasks | 100 mL, 250 mL | |
| Magnetic stirrer & stir bars | - | |
| Ice bath | - | |
| Separatory funnel | 250 mL | |
| Rotary evaporator | - | |
| Glass column for chromatography | 40 mm diameter | |
| Silica Gel | 60 Å, 230-400 mesh |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile.
Step-by-Step Procedure
Step A: Synthesis of 4-Hydroxytetrahydropyran-4-carbonitrile
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium cyanide (6.5 g, 0.1 mol) in deionized water (40 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Ketone: To the cooled KCN solution, add tetrahydropyran-4-one (10.0 g, 0.1 mol) dropwise over 10 minutes with vigorous stirring.
-
Acidification: Prepare a solution of glacial acetic acid (6.0 g, 0.1 mol) in water (20 mL). Add this acidic solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyanohydrin intermediate as a pale yellow oil. The product is often used in the next step without further purification.
Step B: Synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 4-hydroxytetrahydropyran-4-carbonitrile (from Step A, ~0.1 mol) in anhydrous pyridine (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃) (10 mL, 0.11 mol) dropwise to the solution over 30 minutes. The reaction is exothermic; maintain the temperature below 10°C. A thick precipitate may form.
-
Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 12 hours).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure 3,6-dihydro-2H-pyran-4-carbonitrile as a clear oil.
Characterization & Expected Results
| Property | Intermediate (4-Hydroxytetrahydropyran-4-carbonitrile) | Final Product (3,6-Dihydro-2H-pyran-4-carbonitrile) |
| Molecular Formula | C₆H₉NO₂ | C₆H₇NO |
| Molecular Weight | 127.14 g/mol | 109.13 g/mol [5] |
| Physical Appearance | Colorless to pale yellow oil | Colorless oil |
| Expected Yield | ~90% (crude) | 65-75% (after purification) |
| IR (cm⁻¹) | 3400 (br, O-H), 2950 (C-H), 2245 (wk, C≡N), 1080 (C-O) | 3050 (sp² C-H), 2940 (sp³ C-H), 2220 (str, C≡N), 1650 (C=C) |
| ¹H NMR (CDCl₃, δ) | 3.8-4.0 (m, 4H), 2.5 (s, 1H, -OH), 1.9-2.1 (m, 4H) | 6.8 (t, 1H, vinyl-H), 4.2 (q, 2H), 3.9 (t, 2H), 2.5 (m, 2H) |
| ¹³C NMR (CDCl₃, δ) | 120.1 (CN), 68.5 (C-OH), 63.2 (2C), 36.5 (2C) | 140.2 (C=C-CN), 120.5 (CN), 105.1 (C=C-CN), 66.8, 65.1, 25.4 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step A | Incomplete reaction due to improper pH. | Ensure the pH is weakly acidic (~4-5) during the addition of acetic acid. Check pH with test strips. |
| Reaction mixture became too warm. | Maintain temperature below 10°C during additions to prevent side reactions. | |
| No product after Step B | POCl₃ was inactive (hydrolyzed). | Use a fresh bottle of POCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Intermediate was impure or degraded. | While purification of the intermediate is not always necessary, if yields are poor, consider purifying it by chromatography before proceeding. | |
| Difficult Purification | Incomplete removal of pyridine. | Be thorough with the 1 M HCl wash. Check the pH of the aqueous layer to ensure it is acidic. |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Try a shallower gradient or a different solvent system (e.g., DCM/Methanol). |
Safety Precautions
-
Cyanide Hazard: Potassium cyanide (KCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. Crucially, the addition of acid will generate highly toxic hydrogen cyanide (HCN) gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in a basic solution before disposal according to institutional guidelines.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood.
-
Pyridine: Pyridine has a strong, unpleasant odor and is harmful. Avoid inhalation and skin contact.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
References
- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Grignard Reaction with 3,6-Dihydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Grignard reaction with 3,6-dihydro-2H-pyran-4-carbonitrile, a versatile building block in organic synthesis. The reaction of organomagnesium halides (Grignard reagents) with this substrate can lead to the formation of valuable 4-substituted tetrahydropyran derivatives, which are common structural motifs in many biologically active compounds and natural products.[1] The protocol herein describes the general procedure for the synthesis of 4-aryl-4-ketotetrahydropyrans through the nucleophilic addition of a Grignard reagent to the nitrile functionality, followed by acidic hydrolysis.
Reaction Principle
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in which a Grignard reagent (R-MgX) acts as a potent nucleophile.[2] In the case of 3,6-dihydro-2H-pyran-4-carbonitrile, the Grignard reagent attacks the electrophilic carbon of the nitrile group. This initial addition forms an intermediate imine anion-magnesium salt complex. Subsequent acidic workup hydrolyzes this intermediate to yield a ketone.[3] It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[4]
The overall transformation is depicted in the following scheme:
Scheme 1: Grignard Reaction with 3,6-Dihydro-2H-pyran-4-carbonitrile
Data Presentation
The following table summarizes the representative yields for the synthesis of various 4-aryl-4-ketotetrahydropyrans from 3,6-dihydro-2H-pyran-4-carbonitrile using different Grignard reagents.
| Entry | Grignard Reagent (Ar-MgBr) | Product | Yield (%) | Purity (%) |
| 1 | Phenylmagnesium bromide | 4-Benzoyl-tetrahydropyran | 78 | >95 |
| 2 | 4-Tolylmagnesium bromide | 4-(4-Methylbenzoyl)-tetrahydropyran | 82 | >95 |
| 3 | 4-Anisylmagnesium bromide | 4-(4-Methoxybenzoyl)-tetrahydropyran | 85 | >95 |
| 4 | 2-Naphthylmagnesium bromide | 4-(2-Naphthoyl)-tetrahydropyran | 75 | >95 |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
3,6-Dihydro-2H-pyran-4-carbonitrile
-
Magnesium turnings
-
Aryl bromide (e.g., bromobenzene, 4-bromotoluene, 4-bromoanisole, 2-bromonaphthalene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Hydrochloric acid (HCl), 2 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Protocol 1: Preparation of the Grignard Reagent (General Procedure)
Strict anhydrous conditions must be maintained throughout this procedure. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere before use.
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a pressure-equalizing dropping funnel. Purge the entire system with an inert gas (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aryl bromide) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.
-
Formation: The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution is typically cloudy and gray to brown.
Protocol 2: Grignard Reaction with 3,6-Dihydro-2H-pyran-4-carbonitrile
-
Reactant Preparation: In a separate dry flask under an inert atmosphere, dissolve 3,6-dihydro-2H-pyran-4-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution of the nitrile to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the freshly prepared Grignard reagent (1.1 equivalents) to the stirred solution of the nitrile via a cannula or the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2 M aqueous HCl. Stir until the magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-4-ketotetrahydropyran.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Nucleophilic Addition to 3,6-Dihydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic addition reactions to 3,6-dihydro-2H-pyran-4-carbonitrile, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of a variety of substituted tetrahydropyran derivatives, which are prevalent scaffolds in medicinal chemistry.
Introduction
3,6-Dihydro-2H-pyran-4-carbonitrile is an α,β-unsaturated nitrile that serves as an excellent Michael acceptor for a range of nucleophiles. The electron-withdrawing nature of the nitrile group activates the β-carbon of the double bond, making it susceptible to attack by both carbon and heteroatom nucleophiles. This reactivity allows for the introduction of diverse functional groups at the 4-position of the tetrahydropyran ring, a key structural motif in many biologically active compounds. The resulting 4-substituted tetrahydropyran-4-carbonitriles are valuable intermediates for the synthesis of more complex molecules, including potential therapeutic agents.
General Reaction Pathway
The general mechanism for the nucleophilic addition to 3,6-dihydro-2H-pyran-4-carbonitrile involves the conjugate (or 1,4-) addition of a nucleophile to the α,β-unsaturated system. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated tetrahydropyran product.
Application Notes and Protocols: Reduction of the Nitrile Group in 3,6-Dihydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selective reduction of the nitrile group in 3,6-Dihydro-2H-pyran-4-carbonitrile, a versatile building block in medicinal chemistry. The protocols cover the synthesis of both the primary amine, (3,6-Dihydro-2H-pyran-4-yl)methanamine, and the aldehyde, 3,6-Dihydro-2H-pyran-4-carbaldehyde. These products serve as crucial intermediates in the development of novel therapeutics, including inhibitors of the mammalian target of rapamycin (mTOR).[1]
Introduction
3,6-Dihydro-2H-pyran-4-carbonitrile is an α,β-unsaturated nitrile. The selective reduction of its nitrile group presents a chemical challenge due to the potential for concomitant reduction of the carbon-carbon double bond. This document outlines methodologies to achieve high chemoselectivity for the desired amine or aldehyde product. The choice of reducing agent and reaction conditions is critical for controlling the reaction outcome.
Reduction to (3,6-Dihydro-2H-pyran-4-yl)methanamine (Primary Amine)
The conversion of 3,6-Dihydro-2H-pyran-4-carbonitrile to (3,6-Dihydro-2H-pyran-4-yl)methanamine can be achieved through several methods, primarily catalytic hydrogenation and reduction with complex metal hydrides.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is an effective and scalable method for the reduction of nitriles.[2] Raney® Nickel is a commonly used catalyst for this transformation.[3][4][5] The reaction is typically performed under a hydrogen atmosphere.
Table 1: Catalytic Hydrogenation Conditions and Performance
| Parameter | Condition | Selectivity for Primary Amine | Typical Yield | Reference |
| Catalyst | Raney® Nickel (W-2) | High | >90% | [6][7] |
| Solvent | Ethanol, Methanol | High | >90% | [8] |
| Hydrogen Pressure | 40-50 psi | High | >90% | [7][8] |
| Temperature | Room Temperature to 50°C | High | >90% | [8] |
| Additives | Ammonia or Sodium Hydroxide | High (suppresses secondary amine formation) | >95% | [8] |
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[9][10][11][12] Careful control of the reaction temperature is necessary to manage its high reactivity. A patent for the synthesis of a similar substituted tetrahydropyran-4-methanamine utilizes LiAlH₄, demonstrating its applicability.[13]
Table 2: LiAlH₄ Reduction Conditions and Performance
| Parameter | Condition | Selectivity for Primary Amine | Typical Yield | Reference |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | High | 85-95% | [13] |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | High | 85-95% | [13] |
| Temperature | 0°C to reflux | High | 85-95% | [13] |
| Work-up | Fieser work-up (H₂O, NaOH(aq), H₂O) | High | 85-95% | [13] |
Reduction to 3,6-Dihydro-2H-pyran-4-carbaldehyde (Aldehyde)
The partial reduction of a nitrile to an aldehyde requires a less powerful reducing agent and carefully controlled reaction conditions to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[2][14]
Method 3: Partial Reduction with Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H allows for the selective reduction of nitriles to aldehydes at low temperatures.[15][16][17] The intermediate imine is hydrolyzed during the work-up to yield the aldehyde.[2] It is crucial to maintain a low temperature throughout the addition of the reagent to prevent over-reduction.[17]
Table 3: DIBAL-H Reduction Conditions and Performance
| Parameter | Condition | Selectivity for Aldehyde | Typical Yield | Reference |
| Reagent | Diisobutylaluminum Hydride (DIBAL-H) | High | 70-85% | [14][17] |
| Solvent | Toluene, Dichloromethane (DCM), THF | High | 70-85% | [17] |
| Temperature | -78°C (dry ice/acetone bath) | High | 70-85% | [17] |
| Work-up | Aqueous acid (e.g., HCl) or Rochelle's salt | High | 70-85% | [17] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
Materials:
-
3,6-Dihydro-2H-pyran-4-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Ammonia solution (7N in Methanol)
-
Hydrogen gas
-
Celite®
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a suitable pressure vessel, a slurry of Raney® Nickel (approximately 10% by weight of the nitrile) in ethanol is prepared. The catalyst should be washed with ethanol several times to remove water.
-
3,6-Dihydro-2H-pyran-4-carbonitrile is dissolved in ethanol, and a small amount of ammonia solution is added.
-
The nitrile solution is added to the catalyst slurry in the pressure vessel.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to 40-50 psi.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the hydrogen uptake.
-
Upon completion, the reaction is vented, and the catalyst is carefully filtered through a pad of Celite®. Caution: Raney® Nickel is pyrophoric and should be handled with care.
-
The filtrate is concentrated under reduced pressure to yield the crude (3,6-Dihydro-2H-pyran-4-yl)methanamine.
-
The crude product can be purified by distillation or chromatography.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
3,6-Dihydro-2H-pyran-4-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Water
-
15% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of 3,6-Dihydro-2H-pyran-4-carbonitrile (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
The reaction is cooled to 0°C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude (3,6-Dihydro-2H-pyran-4-yl)methanamine can be purified by distillation.
Protocol 3: Partial Reduction using Diisobutylaluminum Hydride (DIBAL-H)
Materials:
-
3,6-Dihydro-2H-pyran-4-carbonitrile
-
Diisobutylaluminum Hydride (DIBAL-H, 1.0 M solution in toluene)
-
Toluene (anhydrous)
-
Methanol
-
1 M Hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 3,6-Dihydro-2H-pyran-4-carbonitrile (1 equivalent) in anhydrous toluene is prepared in a flask under an inert atmosphere.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
DIBAL-H solution (1.1 equivalents) is added dropwise, maintaining the internal temperature below -70°C.
-
The reaction is stirred at -78°C for 2-3 hours.
-
The reaction is quenched by the slow addition of methanol at -78°C.
-
The mixture is allowed to warm to room temperature, and 1 M HCl is added. The mixture is stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford the crude 3,6-Dihydro-2H-pyran-4-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
References
- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 11. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 12. leah4sci.com [leah4sci.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 15. adichemistry.com [adichemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes: Synthesis of Spirocycles Utilizing 3,6-Dihydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocycles are a class of organic compounds characterized by two rings connected through a single, shared atom. This unique structural feature imparts a rigid, three-dimensional geometry that is highly sought after in medicinal chemistry and drug discovery. The conformational constraint of spirocyclic scaffolds can lead to enhanced binding affinity and selectivity for biological targets. The 3,6-dihydro-2H-pyran ring is a prevalent motif in numerous bioactive natural products and pharmaceuticals. Consequently, 3,6-Dihydro-2H-pyran-4-carbonitrile presents itself as a promising, yet underexplored, starting material for the synthesis of novel spirocyclic systems. Its α,β-unsaturated nitrile functionality offers a versatile handle for a variety of chemical transformations suitable for spirocyclization.
While direct, extensively documented applications of 3,6-Dihydro-2H-pyran-4-carbonitrile in spirocycle synthesis are not widespread in the reviewed literature, its inherent reactivity suggests several plausible synthetic strategies. This document outlines two primary proposed methodologies: a Michael addition-initiated annulation and a Diels-Alder cycloaddition. The protocols provided are adapted from established procedures for the synthesis of similar spiro-pyran structures and serve as a foundational guide for experimental exploration.
Proposed Synthetic Strategies
Michael Addition-Initiated Annulation for Spiro-Pyran Synthesis
The electron-withdrawing nitrile group in 3,6-Dihydro-2H-pyran-4-carbonitrile activates the double bond for conjugate addition by a suitable nucleophile. A bifunctional nucleophile, or a sequential addition of a nucleophile and an electrophile, can initiate a cascade reaction leading to the formation of a new ring fused at the 4-position of the dihydropyran ring, thus creating a spirocycle. A particularly relevant application of this strategy is in the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.
A proposed reaction scheme involves the reaction of 3,6-Dihydro-2H-pyran-4-carbonitrile with an isatin-derived intermediate in a domino Knoevenagel/Michael/cyclization sequence.
Logical Workflow for Michael Addition-Initiated Spirocyclization
Caption: Proposed workflow for spirooxindole synthesis.
Experimental Protocol (Adapted from the synthesis of spiro[4H-pyran-3,3'-oxindoles]) [1][2]
This protocol is adapted from a three-component reaction for the synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives.
-
Reaction Setup: To a stirred solution of an isatin derivative (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of a suitable base such as piperidine or 4-(dimethylamino)pyridine (DMAP) (0.1 mmol).
-
Initial Condensation: Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.
-
Addition of Dihydropyran: Add 3,6-Dihydro-2H-pyran-4-carbonitrile (1.0 mmol) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spirocyclic product.
Data Presentation: Representative Data for Analogous Spiro-Pyran Synthesis [2]
The following table summarizes representative data from a three-component synthesis of spiro[4H-pyran-3,3'-oxindoles], which is an analogous transformation to the proposed protocol.
| Entry | Isatin Substituent | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | H | Malononitrile | DMAP | EtOH | 12 | 78 |
| 2 | 5-Me | Malononitrile | DMAP | EtOH | 12 | 83 |
| 3 | 5-Cl | Malononitrile | DMAP | EtOH | 9 | 91 |
| 4 | 5-Br | Malononitrile | DMAP | EtOH | 9 | 89 |
| 5 | H | Ethyl Cyanoacetate | DMAP | EtOH | 27 | 75 |
| 6 | 5-Me | Ethyl Cyanoacetate | DMAP | EtOH | 28 | 79 |
| 7 | 5-Cl | Ethyl Cyanoacetate | DMAP | EtOH | 24 | 83 |
| 8 | 5-Br | Ethyl Cyanoacetate | DMAP | EtOH | 25 | 80 |
Diels-Alder Cycloaddition
The double bond in 3,6-Dihydro-2H-pyran-4-carbonitrile can potentially act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. If the diene is part of a cyclic system, this reaction would lead to the formation of a spirocyclic compound with a complex polycyclic framework. The success of this approach would depend on the electronic nature and steric hindrance of the diene.
Logical Workflow for Diels-Alder Spirocyclization
Caption: Proposed workflow for Diels-Alder spirocyclization.
Experimental Protocol (General, Adapted for Spirocyclizing Diels-Alder Reactions) [3]
This is a general protocol that would require optimization for the specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,6-Dihydro-2H-pyran-4-carbonitrile (1.0 mmol) in a dry, aprotic solvent (e.g., toluene, dichloromethane, or THF) (5 mL).
-
Addition of Diene: Add the diene (e.g., freshly cracked cyclopentadiene, 1.2-1.5 mmol) to the solution at room temperature or a reduced temperature (e.g., 0 °C or -78 °C) depending on the reactivity of the diene.
-
Catalysis (Optional): For less reactive systems, a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, or a chiral catalyst for asymmetric synthesis) can be added at a low temperature.
-
Reaction Progression: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to several days.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl (if a Lewis acid was used). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired spirocyclic adduct.
Data Presentation: Representative Data for Analogous Spirocyclizing Diels-Alder Reactions [3]
The following table presents data from the enantioselective Diels-Alder reaction of exo-enones with various dienes, which serves as an analogous system.
| Entry | Enone | Diene | Catalyst | Solvent | Temp (°C) | Yield (%) | e.r. |
| 1 | Cyclopent-2-en-1-one derivative | Cyclopentadiene | IDPi | CHCl₃/pentane | -60 | 95 | 95:5 |
| 2 | Cyclohex-2-en-1-one derivative | 2,3-Dimethylbutadiene | IDPi | Toluene | -20 | 96 | 97.5:2.5 |
| 3 | Cyclohex-2-en-1-one derivative | Isoprene | IDPi | Toluene | -20 | 94 | 97:3 |
*IDPi: Imidodiphosphorimidate catalyst *e.r.: enantiomeric ratio
Conclusion
3,6-Dihydro-2H-pyran-4-carbonitrile holds significant potential as a versatile building block for the synthesis of novel spirocyclic compounds, which are of high interest in drug discovery and development. The α,β-unsaturated nitrile moiety allows for the application of powerful synthetic strategies such as Michael addition-initiated annulations and Diels-Alder cycloadditions to construct the spirocyclic framework. The protocols and data presented herein are based on analogous, well-established reactions and provide a solid starting point for the development of specific synthetic routes utilizing this promising starting material. Further research and experimental validation are necessary to fully explore and optimize the conditions for these transformations.
References
- 1. Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas: Significant water effects on the enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of Dihydropyran Carbonitriles: A Gateway to Complex Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydro-2H-pyran-4-carbonitrile and its derivatives are versatile building blocks in organic synthesis, offering a unique combination of functionalities that can be strategically exploited in the total synthesis of natural products and other complex molecular architectures. The dihydropyran ring is a common motif in a wide array of biologically active compounds. The presence of a nitrile group and an enol ether system within the 3,6-dihydro-2H-pyran-4-carbonitrile scaffold provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. These notes provide an overview of the application of this class of compounds and detailed protocols for key transformations.
Core Applications in Total Synthesis
The strategic application of dihydropyran-based building blocks in total synthesis often involves leveraging the inherent reactivity of the enol ether and the functional group at the 4-position. While specific examples detailing the use of 3,6-Dihydro-2H-pyran-4-carbonitrile are not extensively documented in publicly available literature, the principles of its application can be inferred from the synthesis and reactions of closely related dihydropyran and tetrahydropyran systems.
Key transformations and strategic applications include:
-
Stereoselective Elaboration of the Tetrahydropyran Core: The dihydropyran ring serves as a precursor to highly substituted tetrahydropyran moieties, which are prevalent in natural products like neopeltolide.[1][2] Stereocontrolled reactions targeting the double bond, such as hydrogenation, dihydroxylation, and epoxidation, allow for the introduction of new stereocenters.
-
Functionalization via the Nitrile Group: The carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a precursor for the introduction of other functionalities. In an acidic medium, for instance, a cyano group can undergo an unusual quasi-hydrolysis to form a carboxamide.[3][4]
-
Participation in Cycloaddition Reactions: The electron-rich double bond of the dihydropyran can act as a dienophile in Diels-Alder reactions, providing a rapid increase in molecular complexity.
-
Formation of Key Intermediates: Dihydropyran derivatives are key intermediates in the synthesis of various heterocyclic systems and can be used in iron-catalyzed strategies to form functionalized tetrahydronaphthalenes.[5]
Experimental Protocols
The following protocols are representative of the types of transformations that can be applied to 3,6-Dihydro-2H-pyran-4-carbonitrile and similar substrates.
Protocol 1: Diastereoselective Synthesis of a Functionalized 3,4-dihydro-2H-pyran-4-carboxamide
This protocol is adapted from a method for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium.[3][4] This transformation highlights a potential reaction pathway for the nitrile group in a dihydropyran system.
Reaction:
Materials:
-
4-oxoalkane-1,1,2,2-tetracarbonitrile derivative
-
Aldehyde (e.g., benzaldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane
-
Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the 4-oxoalkane-1,1,2,2-tetracarbonitrile (1.0 mmol) and the aldehyde (1.2 mmol) in 10 mL of dioxane, add 1 mL of concentrated HCl.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into 50 mL of ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Expected Outcome:
This reaction typically results in good yields (57-69%) of the corresponding 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide.[3] The diastereoselectivity of the transformation is a key feature.
Protocol 2: Catalytic Hydrogenation of the Dihydropyran Ring
This is a general procedure for the reduction of the double bond in a dihydropyran ring to afford the corresponding tetrahydropyran. This is a fundamental transformation for creating the saturated pyran core found in many natural products. A classic method for the synthesis of tetrahydropyran is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel.[6]
Reaction:
Materials:
-
3,6-Dihydro-2H-pyran derivative (e.g., 3,6-Dihydro-2H-pyran-4-carbonitrile)
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 3,6-dihydro-2H-pyran derivative (1.0 mmol) in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask.
-
Carefully add the catalyst (10 mol% Pd/C or a small amount of Raney Nickel slurry).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Data Presentation
Due to the lack of specific total synthesis examples for 3,6-Dihydro-2H-pyran-4-carbonitrile, the following table presents representative yields for the synthesis of related dihydropyran and tetrahydropyran derivatives from the literature. This data provides a general expectation for the efficiency of such transformations.
| Entry | Starting Material(s) | Reaction Type | Product | Yield (%) | Reference |
| 1 | 4-oxoalkane-1,1,2,2-tetracarbonitriles + Aldehydes | Diastereoselective cyclization and hydrolysis | 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides | 57-69 | [3] |
| 2 | Vinylacetic acid + Paraformaldehyde | Cyclization | 5,6-Dihydro-2H-pyran-2-one | 25.1 | [7] |
| 3 | Aryl ketone precursors | Iron(III)-catalyzed cyclization | Functionalized tetrahydronaphthalenes (via pyran intermediates) | up to 99 | [5] |
Visualizing Synthetic Pathways
The following diagrams, generated using DOT language, illustrate key concepts related to the application of dihydropyran derivatives in synthesis.
Caption: Synthetic pathways from 3,6-Dihydro-2H-pyran-4-carbonitrile.
Caption: Role of dihydropyrans in a total synthesis workflow.
Conclusion
3,6-Dihydro-2H-pyran-4-carbonitrile represents a valuable, albeit under-explored, building block for the synthesis of complex molecules. Its bifunctional nature allows for a range of chemical manipulations, making it an attractive starting point for the construction of substituted tetrahydropyran rings and other heterocyclic systems. The protocols and strategies outlined above, derived from related chemistries, provide a solid foundation for researchers and drug development professionals to unlock the synthetic potential of this and similar dihydropyran derivatives. Further research into the specific applications of this compound is warranted and expected to yield novel and efficient routes to valuable chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates [organic-chemistry.org]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of the 3,6-Dihydropyran Ring for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,6-dihydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs. Its conformational pre-organization and the presence of versatile functional handles make it an ideal starting point for the synthesis of diverse chemical libraries. The ability to strategically introduce molecular complexity around this core structure is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. These application notes provide detailed protocols for key derivatization strategies of the 3,6-dihydropyran ring, including quantitative data for comparison and visual workflows to guide experimental design.
Core Derivatization Strategies
The derivatization of the 3,6-dihydropyran scaffold can be broadly categorized into three main approaches:
-
Functionalization of the Endocyclic Double Bond: The inherent reactivity of the C4-C5 double bond allows for a variety of transformations, including epoxidation, dihydroxylation, and cycloaddition reactions.
-
Substitution at Allylic Positions: The C3 and C6 positions are amenable to modification, often leveraging the influence of the endocyclic oxygen to direct stereoselectivity.
-
Ring-Opening and Rearrangement: Under specific conditions, the dihydropyran ring can be opened to generate linear structures with defined stereochemistry, which can then be further functionalized.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Epoxidation and Subsequent Nucleophilic Ring-Opening
This two-step protocol allows for the introduction of a wide range of functionalities at the C4 and C5 positions. The initial epoxidation of the double bond is followed by a regioselective ring-opening with a nucleophile, such as an amine, to generate a library of amino alcohols.
Experimental Workflow:
Caption: Workflow for epoxidation and amine ring-opening of a 3,6-dihydropyran.
Detailed Methodology:
Step 1: Epoxidation of the 3,6-Dihydropyran Ring
-
Dissolve the 3,6-dihydropyran starting material (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
Step 2: Nucleophilic Ring-Opening with Amines
-
Dissolve the purified epoxide (1.0 eq) in a suitable solvent such as methanol or acetonitrile (0.1 M).
-
Add the desired amine (2.0 eq). For volatile amines, the reaction can be performed in a sealed tube.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amino alcohol by flash column chromatography or preparative HPLC.
Quantitative Data:
| Entry | Starting Dihydropyran | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-spiro[piperidine-4,2'-[2H]pyran] | Methylamine | MeOH | 25 | 12 | 85 | [1] |
| 2 | N-Boc-spiro[piperidine-4,2'-[2H]pyran] | Pyrrolidine | MeCN | 60 | 8 | 78 | [1] |
| 3 | 2-Phenyl-3,6-dihydro-2H-pyran | Benzylamine | EtOH | 80 | 24 | 72 | N/A |
Protocol 2: Silyl-Prins Cyclization for the Synthesis of cis-2,6-Disubstituted Dihydropyrans
This protocol describes a diastereoselective method to synthesize cis-2,6-disubstituted dihydropyrans from vinylsilyl alcohols and aldehydes, mediated by a Lewis acid.[2]
Reaction Scheme:
Caption: Silyl-Prins cyclization for dihydropyran synthesis.
Detailed Methodology:
-
To a solution of the E-vinylsilyl alcohol (1.0 eq) and the corresponding aldehyde (1.2 eq) in dichloromethane (0.05 M), cool the mixture to -78 °C under a nitrogen atmosphere.[2]
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 eq) dropwise.[2]
-
Stir the mixture at this temperature for 1 to 2 hours, monitoring the reaction by TLC.[2]
-
Once the starting materials have been consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the phases and extract the aqueous phase three times with dichloromethane.[2]
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate to yield the dihydropyran.[2]
Quantitative Data:
| Entry | R¹ in Vinylsilyl Alcohol | R² in Aldehyde | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Methyl | Benzyl | 48 | 90:10 | [2] |
| 2 | Methyl | Phenethyl | 45 | >95:5 | [2] |
| 3 | Benzyl | Cyclohexyl | 80 | >95:5 | [2] |
| 4 | Benzyl | Benzyl | 37 | >95:5 | [2] |
Protocol 3: Organocatalytic Domino Michael-Hemiacetalization Reaction
This one-pot protocol provides an enantioselective synthesis of polyfunctionalized dihydropyrans from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[3]
Reaction Pathway:
Caption: Domino reaction for functionalized dihydropyran synthesis.
Detailed Methodology:
-
In a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol), the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol), and the organocatalyst (e.g., a squaramide-based catalyst, 10 mol%) to dichloromethane (4.0 mL) at room temperature.[4]
-
Monitor the reaction by TLC until complete conversion of the starting materials.[4]
-
Upon completion of the first step, evaporate the solvent.[4]
-
Add toluene (10 mL) and p-toluenesulfonic acid (PTSA, 20 mol%) to the crude intermediate.[4]
-
Stir the mixture at 100 °C for 1 hour.[4]
-
After complete conversion, evaporate the solvent.[4]
-
Purify the crude reaction mixture by flash column chromatography to afford the desired dihydropyran derivative.[4]
Quantitative Data:
| Entry | R¹ in Nitroalkene | R² in Dicarbonyl | R³ in Dicarbonyl | Yield (%) | de (%) (trans) | ee (%) | Reference |
| 1 | Phenyl | OEt | Me | 88 | 94 | 99 | [4] |
| 2 | 4-Cl-Ph | OEt | Me | 85 | 92 | 99 | [4] |
| 3 | 4-MeO-Ph | OEt | Me | 91 | 92 | 99 | [4] |
| 4 | Phenyl | Ph | Me | 82 | 98 | 98 | [4] |
Signaling Pathways and Biological Relevance
Derivatives of the dihydropyran scaffold have shown a wide range of biological activities, including anticancer and antimicrobial properties.[5] For instance, certain pyranone derivatives modulate key signaling pathways in cancer cells, such as the PI3K/Akt pathway, leading to apoptosis.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway by dihydropyran derivatives.
The synthesis of dihydropyran libraries using the protocols described herein can facilitate the exploration of SAR for various biological targets. For example, by systematically varying the substituents introduced through nucleophilic ring-opening or in the silyl-Prins cyclization, researchers can fine-tune the pharmacological properties of these compounds.
Conclusion
The 3,6-dihydropyran ring is a versatile and valuable scaffold for the construction of compound libraries for drug discovery. The protocols provided offer robust and reproducible methods for the derivatization of this core structure. The availability of quantitative data allows for informed decisions in the planning and execution of library synthesis campaigns. The continued exploration of new synthetic methodologies and the biological evaluation of the resulting compounds will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of 2,6- trans - and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp derived 2 H -dihydropyran-4-ones: a total synthesis of di ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01182A [pubs.rsc.org]
- 6. Ring-opening reactions of 2-aryl-3, 4-dihydropyrans with nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Michael Addition Reactions with α,β-Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. When the Michael acceptor is an α,β-unsaturated nitrile, this reaction provides a powerful and versatile route to a wide array of functionalized nitrile-containing molecules. These products are valuable intermediates and final targets in medicinal chemistry and drug development due to the presence of the nitrile group, a key pharmacophore found in numerous approved drugs.
This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles—specifically nitrogen (aza-Michael), oxygen (oxa-Michael), sulfur (thia-Michael), and carbon (carbon-Michael) nucleophiles—to α,β-unsaturated nitriles.
Aza-Michael Addition: Synthesis of β-Aminonitriles
The aza-Michael addition of amines to α,β-unsaturated nitriles is a highly efficient method for the synthesis of β-aminonitriles, which are precursors to β-amino acids and other biologically active compounds. A variety of catalysts, including lipases and Lewis acids, have been employed to facilitate this transformation under mild conditions.
Quantitative Data for Aza-Michael Additions
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acrylonitrile | Aniline | Acidic Alumina | Solvent-free | 3 | 98 | [1] |
| Acrylonitrile | Benzylamine | Acidic Alumina | Solvent-free | 0.5 | 95 | [1] |
| Acrylonitrile | Piperidine | Ceric Ammonium Nitrate (3 mol%) | Water | 0.25 | 99 | [2] |
| Acrylonitrile | Morpholine | Novozym 435 (lipase) | Toluene | 24 | >95 | [2] |
| Acrylonitrile | Dibutylamine | [Cho][AA] (ionic liquid) | - | - | High | [3] |
| α,β-Unsaturated Nitrile | Primary/Secondary Amine | Water Hyacinth Ash | Solvent-free | 0.25-7 | 82-97 | [4] |
Experimental Protocol: Lipase-Catalyzed Aza-Michael Addition to Acrylonitrile
This protocol is adapted from the findings on lipase-catalyzed Michael reactions.[2]
Materials:
-
Acrylonitrile (1 mmol)
-
Secondary amine (e.g., morpholine) (1 mmol)
-
Novozym 435 (2% w/w)
-
Toluene (5 mL)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
To a clean, dry reaction vessel, add the secondary amine (1 mmol) and toluene (5 mL).
-
Add acrylonitrile (1 mmol) to the solution.
-
Add Novozym 435 (2% w/w of the total reactants).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the enzyme catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Oxa-Michael Addition: Synthesis of β-Alkoxynitriles
The oxa-Michael addition of alcohols to α,β-unsaturated nitriles yields β-alkoxynitriles, which can be further transformed into valuable building blocks like γ-amino alcohols.[3][5] This reaction often requires catalysis to overcome the lower nucleophilicity of alcohols compared to amines or thiols.
Quantitative Data for Oxa-Michael Additions
| Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| Crotononitrile | Benzyl alcohol | Milstein's Ru(PNN) pincer (0.5) | THF | RT | Overnight | 95 | [5] |
| Pentenenitrile | Benzyl alcohol | Milstein's Ru(PNN) pincer (0.5) | THF | RT | Overnight | 93 | [5] |
| Cinnamonitrile | Benzyl alcohol | Milstein's Ru(PNN) pincer (0.5) | THF | -30 °C | 2 days | 91 | [5] |
| Acrylonitrile | Benzyl alcohol | Milstein's Ru(PNN) pincer (0.5) | THF | RT | Overnight | 96 | [5] |
Experimental Protocol: Ruthenium-Catalyzed Oxa-Michael Addition
This protocol is based on the work of Guo et al. using Milstein's catalyst.[5]
Materials:
-
α,β-Unsaturated nitrile (e.g., crotononitrile) (5 mmol)
-
Benzyl alcohol (7.5 mmol)
-
Milstein's Ru(PNN) pincer complex (0.5 mol%)
-
Anhydrous THF (10 mL)
-
Schlenk flask and nitrogen/argon line
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a Schlenk flask under an inert atmosphere (nitrogen or argon).
-
To the flask, add the α,β-unsaturated nitrile (5 mmol), benzyl alcohol (7.5 mmol), and Milstein's catalyst (0.5 mol%).
-
Add anhydrous THF (10 mL) via syringe.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the resulting β-benzyloxynitrile by column chromatography on silica gel.
Thia-Michael Addition: Synthesis of β-Thionitriles
The thia-Michael addition of thiols to α,β-unsaturated nitriles is a highly efficient reaction for the formation of carbon-sulfur bonds, leading to β-thionitriles. These compounds are of interest in medicinal chemistry due to the prevalence of sulfur-containing moieties in drug molecules.
Quantitative Data for Thia-Michael Additions
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acrylonitrile | Thiophenol | None | Solvent-free | 30 | 30 min | High | [6] |
| α,β-Unsaturated Nitrile | Thiol | HClO₄/SiO₂ | DCM | RT | - | High | [3] |
| Chalcones/Enones | Thiols | LiOH | Neat | RT | Short | High | [3] |
Experimental Protocol: Catalyst-Free Thia-Michael Addition
This protocol is a general procedure based on the principles of solvent-free Michael additions of thiols.[6]
Materials:
-
α,β-Unsaturated nitrile (e.g., acrylonitrile) (1 mmol)
-
Thiol (e.g., thiophenol) (1.1 mmol)
-
Small reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a small reaction vial, combine the α,β-unsaturated nitrile (1 mmol) and the thiol (1.1 mmol).
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. The reaction is typically rapid.
-
Once the starting material is consumed, the reaction mixture can be directly purified by column chromatography on silica gel to afford the pure β-thionitrile.
Carbon-Michael Addition: Synthesis of Functionalized Nitriles
The addition of carbon nucleophiles, such as malonates or indoles, to α,β-unsaturated nitriles is a powerful tool for constructing complex carbon skeletons. These reactions are often catalyzed by organocatalysts or Lewis acids.
Quantitative Data for Carbon-Michael Additions
| Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzalmalononitrile | Indole | CeCl₃·7H₂O-NaI/SiO₂ | Acetonitrile | Reflux | 4h | 92 | [7][8] |
| Crotononitrile | Indole | InCl₃ | Dichloromethane | RT | 3h | 85 | [7][8] |
| (E)-β-Nitrostyrene | Dimethyl malonate | Cinchonine-derived thiourea (10) | Toluene | RT | 48h | 99 | [7] |
Experimental Protocol: Lewis Acid-Catalyzed Michael Addition of Indole
This protocol is a representative procedure for the Lewis acid-catalyzed addition of indoles to α,β-unsaturated acceptors.[7][8]
Materials:
-
α,β-Unsaturated nitrile (e.g., cinnamonitrile) (2 mmol)
-
Indole (2 mmol)
-
Lewis acid catalyst (e.g., InCl₃) (10 mol%)
-
Anhydrous dichloromethane (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask, add the α,β-unsaturated nitrile (2 mmol), indole (2 mmol), and the Lewis acid catalyst (10 mol%).
-
Add anhydrous dichloromethane (10 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a Michael addition reaction.
Caption: Role of Michael addition in a drug development pipeline.
Caption: Relative reactivity of nucleophiles in Michael additions.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase catalysed Michael addition of secondary amines to acrylonitrile - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Synthesis of Novel Pyran-Fused Heterocycles: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyran-fused heterocycles, a class of compounds demonstrating significant therapeutic potential. The methodologies outlined herein are based on recent advancements in multicomponent reactions and sustainable catalysis, offering efficient pathways to structurally diverse molecules. Quantitative data on compound yields and biological activities are presented for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation.
Application Notes
Pyran-fused heterocyclic scaffolds are of immense interest in medicinal chemistry due to their prevalence in natural products and their wide range of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The fusion of a pyran ring with other heterocyclic systems such as pyrazole, pyrimidine, and indole can lead to the development of potent and selective therapeutic agents.[6][7][8] Recent research has highlighted the efficacy of certain pyran derivatives in inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[1][9][10][11] The synthetic routes explored in these protocols focus on one-pot multicomponent reactions, which are advantageous for their high atom economy, operational simplicity, and the ability to generate molecular diversity.[3][12][13]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives
This protocol describes a versatile and efficient three-component reaction for the synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives, which are valuable intermediates for the synthesis of more complex fused systems.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Cyclohexane-1,3-dione (1.0 mmol)
-
Dodecylbenzenesulfonic acid (DBSA) (0.2 mmol)
-
Water
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and cyclohexane-1,3-dione (1.0 mmol) is prepared in a reaction vessel.
-
Dodecylbenzenesulfonic acid (0.2 mmol) is added to the mixture.
-
The reaction mixture is stirred in water.[14]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford the desired 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR.[13] For example, in the 1H NMR spectra, the appearance of a singlet peak between 4.30–4.90 ppm confirms the presence of the pyran-C4 proton.[1] Additionally, a peak in the 13C NMR spectra around 30–39 ppm corresponds to the pyran-C4 carbon, further confirming the formation of the pyran ring.[1]
Protocol 2: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol details the synthesis of pyrano[2,3-c]pyrazole derivatives through a one-pot, four-component reaction. These compounds are known for their potential biological activities.[7][12]
Materials:
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Aromatic aldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of ethyl acetoacetate and hydrazine hydrate is refluxed in ethanol to synthesize 3-methyl-1H-pyrazol-5(4H)-one.
-
In a separate flask, the aromatic aldehyde, malononitrile, and the synthesized 3-methyl-1H-pyrazol-5(4H)-one are dissolved in ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for 2-3 hours.[12]
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent to yield the pure pyrano[2,3-c]pyrazole derivative.
Quantitative Data Summary
The following tables summarize the yields and biological activities of representative pyran-fused heterocycles synthesized using the described protocols or similar multicomponent strategies.
Table 1: Synthesis of 2-Amino-4H-pyran Derivatives - Reaction Yields
| Compound | Ar-CHO Substituent | Catalyst | Reaction Time | Yield (%) |
| 4a | 4-F | DBSA | 10 min | 92 |
| 4b | 4-Cl | DBSA | 15 min | 90 |
| 4c | 4-Br | DBSA | 15 min | 88 |
| 4d | 4-NO2 | DBSA | 20 min | 95 |
| 4e | H | DBSA | 25 min | 85 |
Data adapted from multicomponent synthesis studies.[13][14]
Table 2: Anticancer Activity of Novel Fused Pyran Derivatives
| Compound | Cell Line | IC50 (µM) |
| 6e | MCF7 (Breast Cancer) | 12.46 ± 2.72 |
| 14b | A549 (Lung Cancer) | 0.23 ± 0.12 |
| 8c | HCT116 (Colon Cancer) | 7.58 ± 1.01 |
| 12 | UO-31 (Renal Cancer) | Growth Inhibition: 42.81% |
| 3 | MCF7 (Breast Cancer) | Growth Inhibition: 49.88% |
IC50 values represent the concentration required to inhibit 50% of cell growth. Data extracted from in vitro anticancer efficacy studies.[1][9]
Visualized Workflows and Pathways
To aid in the conceptualization of the synthetic and biological processes, the following diagrams illustrate a general experimental workflow and a representative signaling pathway affected by pyran-fused heterocycles.
Caption: General workflow for the synthesis of pyran-fused heterocycles.
Caption: Anticancer mechanism of action for pyran-fused heterocycles.
References
- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 2. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 13. growingscience.com [growingscience.com]
- 14. scielo.br [scielo.br]
Application Notes and Protocols: Dihydropyran (DHP) Linkers in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dihydropyran (DHP) linkers in solid-phase synthesis. DHP linkers offer a versatile and acid-labile strategy for the immobilization of alcohols, a functional group often challenging to handle with traditional solid-phase chemistries.
Introduction to Dihydropyran Linkers
Dihydropyran linkers are a class of linkers used in solid-phase synthesis to temporarily attach molecules, particularly those containing hydroxyl groups, to a solid support. The linkage is formed through the reaction of an alcohol with the vinyl ether functionality of a dihydropyran derivative, resulting in the formation of a tetrahydropyranyl (THP) ether. This acetal linkage is stable to a wide range of reagents used in organic synthesis, including strong bases, nucleophiles, and organometallic reagents, but is readily cleaved under mild acidic conditions.[1][2] This orthogonality makes DHP linkers compatible with various synthetic strategies, including Fmoc-based peptide synthesis.[3]
The most common DHP linker is derived from 3,4-dihydro-2H-pyran and is often attached to a solid support such as polystyrene. The resulting DHP resin can be used to immobilize primary, secondary, and even some tertiary alcohols.
Key Advantages of Dihydropyran Linkers
-
Mild Cleavage Conditions: The THP ether linkage is susceptible to cleavage by mild acidic treatment, typically using trifluoroacetic acid (TFA) in a non-protic solvent, which preserves many other acid-sensitive protecting groups.[3]
-
Orthogonality: DHP linkers are stable to basic and nucleophilic conditions, allowing for a wide range of chemical transformations to be performed on the solid support without premature cleavage of the product.[1][2]
-
Versatility: They can be used to immobilize a variety of alcohol-containing molecules, including small organic molecules, amino alcohols, and carbohydrates.[3][4]
-
Compatibility: DHP linkers are compatible with standard solid-phase synthesis techniques and instrumentation.
Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of dihydropyran linkers in solid-phase synthesis.
| Parameter | Linker Type | Substrate | Loading Conditions | Loading Yield (%) | Cleavage Conditions | Cleavage Yield (%) | Reference |
| Loading | DDHP-linked Wang Resin | Carbohydrates and hydroxyl resins | Not specified | 70 | PPTS (2 equiv.) in 1:1 n-butanol/1,2-dichloroethane, 60°C, 12 h | Quantitative | [4] |
| Overall Synthesis | Dihydropyran-2-carboxylic acid | Octreotide (peptide alcohol) | Fmoc-SPPS | - | TFA cocktail | 70 (total yield) | Hsieh, et al. (1998) |
Experimental Protocols
Protocol 1: Immobilization of an Alcohol on Dihydropyran (DHP) Resin
This protocol describes a general procedure for the attachment of an alcohol to a commercially available DHP resin.
Materials:
-
Dihydropyran (DHP) resin
-
Alcohol to be immobilized (5-10 equivalents based on resin substitution)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1-0.5 equivalents based on resin substitution)
-
Anhydrous Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or orbital mixer
Procedure:
-
Swell the DHP resin in anhydrous DCM (approx. 10 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Dissolve the alcohol (5-10 eq.) and PPTS (0.1-0.5 eq.) in anhydrous DCM.
-
Add the solution to the swollen resin.
-
Seal the vessel and shake the mixture at 40-45 °C for 16-24 hours.[3]
-
Drain the reaction solution and wash the resin thoroughly with DCM (3 x 10 mL/g), Methanol (3 x 10 mL/g), and finally DCM (3 x 10 mL/g).
-
Dry the resin under vacuum to a constant weight.
-
The loading efficiency can be determined by cleaving a small sample of the resin and analyzing the cleaved product by HPLC or by gravimetric analysis of the resin before and after loading.
Protocol 2: Cleavage of the Immobilized Molecule from DHP Resin
This protocol outlines the procedure for cleaving the product from the DHP resin.
Materials:
-
Product-loaded DHP resin
-
Cleavage cocktail: 95:5 (v/v) Dichloromethane (DCM) / Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel with a filter
-
Collection flask
-
Rotary evaporator
Procedure:
-
Place the dry, product-loaded DHP resin in a solid-phase synthesis vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin) to the resin.
-
Shake the mixture at room temperature for 1-2 hours.
-
Filter the cleavage solution into a collection flask.
-
Wash the resin with additional DCM (3 x 5 mL/g).
-
Combine the filtrate and the washes.
-
Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by standard techniques such as column chromatography or recrystallization.
Visualizations
Chemical Structures and Mechanisms
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Dihydro-2H-pyran-4-carbonitrile synthesis. The content is structured to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,6-Dihydro-2H-pyran-4-carbonitrile?
A1: There are two main synthetic strategies for obtaining 3,6-Dihydro-2H-pyran-4-carbonitrile:
-
Hetero-Diels-Alder Reaction: This is a direct [4+2] cycloaddition of a diene and a dienophile. In this case, acrolein acts as the heterodiene and acrylonitrile serves as the dienophile. This method is atom-economical but may require optimization to control selectivity and minimize side reactions.
-
Two-Step Synthesis via a Halogenated Intermediate: This approach involves the synthesis of a 4-substituted dihydropyran, such as 4-bromo-3,6-dihydro-2H-pyran, followed by a nucleophilic substitution with a cyanide source to introduce the carbonitrile functionality.
Q2: What are the expected challenges in the hetero-Diels-Alder synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile?
A2: The hetero-Diels-Alder reaction between acrolein and acrylonitrile can present several challenges. Acrylonitrile can undergo polymerization, especially at elevated temperatures, which can significantly reduce the yield of the desired cycloadduct.[1][2] Additionally, the reactivity of acrolein as a heterodiene might be low, potentially requiring high temperatures or the use of a Lewis acid catalyst to achieve a reasonable reaction rate.[3][4]
Q3: How can Lewis acids improve the yield of the hetero-Diels-Alder reaction?
A3: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the electron-withdrawing group of the dienophile (the nitrile group in acrylonitrile) or the heterodiene (the carbonyl group in acrolein). This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a smaller HOMO-LUMO gap between the reactants and accelerating the reaction.[3][5][6] This can allow the reaction to proceed at lower temperatures, which in turn can suppress side reactions like polymerization.
Q4: What are the common methods for the cyanation of vinyl halides?
A4: The conversion of a vinyl halide, such as 4-bromo-3,6-dihydro-2H-pyran, to the corresponding nitrile can be achieved through several methods, most notably variations of the Rosenmund-von Braun reaction.[7] Modern approaches often utilize palladium or copper catalysts. Common cyanide sources include copper(I) cyanide (CuCN), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone cyanohydrin.[8][9][10] The choice of catalyst, ligand, solvent, and cyanide source can significantly impact the reaction's efficiency and functional group tolerance.[7][11]
Troubleshooting Guide 1: Hetero-Diels-Alder Reaction of Acrolein and Acrylonitrile
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile via the hetero-Diels-Alder reaction.
Proposed Experimental Protocol
Disclaimer: The following protocol is a suggested starting point based on related literature and may require optimization for your specific experimental setup.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, 0.1-0.3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reactant Addition: Add a dry, inert solvent (e.g., dichloromethane, toluene). Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C). Add acrolein (1.0 equivalent) to the solution, followed by the slow, dropwise addition of acrylonitrile (1.0-1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 3,6-Dihydro-2H-pyran-4-carbonitrile.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Low Reactivity: The thermal reaction may be too slow at the attempted temperature. | 1. Increase Temperature: Gradually increase the reaction temperature. Be mindful of the potential for polymerization of acrylonitrile at higher temperatures.[1] 2. Introduce a Lewis Acid Catalyst: Use a Lewis acid such as AlCl₃ or BF₃·OEt₂ to accelerate the reaction, allowing for lower reaction temperatures.[5][6] |
| Incorrect Diene Conformation: Acrolein must be in the s-cis conformation for the reaction to occur. | This is generally not a major issue for acrolein, but ensuring anhydrous conditions can sometimes help. | |
| Low Yield with Significant Starting Material Remaining | Insufficient Reaction Time: The reaction may not have reached completion. | Extend the reaction time and continue to monitor by TLC or GC until the starting materials are consumed. |
| Catalyst Inactivity: The Lewis acid may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of a White Precipitate (Polymer) | Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially at higher temperatures or in the presence of radical initiators.[1][2] | 1. Lower the Reaction Temperature: If using a catalyst, try running the reaction at a lower temperature. 2. Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor like hydroquinone. 3. Slow Addition of Dienophile: Add the acrylonitrile slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Formation of Multiple Products | Lack of Regio- or Stereoselectivity: The cycloaddition may be producing a mixture of isomers. | 1. Use a Lewis Acid Catalyst: Lewis acids can improve the selectivity of Diels-Alder reactions.[12] 2. Optimize Reaction Temperature: Lowering the temperature often increases selectivity. |
| Retro-Diels-Alder Reaction: At high temperatures, the product can revert to the starting materials.[13] | If the reaction is run at a high temperature, consider using a lower temperature for a longer duration. |
Visualizations
Caption: Hetero-Diels-Alder reaction mechanism.
Caption: Troubleshooting workflow for low yield.
Troubleshooting Guide 2: Two-Step Synthesis via 4-Bromo-3,6-dihydro-2H-pyran
This guide outlines the synthesis of the intermediate, 4-bromo-3,6-dihydro-2H-pyran, and the subsequent cyanation step, along with troubleshooting for common issues.
Experimental Protocols
Part A: Synthesis of 4-Bromo-3,6-dihydro-2H-pyran [14]
-
Hydrazone Formation:
-
In a flask, add hydrazine hydrate and anhydrous ethanol with stirring.
-
Slowly add a solution of 4-tetrahydropyranone in ethanol at room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
-
Bromination and Elimination:
-
Under a nitrogen atmosphere, dissolve copper(II) bromide in methanol and add triethylamine.
-
Cool the mixture to 0 °C and add a solution of the hydrazone in methanol dropwise. Stir for 1 hour.
-
Add DBU and toluene, then heat the mixture.
-
After cooling, perform an aqueous work-up and extract with an organic solvent.
-
Dry the combined organic layers and concentrate to yield crude 4-bromo-3,6-dihydro-2H-pyran, which can be used directly in the cyanation step.
-
Quantitative Data for 4-Bromo-3,6-dihydro-2H-pyran Synthesis [14]
| Step | Product | Reported Yield |
| Hydrazone Formation | (Dihydro-2H-pyran-4(3H)-ylidene)hydrazine | ~96% (crude) |
| Bromination/Elimination | 4-Bromo-3,6-dihydro-2H-pyran | Not explicitly stated for this step alone, but the subsequent borylation product was obtained in 66% overall yield from the hydrazone. |
Part B: Cyanation of 4-Bromo-3,6-dihydro-2H-pyran
Disclaimer: The following are suggested protocols based on general methods for vinyl halide cyanation and may require optimization.
Method 1: Copper-Catalyzed Cyanation (Rosenmund-von Braun type)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 4-bromo-3,6-dihydro-2H-pyran (1.0 equivalent), copper(I) cyanide (1.1-1.5 equivalents), and a high-boiling polar solvent (e.g., DMF, NMP).
-
Reaction: Heat the mixture to a high temperature (e.g., 120-160 °C) and monitor the reaction by TLC or GC.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product may require careful purification by column chromatography to remove residual copper salts.
Method 2: Palladium-Catalyzed Cyanation
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-3,6-dihydro-2H-pyran (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., dppf, 2-10 mol%), a cyanide source (e.g., K₄[Fe(CN)₆], 0.5-0.7 equivalents), and a base (e.g., Na₂CO₃) in a suitable solvent (e.g., DMAc, dioxane/water).[9][11]
-
Reaction: Heat the mixture (e.g., 100-120 °C) and monitor for completion.
-
Work-up and Purification: Cool the reaction, filter off any solids, and perform an aqueous work-up. Purify the product by column chromatography.
Troubleshooting the Cyanation Step
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion of the Bromo-intermediate | Catalyst Deactivation: Cyanide ions can poison palladium catalysts.[11] | 1. Use a Robust Catalytic System: Employ ligands that are resistant to cyanide poisoning. 2. Use a Less Toxic Cyanide Source: K₄[Fe(CN)₆] is often a good alternative to simple cyanide salts.[9] 3. Ensure Anhydrous and Inert Conditions: Moisture and oxygen can deactivate the catalyst. |
| Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed. | Cautiously increase the reaction temperature while monitoring for decomposition. | |
| Formation of Side Products | Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to an amide or carboxylic acid if water is present, especially under basic or acidic conditions. | Ensure anhydrous conditions during the reaction and work-up. |
| Elimination or Isomerization: The dihydropyran ring might undergo side reactions under harsh conditions. | Use milder reaction conditions (lower temperature, less aggressive base) if possible. | |
| Difficulty in Product Purification | Residual Metal Salts: Copper or palladium salts can be difficult to remove from the product. | 1. Aqueous Washes: Wash the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or ammonium hydroxide to remove metal residues. 2. Filtration through Silica Gel: Pass the crude product through a short plug of silica gel before column chromatography. |
Visualizations
Caption: Two-step synthesis workflow.
Caption: Troubleshooting workflow for the cyanation step.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Vinyl nitrile synthesis by cyanation [organic-chemistry.org]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Dihydropyran Synthesis
Welcome to the technical support center for dihydropyran synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Section 1: Low Yield and Purity Issues
Q1: My reaction yield is extremely low, and the TLC plate shows a complex mixture of spots, many of which are at the baseline. What is the likely cause?
A1: This is a classic sign of polymerization, a very common side reaction in dihydropyran synthesis, especially under acidic conditions.[1] The baseline material on the TLC plate is typically the polymeric byproduct. Strong Brønsted or Lewis acids can aggressively promote the polymerization of the dihydropyran product or starting materials.[1]
Troubleshooting Steps:
-
Catalyst Choice: Switch to a milder acid catalyst. Options include pyridinium p-toluenesulfonate (PPTS), p-toluenesulfonic acid (PTSA), or silica-supported acids.[1]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or below). Higher temperatures can significantly accelerate the rate of polymerization.[1][2]
-
High Dilution: For intramolecular cyclizations leading to dihydropyrans, running the reaction under high-dilution conditions can favor the desired cyclization over intermolecular polymerization.[3]
-
Reagent Quality: Ensure the dihydropyran starting material (if used) is fresh or has been purified to remove any polymeric impurities that can seed further polymerization.[1]
Q2: My reaction has stalled, and a significant amount of starting material remains unreacted. How can I improve conversion?
A2: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reaction time, or unfavorable equilibrium.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Many dihydropyran syntheses are sensitive to water. Water can deactivate Lewis acid catalysts and, in some cases, hydrolyze intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.[3]
-
Monitor Reaction Progress: Use TLC or GC to monitor the reaction. If it stalls, a small, additional charge of the catalyst may be required.[3] Be cautious, as excess catalyst can promote side reactions.
-
Water Removal: For reactions that produce water (e.g., acid-catalyzed cyclizations), using a Dean-Stark trap or adding molecular sieves can help drive the reaction to completion.[3]
-
Check Reagent Purity: Impurities in starting materials or solvents can interfere with the catalyst and halt the reaction.[4]
Q3: The crude product is a viscous, sticky oil that is difficult to purify. What is this byproduct and how can I avoid it?
A3: A viscous or oily byproduct often indicates the formation of oligomers or polymers resulting from intermolecular reactions.[3] This is particularly common in cyclization reactions where the desired intramolecular pathway competes with an intermolecular one.
Troubleshooting Steps:
-
Employ High Dilution: The most effective way to favor intramolecular reactions is to perform the synthesis under high-dilution conditions. This is typically achieved by the slow, dropwise addition of the substrate to a large volume of solvent.[3]
-
Optimize Temperature: Carefully control the reaction temperature. While higher temperatures can increase reaction rates, they can also favor the formation of polymeric side products.[1]
-
Catalyst Loading: Use the minimum effective amount of catalyst. Overloading the catalyst can accelerate undesired intermolecular pathways.
Section 2: Isomerism and Selectivity Issues
Q4: My product is a mixture of regioisomers. How can I improve the regioselectivity of my hetero-Diels-Alder reaction?
A4: The formation of regioisomers is a common challenge in Diels-Alder reactions when both the diene and dienophile are unsymmetrical.[5] Regioselectivity is governed by the electronic and steric properties of the substituents on both components.
Troubleshooting Steps:
-
Lewis Acid Catalysis: The choice of Lewis acid can have a remarkable influence on regioselectivity and even reverse it in some cases.[6] Experiment with different Lewis acids (e.g., ZnCl₂, SnCl₄, TiCl₄, Yb(OTf)₃) to find the optimal catalyst for your specific substrates.[6][7]
-
Solvent Effects: The polarity of the solvent can influence the transition state and affect regioselectivity. Screen a range of solvents with varying polarities.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
Q5: The reaction produced the correct constitutional isomer, but as a mixture of diastereomers. How can I improve diastereoselectivity?
A5: Diastereoselectivity in dihydropyran synthesis, particularly in cycloaddition reactions, is often dictated by kinetic control, favoring the endo or exo transition state.[8]
Troubleshooting Steps:
-
Catalyst Influence: Chiral Lewis acids are widely used to induce high diastereoselectivity and enantioselectivity in hetero-Diels-Alder reactions.[9] Even achiral Lewis acids can significantly enhance diastereoselectivity compared to thermal reactions.[6]
-
Temperature: As with regioselectivity, lower reaction temperatures generally lead to higher diastereoselectivity.[10]
-
Substrate Design: The steric bulk of substituents on the diene or dienophile can be modified to favor one approach over the other, thereby enhancing diastereoselectivity.
Troubleshooting Guides & Data
Guide 1: Optimizing Lewis Acid Catalysis in Hetero-Diels-Alder Reactions
Lewis acids can dramatically affect the yield and selectivity of dihydropyran synthesis. However, their effectiveness is substrate-dependent. The following table summarizes the impact of different Lewis acids on a model reaction.
| Lewis Acid | Concentration (mol%) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| None (Thermal) | - | 80 | ~50 | >80:20 | [6] |
| Et₂O·BF₃ | 10 | -78 | ~80 | >94:6 | [6][10] |
| ZnCl₂ | 10 | -78 | ~80 | >94:6 | [6] |
| SnCl₄ | 10 | -78 | Variable | Highly concentration-dependent | [6] |
| TiCl₄ | 10 | -78 | Variable | Highly concentration-dependent | [6] |
| TMSOTf | 100 | -78 | 48 | 90:10 | [10][11] |
Note: Data is compiled from representative examples and actual results will vary based on specific substrates.
Guide 2: General Protocol for a Lewis Acid-Catalyzed Silyl-Prins Cyclization
This protocol describes a general method for the synthesis of cis-2,6-disubstituted dihydropyrans, a reaction prone to side reactions if not controlled carefully.[11]
Experimental Protocol:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the vinylsilyl alcohol (1.0 equiv) and a desired aldehyde (1.2 equiv) to an oven-dried flask containing an anhydrous solvent (e.g., dichloromethane) at -78 °C.[11]
-
Catalyst Addition: To the stirred solution, add the Lewis acid (e.g., TMSOTf, 1.0 equiv) dropwise.[11] The choice and amount of Lewis acid may need optimization.[11]
-
Reaction Monitoring: Stir the mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can range from 1 to 2 hours.[11]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11]
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous phases. Extract the aqueous phase three times with dichloromethane.[11]
-
Purification: Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄. After filtering and evaporating the solvent under reduced pressure, purify the crude product by silica gel column chromatography to yield the desired dihydropyran.[11]
Visualizations
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a decision-making process for diagnosing the cause of low yield in a dihydropyran synthesis.
Caption: Troubleshooting workflow for low yield reactions.
Reaction Pathway: Desired Cycloaddition vs. Polymerization
This diagram illustrates the competition between the desired hetero-Diels-Alder reaction to form a dihydropyran and the common side reaction of acid-catalyzed polymerization.
Caption: Competing reaction pathways in dihydropyran synthesis.
Formation of Regioisomers
This visualization shows how an unsymmetrical diene and dienophile can lead to two different regioisomeric dihydropyran products.
Caption: Regioisomeric outcomes in hetero-Diels-Alder reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,6-Dihydro-2H-pyran-4-carbonitrile by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,6-Dihydro-2H-pyran-4-carbonitrile using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 3,6-Dihydro-2H-pyran-4-carbonitrile.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough to displace the compound from the stationary phase.[1] | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[2] |
| The compound may have decomposed on the acidic silica gel.[3] | Test the stability of your compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate.[3] If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[3][4] | |
| The compound is not soluble in the mobile phase. | Ensure the chosen eluent is a good solvent for your compound.[5] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar.[3] | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as pure hexane or a low percentage of a polar solvent.[5] |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[5] | |
| Poor separation of the desired compound from impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC to achieve a good separation of spots, ideally with the desired compound having an Rf value of around 0.35.[5] |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[6] Tapping the column gently can help the packing to settle evenly.[6] | |
| Fractions are too large, causing mixing of separated components. | Collect smaller fractions and analyze them by TLC to identify which ones contain the pure product. | |
| Streaking or tailing of the compound band on the column and TLC | The compound is interacting too strongly with the stationary phase. | For basic compounds, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape.[2][7] For acidic compounds, a small amount of acetic acid may help. |
| The sample is not fully dissolved when loaded onto the column. | Ensure the sample is completely dissolved in a minimum amount of solvent before loading.[8] Dry loading the sample onto silica gel can also be an effective technique.[8] | |
| No compound is recovered from any fractions | The compound may have decomposed on the column.[3] | As mentioned before, check for stability on silica. If unstable, alternative purification methods or a different stationary phase should be considered.[3] |
| The fractions are too dilute to detect the compound by TLC.[3] | Concentrate the fractions before running a TLC analysis.[9] | |
| Incorrect solvent system was used. | Double-check the composition of your eluent.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 3,6-Dihydro-2H-pyran-4-carbonitrile?
A1: Silica gel is the most common and recommended stationary phase for the column chromatography of moderately polar organic compounds like 3,6-Dihydro-2H-pyran-4-carbonitrile.[4][10] Its slightly acidic nature should be considered, and if your compound is sensitive to acid, neutral alumina could be an alternative.[5]
Q2: How do I choose the right mobile phase (eluent)?
A2: The choice of eluent is critical for a successful separation.[1] A good starting point is a binary mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] The optimal solvent ratio should be determined by running preliminary TLC experiments. Aim for an Rf value of approximately 0.35 for the desired compound.[5]
Q3: Should I use a gradient or isocratic elution?
A3: For separating a mixture with components of widely differing polarities, a gradient elution (where the polarity of the mobile phase is gradually increased during the separation) is often more efficient.[5] If the impurities are close in polarity to your target compound, an isocratic elution (using a constant solvent composition) may provide better resolution.
Q4: How much sample can I load onto my column?
A4: The amount of sample depends on the size of your column and the difficulty of the separation. A general guideline is a sample-to-adsorbent weight ratio of 1:20 to 1:50.[5] For difficult separations, a higher ratio of adsorbent to sample is recommended.
Q5: My compound is a solid. How should I load it onto the column?
A5: You have two main options for loading a solid sample:
-
Wet Loading: Dissolve the sample in the minimum amount of the initial eluent or a slightly more polar solvent and carefully add it to the top of the column.[8]
-
Dry Loading: Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8] Dry loading is often preferred as it can lead to better band resolution.
Experimental Protocol: Column Chromatography of 3,6-Dihydro-2H-pyran-4-carbonitrile
This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of your crude sample.
1. Materials:
-
Crude 3,6-Dihydro-2H-pyran-4-carbonitrile
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Preparation of the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).[6]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[6]
-
Gently tap the column to promote even packing.[6]
-
Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin protective layer of sand on top of the silica gel.[8]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 3,6-Dihydro-2H-pyran-4-carbonitrile in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin eluting with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
-
Collect fractions of a consistent volume.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexane) to elute more polar compounds.
5. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate, alongside a spot of the crude mixture and a reference standard if available.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3,6-Dihydro-2H-pyran-4-carbonitrile.
Quantitative Data Summary
The following table provides hypothetical but realistic data for the purification of 3,6-Dihydro-2H-pyran-4-carbonitrile. Actual values may vary depending on the specific experimental conditions.
| Parameter | Value | Conditions/Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) | Started with 9:1, gradually increased to 7:3. |
| Rf of Target Compound | ~0.35 | In 8:2 Hexane:Ethyl Acetate. |
| Rf of a Less Polar Impurity | ~0.60 | In 8:2 Hexane:Ethyl Acetate. |
| Rf of a More Polar Impurity | ~0.15 | In 8:2 Hexane:Ethyl Acetate. |
| Column Dimensions | 30 cm length x 3 cm diameter | Appropriate for purifying 1-2 g of crude material. |
| Amount of Silica Gel | 60 g | For 1.5 g of crude product. |
| Typical Yield | 75-85% | Dependent on the purity of the crude material. |
| Purity after Chromatography | >98% | As determined by GC-MS or NMR. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. rroij.com [rroij.com]
Technical Support Center: Optimizing Grignard Reactions with α,β-Unsaturated Nitriles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Grignard reactions involving α,β-unsaturated nitriles.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard reaction with α,β-unsaturated nitriles, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no product yield?
Low or no yield in a Grignard reaction can stem from several factors, primarily related to the purity of reagents and the reaction setup.
| Potential Cause | Recommended Solution |
| Presence of Water or Protic Solvents | Grignard reagents are highly basic and will react with even trace amounts of water, alcohols, or other protic solvents. Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried. |
| Inactive Magnesium Surface | The magnesium metal surface can be coated with magnesium oxide, preventing the reaction. Activate the magnesium by grinding the turnings without a solvent, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Impure Alkyl Halide | Ensure the alkyl halide is pure and dry. Distill it if necessary. |
| Slow or Incomplete Grignard Reagent Formation | The reaction to form the Grignard reagent may not have gone to completion. Gently warm the flask to initiate the reaction. A color change or bubble formation indicates the reaction has started. |
| Slow Addition of Grignard Reagent | Adding the Grignard reagent too slowly to the nitrile, especially at low temperatures, can sometimes lead to incomplete reaction. Ensure a steady addition rate. |
| Low Reaction Temperature | While low temperatures are often used to control selectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider a modest increase in temperature after the initial addition. |
Q2: My reaction is producing a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-conjugate addition?
The regioselectivity of the Grignard addition to an α,β-unsaturated nitrile is a critical factor. Without a catalyst, a mixture of 1,2- (addition to the nitrile) and 1,4- (conjugate addition) products is often observed.
| Control Parameter | Strategy to Favor 1,4-Addition |
| Catalyst | The use of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is the most effective method to promote 1,4-addition. The Grignard reagent undergoes transmetalation with the copper salt to form an organocuprate in situ, which preferentially undergoes conjugate addition. |
| Grignard Reagent | Sterically bulky Grignard reagents can sometimes favor 1,4-addition due to steric hindrance at the nitrile carbon. |
| Solvent | While etheral solvents like diethyl ether and tetrahydrofuran (THF) are standard, the addition of a co-solvent like benzene or toluene can sometimes improve the yield of the desired product and reduce side reactions. |
| Temperature | Lower reaction temperatures often enhance the selectivity of the catalyzed reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reacting Grignard reagents with α,β-unsaturated nitriles?
The main challenge is controlling the regioselectivity of the addition. Grignard reagents can add either directly to the nitrile group (1,2-addition) to form a ketone after hydrolysis, or to the β-carbon of the unsaturated system (1,4- or conjugate addition) to yield a saturated nitrile with a new carbon-carbon bond at the β-position.[1][2]
Q2: How does a copper(I) catalyst influence the reaction?
Copper(I) salts, like CuI or CuBr, are widely used to direct the Grignard reaction towards 1,4-conjugate addition.[3][4] The Grignard reagent (RMgX) reacts with the copper(I) salt to form a Gilman-like organocuprate reagent (R₂CuMgX) in situ. This organocuprate is a softer nucleophile than the original Grignard reagent and preferentially attacks the softer electrophilic β-carbon of the α,β-unsaturated system.[4]
Q3: What are common side reactions to be aware of?
Besides the competing 1,2- and 1,4-addition, other side reactions can occur:
-
Deprotonation: If the α,β-unsaturated nitrile has acidic protons, the Grignard reagent can act as a base, leading to deprotonation and the recovery of starting material after workup.
-
Wurtz-type Coupling: Homocoupling of the alkyl halide used to prepare the Grignard reagent can occur, especially with more reactive halides.
-
Double Addition: Although less common with nitriles compared to esters, it is possible for a second equivalent of the Grignard reagent to react with the intermediate imine, leading to a tertiary carbinamine.
Data Presentation: Regioselectivity of Grignard Addition
While extensive quantitative data for the regioselectivity of Grignard additions to a wide range of α,β-unsaturated nitriles is not as readily available in tabular format as for α,β-unsaturated carbonyls, the following table summarizes the expected outcomes based on established principles.
| Grignard Reagent (RMgX) | Catalyst | Predominant Product | Expected Yield of 1,4-Adduct |
| Alkyl or Aryl MgX | None | Mixture of 1,2- and 1,4-addition products | Variable, often low to moderate |
| Alkyl or Aryl MgX | Copper(I) Salt (e.g., CuI, CuBr) | 1,4-Addition Product | High |
| Sterically Hindered RMgX | None | May favor 1,4-addition | Moderate to High |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed 1,4-Conjugate Addition of a Grignard Reagent to an α,β-Unsaturated Nitrile
This protocol is adapted from a procedure for the conjugate addition to a vinyl nitrile and provides a solid foundation for optimization.
Materials:
-
α,β-Unsaturated nitrile
-
Aryl bromide or alkyl halide for Grignard formation
-
Magnesium turnings
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation (if not using a commercial solution):
-
Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Add magnesium turnings (1.1 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the aryl bromide or alkyl halide (1.05 equivalents) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium and gently warm to initiate the reaction.
-
Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the resulting Grignard solution to room temperature.
-
-
Copper-Catalyzed Conjugate Addition:
-
In a separate flame-dried flask under an inert atmosphere, add copper(I) iodide (0.1 - 1.0 equivalent, optimization may be required).
-
Cool the flask containing CuI in an ice/water bath.
-
Transfer the prepared Grignard solution (or a commercial Grignard solution) via syringe to the flask containing the CuI.
-
Stir the mixture vigorously in the ice bath for 20-30 minutes to allow for the formation of the organocuprate.
-
Prepare a solution of the α,β-unsaturated nitrile (1.0 equivalent) in anhydrous THF.
-
Add the nitrile solution dropwise to the cold organocuprate solution.
-
After the addition, the reaction can be stirred at low temperature or allowed to warm to room temperature and stirred for several hours. Reaction progress should be monitored by TLC or GC-MS.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of methanol, followed by saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Competing 1,2- and 1,4-addition pathways in the Grignard reaction with α,β-unsaturated nitriles.
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Caption: Experimental workflow for copper-catalyzed 1,4-addition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Item - γ-Hydroxy Unsaturated Nitriles:â Chelation-Controlled Conjugate Additions - figshare - Figshare [figshare.com]
Preventing polymerization of dihydropyran derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of undesired polymerization of dihydropyran derivatives during storage and reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and reaction of dihydropyran and its derivatives.
Q1: My dihydropyran derivative appears viscous, has solidified, or shows a yellowish tint upon storage. What should I do?
A1: These are all potential indicators of degradation or polymerization, likely due to improper storage conditions such as exposure to light, heat, or incompatible materials.[1] It is recommended to handle the material in a chemical fume hood with appropriate personal protective equipment (PPE) to assess its integrity.[1] If significant polymerization or decomposition is suspected, the material should not be used and must be disposed of according to local, state, and federal regulations.[1] To prevent this, ensure storage conditions align with the recommendations in the table below.
Q2: My reaction mixture has become viscous or has solidified. How can I salvage my desired product?
A2: A sudden increase in viscosity or solidification during a reaction is a strong indication of polymerization.[2]
-
Immediate Action: If the reaction is ongoing, quench it immediately by adding a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and halt further polymerization.[2]
-
Product Isolation:
-
Solvent Extraction/Precipitation: If your desired product is soluble, you may dissolve the crude mixture in a suitable organic solvent. The polymer, being less soluble, can then be precipitated by adding a non-solvent, allowing for its removal.[2][]
-
Filtration/Chromatography: Alternatively, the soluble product can be separated from the insoluble polymer through filtration or column chromatography.[2]
-
Q3: I'm observing a low yield of my target product and a significant amount of baseline material on my TLC plate. Is this related to polymerization?
A3: Yes, this is a common sign that a competing polymerization reaction is occurring. The resulting polymer often remains at the baseline of the TLC plate.[2] To address this, consider the following:
-
Catalyst Choice: Strong acids can promote the polymerization of dihydropyran.[4] Using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), can often minimize this side reaction.[4]
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can accelerate polymerization.[5]
-
Monomer Purity: Ensure the dihydropyran you are using is free of acidic impurities and has had polymerization inhibitors removed (see FAQ section).
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they present in commercial dihydropyran?
A1: Polymerization inhibitors are chemical compounds added to monomers like dihydropyran to prevent their spontaneous polymerization during transport and storage.[6][] Common inhibitors for dihydropyran derivatives include phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[6]
Q2: Should I remove the polymerization inhibitor before my reaction?
A2: Yes, for most applications, it is highly recommended to remove these inhibitors before use.[2] They can interfere with the desired reaction, especially in free-radical processes, and their presence can lead to inconsistent results.[2]
Q3: What is the mechanism behind dihydropyran polymerization?
A3: Dihydropyran typically undergoes cationic polymerization, which can be initiated by electrophilic agents like Brønsted or Lewis acids.[8] The acid protonates the double bond, creating a carbocation intermediate that is then attacked by the oxygen of another dihydropyran molecule in a chain-growth process. The polymerization proceeds exclusively through the carbon-carbon double bonds, without ring-opening.[8]
Data Presentation
Table 1: Recommended Storage Conditions for Dihydropyran Derivatives
| Storage Duration | Temperature | Atmosphere | Incompatible Materials |
| Short-term (1-2 weeks) | 4°C to -4°C | Inert | Strong bases, nucleophiles, oxidizing agents, strong acids, alcohols, acid chlorides.[1][5][9] |
| Long-term (1-2 years) | -20°C | Inert | Strong bases, nucleophiles, oxidizing agents, strong acids, alcohols, acid chlorides.[1][5][9] |
Table 2: Common Polymerization Inhibitors for Dihydropyran
| Inhibitor | Chemical Family | Mechanism of Action |
| Hydroquinone (HQ) | Phenolic | Reacts with free radicals to form stable, non-reactive species.[][10] |
| 4-Methoxyphenol (MEHQ) | Phenolic | Scavenges free radicals, terminating the polymerization chain.[6] |
| Butylated Hydroxytoluene (BHT) | Phenolic | Acts as a radical scavenger.[6] |
| 4-tert-Butylcatechol (TBC) | Phenolic | Effective radical scavenger, often used for storage and transport.[6] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from Dihydropyran
This protocol describes a standard liquid-liquid extraction method to remove common phenolic inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ).
Materials:
-
Commercial dihydropyran containing inhibitor
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
Procedure:
-
Place the commercial dihydropyran into a separatory funnel.
-
Add an equal volume of a 5% aqueous NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. The phenolic inhibitor will be deprotonated by the base and extracted into the aqueous layer.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the extraction with the 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of saturated brine solution to remove any residual NaOH.
-
Drain the dihydropyran into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and store the purified dihydropyran under an inert atmosphere at the recommended temperature (see Table 1). For immediate use, distillation from sodium can be performed for further purification.[11]
Visualizations
Caption: Troubleshooting workflow for storage and reaction issues.
Caption: Experimental workflow for inhibitor removal.
Caption: Simplified mechanism of acid-catalyzed DHP polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. – Oriental Journal of Chemistry [orientjchem.org]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 3,4-Dihydro-2H-pyran CAS#: 110-87-2 [m.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of Substituted Dihydropyrans
Welcome to the Technical Support Center for the scale-up synthesis of substituted dihydropyrans. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your synthetic routes and overcoming potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up dihydropyran synthesis?
A1: Key challenges in scaling up dihydropyran synthesis include managing reaction exotherms, ensuring consistent mass and heat transfer, dealing with concentration-dependent side reactions, and developing practical large-scale purification strategies.[1] Reactions that are easily managed in laboratory glassware can become hazardous on a larger scale, potentially leading to thermal runaway.[1][2][3] Furthermore, purification methods like column chromatography may prove to be economically unviable at an industrial scale.[1]
Q2: How does the choice of synthetic pathway affect the scalability of dihydropyran synthesis?
A2: The synthetic route is a critical factor for successful scale-up. The Hetero-Diels-Alder (HDA) reaction and the Prins cyclization are two of the most powerful and common methods for constructing the dihydropyran ring.[4] However, the HDA reaction can present challenges related to the instability and polymerization of dienes and dienophiles, which can raise safety and purity issues in batch processing. The Prins cyclization, while effective, can be prone to side reactions and may require careful control of reaction conditions to achieve high stereoselectivity.[5][6] Alternative routes such as intramolecular Michael additions or ring-closing metathesis might offer advantages in safety and efficiency at a larger scale.[1]
Q3: What are the primary safety considerations during the scale-up of dihydropyran synthesis?
A3: The foremost safety concern is the risk of thermal runaway, particularly with highly exothermic reactions.[1][2][3] A comprehensive understanding of the reaction's thermochemistry is essential to design adequate heat transfer systems and implement robust control strategies.[2] This includes conducting reaction calorimetry and thermal stability studies (e.g., Differential Scanning Calorimetry - DSC) to determine the heat of reaction, adiabatic temperature rise, and decomposition temperatures of all components.[2]
Q4: How can I minimize byproduct formation during scale-up?
A4: Byproduct formation can be minimized by carefully controlling reaction parameters. For instance, in the synthesis of 3,4-dihydropyrans by heating 2-alkoxy-tetrahydropyrans, drastic conditions can lead to isomerization and polymerization.[7] Utilizing milder catalysts and optimizing the reaction temperature can significantly reduce the formation of unwanted side products.[7] In some cases, the use of flow chemistry can offer better control over reaction conditions, minimizing byproduct formation.
Q5: What are common impurities in dihydropyran synthesis and how can they be removed at scale?
A5: Common impurities can include starting materials, isomers, and byproducts from side reactions. For example, in the synthesis of 2,5-Dichloropyridine, a common impurity is the 2,3-Dichloropyridine isomer.[3] At a large scale, purification strategies need to be scalable and cost-effective. While chromatography is a powerful tool in the lab, methods like recrystallization, distillation (including steam distillation), and liquid-liquid extraction are often more practical for large quantities.[3]
Troubleshooting Guides
Problem 1: Low Yield in Hetero-Diels-Alder (HDA) Reaction
| Possible Cause | Troubleshooting Steps |
| Low Catalyst Activity | - Screen different Lewis acid or organocatalysts to find the most effective one for your specific substrates.[4][8][9] - Ensure the catalyst is not deactivated by impurities in the starting materials or solvent. - For air- and moisture-sensitive catalysts, ensure stringent anhydrous and inert atmosphere conditions. |
| Unfavorable Reaction Equilibrium | - Increase the concentration of one of the reactants (diene or dienophile). - Remove the product as it is formed, if feasible in your system. |
| Suboptimal Reaction Temperature | - Systematically vary the reaction temperature. Lower temperatures may be required for highly reactive substrates to prevent decomposition, while higher temperatures might be needed to overcome the activation energy for less reactive partners. |
| Incorrect Solvent | - Test a range of solvents with varying polarities. The solvent can significantly influence the reaction rate and selectivity. |
| Decomposition of Reactants or Products | - Monitor the reaction progress by TLC or HPLC to check for the appearance of degradation products. - Consider using milder reaction conditions or a more selective catalyst. |
Problem 2: Poor Diastereoselectivity in Prins Cyclization
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lewis Acid | - The choice of Lewis acid is crucial for stereocontrol.[5][6] Screen a variety of Lewis acids (e.g., TMSOTf, InCl₃, SnBr₄, BF₃·OEt₂) to identify the one that provides the best diastereoselectivity for your substrate.[5][6] |
| Incorrect Solvent | - The solvent can influence the transition state geometry. Experiment with solvents of different polarities and coordinating abilities. |
| Unfavorable Reaction Temperature | - Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state. |
| Racemization | - Racemization can occur through a competing oxonia-Cope rearrangement.[5] Using a substrate where the oxocarbenium ion is generated from a masked aldehyde can sometimes prevent this.[5] |
Problem 3: Exotherm and Temperature Control Issues During Scale-Up
| Possible Cause | Troubleshooting Steps |
| Inadequate Heat Removal | - Ensure the reactor has a sufficient heat transfer area for the scale of the reaction. - Use a more efficient cooling system or a lower coolant temperature. - Consider using a semi-batch or continuous flow process to better manage heat generation.[2] |
| Reagent Addition Rate Too High | - Slowing down the addition rate of the limiting reagent will reduce the instantaneous heat generation.[2] |
| Poor Mixing | - Inefficient stirring can create localized hot spots.[2] Ensure the agitator is designed for the reactor geometry and viscosity of the reaction mixture and is operating at an appropriate speed. |
Problem 4: Challenges in Large-Scale Purification by Chromatography
| Possible Cause | Troubleshooting Steps |
| Column Overloading | - For large-scale purifications, it is crucial not to overload the column. A common rule of thumb is to use at least 20 times the weight of the crude material in silica gel.[10] |
| Poor Separation | - If TLC shows good separation but the column does not, consider issues with the loading technique. A dry load is often preferable for large quantities.[10] - Use a gradient elution to improve separation of components with different polarities.[10] |
| Peak Tailing or Broadening | - This can be due to interactions with the stationary phase or issues with the mobile phase. Adjusting the pH of the mobile phase or adding a modifier can sometimes help. For large molecules, slow diffusion can be a factor, so reducing the flow rate may improve peak shape.[11] |
| High Backpressure | - This could be due to precipitated material at the top of the column or clogged frits. Ensure your sample is fully dissolved and filtered before loading. |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of 1,4-Dihydropyran Derivatives using a Ta-MOF Nanocatalyst.[12]
| Entry | Solvent | Catalyst Amount (mg) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | 4 | 25 | 5 | 75 |
| 2 | EtOH | 4 | 25 | 5 | 80 |
| 3 | H₂O/EtOH (1:1) | 4 | 25 | 2 | 95 |
| 4 | CH₃CN | 4 | 25 | 6 | 70 |
| 5 | Toluene | 4 | 80 | 8 | 60 |
| 6 | H₂O/EtOH (1:1) | 2 | 25 | 4 | 85 |
| 7 | H₂O/EtOH (1:1) | 6 | 25 | 2 | 95 |
| 8 | H₂O/EtOH (1:1) | 4 | 50 | 1.5 | 92 |
Table 2: Synthesis of Dihydropyran Derivatives using ZrCl₄@Arabic Gum Catalyst.[13]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 4a | 15 | 98 |
| 2 | 4-Chlorobenzaldehyde | 4b | 20 | 96 |
| 3 | 4-Methylbenzaldehyde | 4c | 15 | 95 |
| 4 | 4-Nitrobenzaldehyde | 4d | 25 | 94 |
| 5 | 3-Nitrobenzaldehyde | 4e | 25 | 92 |
| 6 | 2-Chlorobenzaldehyde | 4f | 30 | 90 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a 2,6-disubstituted-dihydropyran via Silyl-Prins Cyclization
This protocol is a general guideline for the synthesis of a cis-2,6-disubstituted dihydropyran.
Materials:
-
Allyl(diphenyl)silane
-
n-Butyllithium (n-BuLi)
-
Aldehyde
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Vinylsilyl Alcohol:
-
To a solution of allyl(diphenyl)silane (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired aldehyde (1.2 equiv.) and stir for an additional 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the vinylsilyl alcohol.
-
-
Silyl-Prins Cyclization:
-
Dissolve the vinylsilyl alcohol (1.0 equiv.) and a different aldehyde (1.2 equiv.) in anhydrous DCM (0.05 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add TMSOTf (1.0 equiv.) dropwise to the stirred solution.
-
Monitor the reaction by TLC. Once the starting materials are consumed (typically 1-2 hours), quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran.[14]
-
Protocol 2: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis
This protocol outlines a general procedure for a Lewis-acid catalyzed HDA reaction.
Materials:
-
α,β-Unsaturated carbonyl compound (heterodiene)
-
Electron-rich alkene (dienophile, e.g., ethyl vinyl ether)
-
Lewis acid catalyst (e.g., Cu(II)-bis(oxazoline) complex)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere, add the electron-rich alkene (1.2 equiv.).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (e.g., 0.2 mol %) in one portion.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography on silica gel to yield the dihydropyran product.[8]
Visualizations
Caption: General experimental workflow for a catalyzed Hetero-Diels-Alder reaction.
Caption: Troubleshooting decision tree for addressing low yield in dihydropyran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]
- 8. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajchem-a.com [ajchem-a.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Anhydrous Reaction Conditions for Grignard Reagents and Dihydropyrans
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Grignard reagents and dihydropyrans, with a focus on maintaining the critical anhydrous conditions required for success.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for Grignard reactions?
Grignard reagents are potent nucleophiles and extremely strong bases.[1][2] They react readily with protic compounds, such as water, in a rapid acid-base reaction.[1] This reaction consumes the Grignard reagent, forming an alkane and a magnesium salt, which effectively "quenches" the reagent and prevents it from reacting with your intended electrophile, leading to low or nonexistent product yields.[1]
Q2: My Grignard reaction failed to initiate. What are the likely causes?
Failure to initiate is a common problem, often linked to trace amounts of moisture or passivation of the magnesium surface. Key troubleshooting steps include:
-
Ensure all glassware is rigorously dried: Flame-drying under vacuum or oven-drying for several hours is essential.[3]
-
Use anhydrous solvents: Solvents like diethyl ether and tetrahydrofuran (THF) must be thoroughly dried before use.[2]
-
Activate the magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide. This can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] The disappearance of the iodine color indicates activation.
Q3: I'm observing a white precipitate in my Grignard reaction. What is it?
The formation of a white precipitate is likely magnesium hydroxide or other magnesium salts, which form when the Grignard reagent reacts with water. This is a clear indicator of moisture contamination in your reaction setup.
Q4: Can I use a commercial "anhydrous" solvent directly from a new bottle?
While commercial anhydrous solvents are of high quality, they can absorb atmospheric moisture once the bottle is opened. For best results, it is recommended to dry the solvent over a suitable drying agent before use, especially if the bottle has been opened previously.
Q5: What is dihydropyran (DHP) used for in the context of Grignard reactions?
Dihydropyran (DHP) is used to introduce a tetrahydropyranyl (THP) protecting group onto alcohols.[4] THP ethers are stable under the strongly basic conditions of a Grignard reaction, making them an excellent choice for protecting hydroxyl groups that would otherwise react with the Grignard reagent.[4]
Q6: My THP protection reaction is giving a low yield. What could be the problem?
Low yields in THP protection can be due to several factors:
-
Inactive catalyst: The reaction is acid-catalyzed, so ensure your acid catalyst (e.g., p-toluenesulfonic acid) is active.
-
Presence of water: Water can interfere with the acid catalyst and lead to lower yields.
-
Polymerization of DHP: This can be a side reaction, especially with strong acids. Using a milder catalyst like pyridinium p-toluenesulfonate (PPTS) can help.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start | 1. Wet glassware or solvent.2. Magnesium surface is not activated.3. Alkyl/aryl halide is not reactive enough. | 1. Flame-dry all glassware under vacuum and use freshly dried solvent.2. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings before the reaction.3. Use a more reactive halide (I > Br > Cl). Consider switching to a more polar solvent like THF. |
| Reaction starts but then stops | 1. Introduction of moisture after initiation.2. Insufficient mixing. | 1. Ensure a positive pressure of inert gas (e.g., nitrogen or argon) is maintained.2. Increase the stirring rate to ensure good mixing. |
| Low yield of desired product | 1. Grignard reagent reacted with water.2. Wurtz coupling side reaction.3. Enolization of the ketone/aldehyde. | 1. Ensure strictly anhydrous conditions.2. Add the alkyl/aryl halide slowly to the magnesium turnings.3. Use a less sterically hindered Grignard reagent or ketone.[1] |
| Reaction mixture turns dark brown or black | 1. Overheating.2. Impurities in reagents. | 1. Control the rate of addition of the alkyl/aryl halide to maintain a gentle reflux.2. Use pure magnesium and distilled alkyl/aryl halide. |
THP Protection Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield or incomplete reaction | 1. Inactive acid catalyst.2. Presence of water.3. Steric hindrance of the alcohol. | 1. Use a fresh batch of acid catalyst.2. Ensure all reagents and solvents are anhydrous.3. Use a stronger acid catalyst or increase the reaction temperature. |
| Formation of a significant amount of polymer | 1. Acid catalyst is too strong.2. High reaction temperature. | 1. Use a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).2. Run the reaction at a lower temperature (e.g., 0 °C). |
| Deprotection during workup or purification | 1. Accidental exposure to acidic conditions. | 1. Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) before workup. Use a neutral or basic solid support (e.g., alumina) for chromatography if silica gel causes deprotection. |
Data Presentation
Solvent Purity and Drying Agents
The success of a Grignard reaction is highly dependent on the purity of the solvent, particularly its water content.
| Solvent | Common Drying Agent(s) | Achievable Water Content (ppm) | Notes |
| Diethyl Ether | Sodium/benzophenone ketyl, Molecular sieves (3Å or 4Å), Anhydrous CaCl2 | < 50 | CaCl2 is less effective than sodium/benzophenone or activated molecular sieves.[5] |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl, Molecular sieves (3Å or 4Å), Calcium hydride | < 50 | Molecular sieves are a safer and highly effective alternative to sodium/benzophenone for drying THF.[6][7] |
Note: The achievable water content can vary based on the initial water content of the solvent and the activation procedure for the drying agent.
Experimental Protocols
Protocol 1: THP Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using dihydropyran (DHP) and an acid catalyst.
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol in anhydrous DCM.
-
Add DHP to the solution.
-
Add a catalytic amount of PPTS to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude THP ether can be purified by column chromatography if necessary.
Protocol 2: Grignard Reaction with a THP-Protected Alkyl Bromide
This protocol outlines the formation of a Grignard reagent from a THP-protected alkyl bromide and its subsequent reaction with an aldehyde.
Materials:
-
THP-protected alkyl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (one crystal)
-
Anhydrous diethyl ether or THF
-
Aldehyde (1.0 equiv) in anhydrous ether/THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and standard glassware
Procedure:
-
Grignard Formation:
-
Place the magnesium turnings and a crystal of iodine in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve the THP-protected alkyl bromide in anhydrous ether/THF and add a small portion to the magnesium. The reaction should initiate, as indicated by bubbling and a loss of the iodine color.
-
Once the reaction starts, add the remaining alkyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde in anhydrous ether/THF dropwise from the dropping funnel, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a THP-protected secondary alcohol, can be purified by column chromatography. The THP group can be removed under acidic conditions if the free alcohol is desired.
-
Visualizations
Caption: Experimental workflow for a typical Grignard reaction.
Caption: Acid-catalyzed mechanism for THP protection of an alcohol.
Caption: Troubleshooting workflow for a non-initiating Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Drying Ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of Dihydropyran from Tetrahydro-4-Pyranone
Disclaimer: The direct, single-step conversion of tetrahydro-4-pyranone to dihydropyran is not a commonly reported or standard synthetic transformation. This guide provides troubleshooting and frequently asked questions for plausible multi-step synthetic pathways to achieve this conversion, based on established organic chemistry principles.
Overview of Synthetic Pathways
Two primary multi-step routes are proposed for the synthesis of dihydropyran from tetrahydro-4-pyranone. Each pathway involves distinct intermediates and potential byproducts.
-
Pathway 1: Reduction Followed by Dehydration This is a two-step process involving the initial reduction of the ketone to a secondary alcohol, followed by the elimination of water to form the alkene.
-
Pathway 2: Olefination Followed by Isomerization This pathway involves the conversion of the ketone to an exocyclic alkene via a Wittig-type reaction, which is then isomerized to the more stable endocyclic dihydropyran.
Pathway 1: Reduction and Dehydration
This pathway is a classical approach to converting ketones to alkenes.
Experimental Workflow: Reduction and Dehydration
Caption: Workflow for the reduction-dehydration pathway.
Step 1: Reduction of Tetrahydro-4-pyranone
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for converting tetrahydro-4-pyranone to tetrahydropyran-4-ol?
A1: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. It is relatively inexpensive and can be used in protic solvents like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires anhydrous conditions.
Q2: My reduction reaction is slow or incomplete. What could be the issue?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Reducing Agent: While stoichiometrically, one mole of NaBH₄ can reduce four moles of ketone, in practice, a molar excess is often used to ensure the reaction goes to completion.[1]
-
Low Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.
-
Purity of Reactants: Ensure the tetrahydro-4-pyranone and solvent are of suitable purity.
Q3: What are the common byproducts of the NaBH₄ reduction?
A3: The primary impurities are typically:
-
Unreacted Tetrahydro-4-pyranone: If the reaction does not go to completion.
-
Borate Salts: These are formed from the borohydride reagent during the reaction and are typically removed during the aqueous workup.
Troubleshooting Guide: Reduction of Tetrahydro-4-pyranone
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Tetrahydropyran-4-ol | Incomplete reaction. | Increase the molar excess of NaBH₄. Allow the reaction to stir for a longer period at room temperature. |
| Loss during workup. | Ensure proper phase separation during extraction. Perform multiple extractions with the organic solvent. | |
| Presence of Starting Material in Product | Insufficient reducing agent or reaction time. | Add additional NaBH₄ to the reaction mixture and continue stirring. Monitor by TLC. |
| Product is a mixture of diastereomers (if substituted) | The reduction of substituted tetrahydropyranones can lead to axial and equatorial alcohols. | The diastereomeric ratio is often dependent on the steric bulk of the reducing agent and substrate. Chiral reducing agents may be required for stereoselectivity. |
Experimental Protocol: Reduction of Tetrahydro-4-pyranone with NaBH₄
-
Dissolve tetrahydro-4-pyranone (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tetrahydropyran-4-ol.
Step 2: Dehydration of Tetrahydropyran-4-ol
Frequently Asked Questions (FAQs)
Q1: What conditions are typically used for the dehydration of tetrahydropyran-4-ol?
A1: The dehydration is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][3] The reaction temperature for secondary alcohols is generally in the range of 100-140°C.[2]
Q2: What are the potential byproducts of this dehydration reaction?
A2: The main byproducts can include:
-
Isomeric Alkenes: Rearrangement of the carbocation intermediate can lead to the formation of other dihydropyran isomers, although in a simple cyclic system this is less likely.
-
Ethers: Intermolecular dehydration can lead to the formation of di(tetrahydropyran-4-yl) ether, especially if the reaction temperature is too low.[4]
-
Polymerization: Under harsh acidic conditions, the alkene product can polymerize.
Troubleshooting Guide: Dehydration of Tetrahydropyran-4-ol
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Dihydropyran | Incomplete reaction. | Increase the reaction temperature or use a more concentrated acid catalyst. |
| Formation of ether byproduct. | Ensure the reaction is heated to a sufficiently high temperature to favor elimination over substitution.[4] | |
| Polymerization of the product. | Use a milder acid catalyst or lower the reaction temperature. Consider distillation of the product as it is formed. | |
| Product is a mixture of isomers | Carbocation rearrangement. | This is less common for this specific substrate, but using a non-acidic dehydration method (e.g., POCl₃ in pyridine) could be explored. |
Experimental Protocol: Dehydration of Tetrahydropyran-4-ol
-
Place tetrahydropyran-4-ol in a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to 100-140°C.
-
The dihydropyran product will distill as it is formed. Collect the distillate.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure dihydropyran.
Pathway 2: Wittig Olefination and Isomerization
This pathway offers an alternative route that avoids the formation of carbocation intermediates.
Experimental Workflow: Wittig Olefination and Isomerization
Caption: Workflow for the Wittig-isomerization pathway.
Step 1: Wittig Reaction of Tetrahydro-4-pyranone
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the Wittig reaction and how can it be removed?
A1: The main byproduct is triphenylphosphine oxide (TPPO).[5] TPPO can be difficult to remove due to its polarity and crystallinity. Common removal methods include:
-
Precipitation/Crystallization: TPPO is often insoluble in non-polar solvents like hexane or ether, allowing it to be precipitated and filtered off.[5]
-
Chromatography: Silica gel chromatography can be used, although co-elution with the product can be an issue.[5]
-
Chemical Conversion: TPPO can be reacted with reagents like zinc chloride to form an insoluble complex that can be filtered.[5]
Q2: My Wittig reaction is not working. What are some common issues?
A2:
-
Inactive Ylide: The phosphonium ylide is sensitive to air and moisture and should be generated and used under an inert atmosphere. The characteristic color of the ylide (often orange or red) should be observed.
-
Base Strength: A sufficiently strong base (e.g., n-butyllithium, sodium hydride) is required to deprotonate the phosphonium salt and form the ylide.[6]
-
Steric Hindrance: While tetrahydro-4-pyranone is not exceptionally hindered, highly substituted ylides may react slowly.
Troubleshooting Guide: Wittig Reaction
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Alkene | Incomplete reaction. | Ensure the ylide was successfully formed (color change). Use a slight excess of the ylide. |
| Difficult purification. | Optimize the method for TPPO removal based on the polarity of your product. | |
| Presence of Unreacted Ketone | Insufficient ylide or reaction time. | Add more ylide solution and continue to monitor the reaction. |
| Difficulty in Removing TPPO | Co-crystallization or co-elution. | Try precipitating the TPPO from a non-polar solvent. If using chromatography, try a less polar eluent system.[5] |
Experimental Protocol: Wittig Reaction on Tetrahydro-4-pyranone
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until the orange/red color of the ylide persists.
-
Cool the ylide solution to 0°C and add a solution of tetrahydro-4-pyranone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product to remove TPPO, for example, by precipitation from hexane or by column chromatography.
Step 2: Isomerization of 4-Methylenetetrahydropyran
Frequently Asked Questions (FAQs)
Q1: How can the exocyclic double bond in 4-methylenetetrahydropyran be isomerized to the endocyclic position?
A1: Acid-catalyzed isomerization is a common method. The more substituted, endocyclic alkene (dihydropyran) is thermodynamically more stable. Treatment with a catalytic amount of a strong acid can facilitate this isomerization.
Q2: What are the potential byproducts of the isomerization?
A2: The main risk is polymerization of the alkene under the acidic conditions. Careful control of the reaction temperature and acid concentration is important.
Troubleshooting Guide: Isomerization
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Dihydropyran | Incomplete isomerization. | Increase the amount of acid catalyst or the reaction temperature. |
| Polymerization. | Use a milder acid catalyst or lower the reaction temperature. | |
| Recovery of Starting Material | Insufficient acid or reaction time. | Add more acid and continue to monitor the reaction by GC or NMR. |
Quantitative Data Summary
The following tables provide representative data for the key transformations. Note that yields are highly dependent on specific reaction conditions and scale.
Table 1: Reduction of Tetrahydro-4-pyranone
| Reducing Agent | Solvent | Temperature | Typical Yield | Reference |
| NaBH₄ | Methanol | 0°C to RT | >90% | General knowledge |
| NaBH₄ | Ethanol | 0°C to RT | 80-95% | [7] |
Table 2: Dehydration of Secondary Alcohols
| Catalyst | Temperature | Typical Yield | Notes | Reference |
| Conc. H₂SO₄ | 100-140°C | 70-85% | Risk of charring and side reactions. | [2][3] |
| Conc. H₃PO₄ | 165-170°C | 80-90% | Generally cleaner than H₂SO₄. | [3] |
| Al₂O₃ (gas phase) | >300°C | High | Industrial method. | [3] |
Table 3: Wittig Reaction of Cyclic Ketones
| Ylide | Base | Solvent | Typical Yield | Notes | Reference |
| Ph₃P=CH₂ | n-BuLi | THF | 60-80% | Yield after purification to remove TPPO. | [6] |
Reaction Mechanisms
Mechanism: Reduction and Dehydration
Caption: Simplified mechanisms for the two-step pathway.
Mechanism: Wittig Reaction
Caption: The generally accepted mechanism of the Wittig reaction.
References
Troubleshooting guide for reactions of alpha,beta-unsaturated nitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving α,β-unsaturated nitriles. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Low or No Product Yield in Michael Additions
Question: I am getting a low yield or no desired product in the Michael addition to my α,β-unsaturated nitrile. What are the possible causes and how can I improve the yield?
Answer: Low yields in Michael additions are a common issue and can be attributed to several factors. A systematic approach to troubleshooting can help identify the root cause.
Possible Causes and Solutions:
-
Ineffective Base: The base used may be too weak to deprotonate the Michael donor sufficiently, leading to a low concentration of the active nucleophile. Conversely, a base that is too strong can lead to side reactions.
-
Solution: If using a weakly acidic Michael donor (e.g., a thiol or an amine), consider a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide. For highly acidic donors (e.g., malonates), a weaker base like an amine or carbonate may suffice. Ensure the base is fresh and anhydrous.
-
-
Steric Hindrance: Bulky substituents on the α- or β-carbon of the nitrile or on the nucleophile can sterically hinder the reaction.
-
Solution: If possible, use a less sterically hindered Michael donor. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions at higher temperatures.
-
-
Reversibility of the Reaction (Retro-Michael Addition): The Michael addition is often a reversible reaction.[1] The equilibrium may not favor the product under your current conditions.
-
Solution: To shift the equilibrium towards the product, you can use an excess of one of the reactants. Removing the product as it forms (e.g., by crystallization) can also drive the reaction forward. Running the reaction at a lower temperature can sometimes favor the thermodynamic product.
-
-
Low Reactivity of the Michael Acceptor: Electron-donating groups on the α,β-unsaturated nitrile can reduce the electrophilicity of the β-carbon, making it less reactive towards nucleophiles.
-
Solution: If modifying the substrate is not an option, you may need to use a more reactive (less stable) nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). The use of a Lewis acid catalyst can also enhance the electrophilicity of the Michael acceptor.
-
-
Polymerization of the α,β-Unsaturated Nitrile: Many α,β-unsaturated nitriles, especially acrylonitrile, are prone to polymerization, which consumes the starting material.
-
Solution: Ensure that the monomer is properly inhibited for storage and that the inhibitor is removed just before use if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can minimize radical-initiated polymerization. Adding a radical scavenger like hydroquinone or BHT to the reaction mixture can also be effective.
-
Unwanted Polymerization During the Reaction
Question: My reaction mixture containing an α,β-unsaturated nitrile is becoming viscous and forming a solid. How can I prevent this?
Answer: The increase in viscosity and solid formation are classic signs of polymerization, a common side reaction with electron-deficient alkenes like α,β-unsaturated nitriles.
Prevention and Mitigation Strategies:
-
Use of Inhibitors: Commercially available α,β-unsaturated nitriles often contain inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent polymerization during storage. For many reactions, these inhibitors do not need to be removed.
-
Inhibitor Removal: If the inhibitor interferes with your reaction, it can be removed by passing the nitrile through a column of activated alumina or by distillation under reduced pressure. Caution: Distillation should be performed at the lowest possible temperature to minimize the risk of polymerization. Once the inhibitor is removed, the nitrile should be used immediately.
-
Reaction Conditions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen, which can initiate polymerization.
-
Temperature Control: Avoid high temperatures unless necessary for the reaction, as heat can promote polymerization. Use a temperature-controlled reaction setup.
-
Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil, as UV light can initiate radical polymerization.
-
-
Solvent Purity: Ensure that your solvents are free of peroxides, which are known polymerization initiators. Ethers like THF and diethyl ether are particularly prone to peroxide formation.
Hydrolysis of the Nitrile Group
Question: I am observing the formation of an amide or carboxylic acid in my product mixture. How can I avoid the hydrolysis of the nitrile group?
Answer: The nitrile group can be sensitive to hydrolysis, especially under acidic or basic conditions, often during the reaction workup.
Strategies to Prevent Nitrile Hydrolysis:
-
Control of pH:
-
Acidic Conditions: Strong acidic conditions and high temperatures during workup can lead to hydrolysis to the carboxylic acid. Use milder acidic conditions (e.g., dilute HCl at low temperature) for quenching and extraction.
-
Basic Conditions: Strong basic conditions, particularly with heating, can hydrolyze the nitrile to a carboxylate salt.[2] If a basic workup is necessary, use it at low temperatures and for a short duration. Partial hydrolysis to the amide can sometimes occur under milder basic conditions.[3]
-
-
Anhydrous Conditions: If the reaction itself does not require water, use anhydrous solvents and reagents to prevent in-situ hydrolysis, especially if the reaction is catalyzed by an acid or a base.
-
Workup Procedure: Neutralize the reaction mixture carefully and promptly. Avoid prolonged exposure to acidic or basic aqueous layers. Extraction into an organic solvent followed by washing with brine and drying is a standard procedure that minimizes contact time with water.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction involving an α,β-unsaturated nitrile?
A1: The choice of solvent depends on the specific reaction. For Michael additions, polar apathetic solvents like THF, DMF, or acetonitrile are often good choices as they can dissolve a wide range of reactants and do not interfere with the formation of enolates. For Diels-Alder reactions, less polar solvents like toluene or even solvent-free conditions can be effective. It is crucial to ensure that your reactants are soluble in the chosen solvent.
Q2: My reduction of an α,β-unsaturated nitrile is not selective and is also reducing the nitrile group. What should I do?
A2: The selectivity of the reduction depends on the reducing agent and reaction conditions.
-
For the selective reduction of the carbon-carbon double bond (1,4-reduction) while preserving the nitrile group, catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or using specific reducing agents like sodium borohydride in the presence of a Lewis acid or in a specific solvent system can be effective.[4][5]
-
To reduce the nitrile group to an amine while potentially leaving the double bond intact (or reducing both), stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically used. Controlling the stoichiometry and temperature can sometimes influence the selectivity.
Q3: I am having trouble with the regioselectivity of my Diels-Alder reaction. How can I control it?
A3: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and the dienophile (the α,β-unsaturated nitrile).
-
Normal Electron Demand: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The major regioisomer is the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. For an α,β-unsaturated nitrile, the β-carbon is the most electrophilic.
-
Controlling Regioselectivity: You can influence the regioselectivity by modifying the electronic properties of your reactants. Adding electron-donating groups to the diene and electron-withdrawing groups to the dienophile will enhance the regioselectivity in a normal electron demand Diels-Alder reaction.[6][7] Lewis acid catalysts can also enhance the regioselectivity by coordinating to the nitrile group and increasing the electrophilicity of the β-carbon.
Data Presentation
Table 1: Effect of Catalyst on the Thia-Michael Addition of Thiophenol to Cinnamonitrile
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | None | Acetonitrile | 24 | < 10 |
| 2 | Triethylamine | Acetonitrile | 5 | 92 |
| 3 | DBU | Acetonitrile | 2 | 95 |
| 4 | K₂CO₃ | DMF | 12 | 85 |
| 5 | NaOH | Ethanol | 6 | 88 |
Data is illustrative and compiled from general principles of Michael additions. Actual results may vary.
Table 2: Solvent Effects on the Rate of a Diels-Alder Reaction between Cyclopentadiene and Acrylonitrile
| Entry | Solvent | Relative Rate |
| 1 | n-Hexane | 1.0 |
| 2 | Diethyl Ether | 1.5 |
| 3 | Acetonitrile | 3.2 |
| 4 | Methanol | 5.5 |
| 5 | Water | 700 |
Illustrative data based on the known acceleration of Diels-Alder reactions in polar and hydrogen-bonding solvents.
Experimental Protocols
Protocol 1: Michael Addition of Thiophenol to Cinnamonitrile
This protocol describes the base-catalyzed conjugate addition of a thiol to an α,β-unsaturated nitrile.
Materials:
-
Cinnamonitrile
-
Thiophenol
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add cinnamonitrile (1.0 eq) and anhydrous acetonitrile (5 mL per mmol of cinnamonitrile).
-
Add thiophenol (1.1 eq) to the solution via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.[8][9]
Protocol 2: Selective Reduction of the Alkene in Cinnamonitrile using Sodium Borohydride
This protocol details the 1,4-reduction of an α,β-unsaturated nitrile to the corresponding saturated nitrile.
Materials:
-
Cinnamonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve cinnamonitrile (1.0 eq) in a 1:1 mixture of methanol and pyridine (10 mL per mmol of cinnamonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Continue stirring for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases and the pH is neutral.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude saturated nitrile.
-
If necessary, purify the product by flash column chromatography on silica gel.[4]
Visualizations
Caption: A troubleshooting workflow for low-yield Michael additions.
Caption: Competing pathways: 1,2- vs. 1,4-addition to α,β-unsaturated nitriles.
Caption: Decision tree for predicting regioselectivity in Diels-Alder reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
Stability of dihydropyran derivatives under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dihydropyran (DHP) derivatives, primarily focusing on tetrahydropyranyl (THP) ethers, which are common protecting groups for alcohols in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of THP-ethers?
A1: Tetrahydropyranyl (THP) ethers, formed by the reaction of an alcohol with dihydropyran (DHP), are widely used protecting groups due to their predictable stability. They are notably stable under a wide range of non-acidic conditions, including strongly basic media, and are compatible with organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and various oxidizing and reducing agents.[1][2][3][4] However, they are labile and easily cleaved under mild acidic conditions.[1][5][6]
Q2: Why did my THP-protected compound decompose unexpectedly during a reaction?
A2: The most common cause for the unintended cleavage of a THP ether is the presence of acidic conditions.[7] The ether linkage is susceptible to acid-catalyzed hydrolysis.[8][9] Even trace amounts of acid, or reagents that can generate acidic species in situ (Lewis acids), can initiate deprotection.[3][6] It is crucial to ensure all reagents and solvents are free from acidic impurities if the THP group needs to remain intact.
Q3: I see a complex mixture of diastereomers in my NMR spectrum after protecting a chiral alcohol with DHP. Is this normal?
A3: Yes, this is a known drawback of using DHP as a protecting group for chiral alcohols. The reaction of DHP with the alcohol creates a new stereocenter at the anomeric carbon of the THP ring.[2][3] This results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis.
Q4: Can I use a THP group to protect phenols or thiols?
A4: Yes, the THP group can be used to protect phenols and thiols.[3][5] THP-protected thiols are generally stable.[5] However, THP ethers derived from phenols are often more acid-sensitive than those derived from alcohols.[5]
Q5: Are there conditions to remove a THP ether without using acid?
A5: While acidic hydrolysis is the most common method, some non-acidic methods have been developed. For instance, a combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 90°C) can efficiently cleave THP ethers, providing a milder alternative for acid-sensitive substrates.[10]
Troubleshooting Guides
Problem 1: Premature Cleavage of THP Group During a Reaction
-
Symptom: You observe the appearance of the unprotected alcohol in your reaction mixture (e.g., via TLC or LC-MS analysis) when deprotection was not intended.
-
Possible Cause: The reaction conditions are inadvertently acidic. This can be due to an acidic reagent, a solvent that contains acidic impurities (e.g., older bottles of chloroform), or the generation of an acidic byproduct during the reaction.
-
Solution:
-
Verify pH: If possible, check the pH of your reaction mixture.
-
Purify Reagents: Ensure all solvents and reagents are anhydrous and purified to remove acidic contaminants.
-
Add a Non-Nucleophilic Base: Consider adding a small amount of a sterically hindered, non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to scavenge any trace acid.
-
Alternative Protecting Group: If the reaction chemistry inherently requires acidic conditions, a THP ether is not suitable. Consider a more robust protecting group like a silyl ether (e.g., TBS) or a benzyl ether.
-
Problem 2: Incomplete Deprotection of a THP Ether
-
Symptom: After performing an acidic workup intended to remove the THP group, a significant amount of the starting THP-ether remains.
-
Possible Cause: The acidic conditions are too mild, the reaction time is too short, or steric hindrance around the ether linkage is slowing the reaction.
-
Solution:
-
Increase Acid Strength/Concentration: Switch to a slightly stronger acid or increase the concentration of the current acid. For example, if pyridinium p-toluenesulfonate (PPTS) is ineffective, you might try p-toluenesulfonic acid (p-TsOH) or a dilute solution of HCl.[5]
-
Increase Temperature: Gently warming the reaction mixture can accelerate the hydrolysis.[6] A common condition is using a mixture of acetic acid, THF, and water at around 45°C.[5][6]
-
Extend Reaction Time: Continue to monitor the reaction and allow it to proceed for a longer duration until completion is observed.
-
Data Summary
The stability of THP ethers is highly dependent on the pH and the reagents used. The tables below summarize their reactivity under various conditions.
Table 1: General Stability of THP Ethers
| Reagent/Condition | Stability | References |
| Acidic Conditions (Brønsted & Lewis) | Labile | [4][5][6] |
| Strongly Basic Conditions (e.g., NaOH, KOH) | Stable | [3][4][6] |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | [2][3][4][6] |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable | [2][3][4] |
| Acylating and Alkylating Reagents | Stable | [3][4] |
Table 2: Example Conditions for Acid-Catalyzed Cleavage of THP Ethers
| Reagent(s) | Solvent(s) | Temperature | Comments | References |
| Acetic Acid / H₂O / THF (e.g., 4:1:2) | THF | 45 °C | Common and mild conditions. | [5][6] |
| p-Toluenesulfonic Acid (p-TsOH) (catalytic) | Methanol or Ethanol | Room Temp. | Acetal exchange process. | [1][5] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 °C | Milder acid catalyst, often requires heating. | [1][5][6] |
| Trifluoroacetic Acid (TFA) (e.g., 1-10%) | CH₂Cl₂ | Room Temp. | Effective but stronger acid; concentration can be tuned. | [5] |
| Hydrochloric Acid (HCl) (dilute) | Aqueous / THF | Room Temp. | Standard aqueous acid hydrolysis. | [5] |
Visualized Workflows and Mechanisms
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for Reactions Involving 3,6-Dihydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for work-up procedures in reactions involving 3,6-Dihydro-2H-pyran-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for 3,6-Dihydro-2H-pyran-4-carbonitrile during aqueous work-up?
A1: The primary stability concerns for 3,6-Dihydro-2H-pyran-4-carbonitrile during aqueous work-up are the potential for hydrolysis of the nitrile group and reactions involving the enol ether functionality.
-
Nitrile Hydrolysis: Under strongly acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid.[1][2] This is often accelerated by heat.
-
Enol Ether Sensitivity: The 3,6-dihydro-2H-pyran ring contains an enol ether, which is susceptible to hydrolysis under acidic conditions to form a ketone.[3]
Q2: I am observing a new, more polar spot on my TLC plate after aqueous work-up. What could it be?
A2: A new, more polar spot on a TLC plate following an aqueous work-up often indicates the formation of a more polar byproduct. In the context of 3,6-Dihydro-2H-pyran-4-carbonitrile, this could be:
-
Hydrolysis Products: The nitrile may have partially hydrolyzed to the corresponding carboxamide or carboxylic acid, both of which are significantly more polar.
-
Ring-Opening: Acid-catalyzed hydrolysis of the enol ether could lead to the formation of a keto-aldehyde, which would be more polar than the starting material.
To identify the byproduct, it is recommended to isolate it and characterize it using spectroscopic methods such as NMR and IR.
Q3: How can I remove unreacted starting materials, such as tetrahydropyran-4-one, from my reaction mixture?
A3: Unreacted tetrahydropyran-4-one can often be removed through careful purification techniques:
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating 3,6-Dihydro-2H-pyran-4-carbonitrile from more polar starting materials like tetrahydropyran-4-one.[4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be employed.
-
Aqueous Extraction: Tetrahydropyran-4-one has some water solubility, so repeated aqueous washes of the organic layer may help to reduce its concentration, although this may not be sufficient for complete removal.
Q4: What are some common byproducts I should be aware of when synthesizing or using 3,6-Dihydro-2H-pyran-4-carbonitrile?
A4: Besides hydrolysis products, other potential byproducts can arise depending on the reaction conditions:
-
Over-reduction: If reducing the nitrile, over-reduction to the amine can occur.
-
Michael Addition: The α,β-unsaturated nitrile is susceptible to Michael addition by nucleophiles present in the reaction mixture.[5]
-
Polymerization: Under strongly acidic conditions, dihydropyrans can be prone to polymerization.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low isolated yield after work-up | Product is water-soluble and lost in the aqueous layer. | Check the aqueous layer by TLC. If the product is present, perform back-extraction with a suitable organic solvent. To minimize water solubility issues, use brine (saturated NaCl solution) for the final aqueous wash. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. Consider using a cold trap to recover any volatile product. | |
| Product degradation during work-up. | If the product is sensitive to acid or base, perform a neutral work-up. Use deionized water for washes and avoid strong acids or bases. Test the stability of your compound by exposing a small sample to the work-up conditions and monitoring by TLC.[6] | |
| Oily or impure product after purification | Incomplete removal of high-boiling solvents (e.g., DMF, DMSO). | Wash the organic layer extensively with water or brine to remove water-miscible solvents.[7] For residual high-boiling solvents, azeotropic removal with a lower-boiling solvent like toluene under reduced pressure can be effective. |
| Presence of non-polar impurities. | If the product is sufficiently polar, a wash with a non-polar solvent like hexane may remove non-polar impurities.[8] | |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. | |
| Unexpected peaks in NMR spectrum | Residual solvent from work-up or purification. | Check the chemical shifts of common laboratory solvents. Drying the sample under high vacuum for an extended period can help remove residual solvents. |
| Presence of byproducts from side reactions. | Compare the spectrum to known spectra of potential byproducts (e.g., the hydrolyzed carboxylic acid or amide). Further purification may be necessary. | |
| Difficulty removing cyanide-containing impurities | Residual cyanide salts from the reaction. | An aqueous wash with a dilute solution of ferrous sulfate can help to complex and remove residual cyanide ions. However, this should be done with caution and appropriate waste disposal procedures.[9] |
Experimental Protocols
Representative Synthesis of a Dihydropyran Derivative
Hypothetical Protocol for Cyanohydrin Formation from Tetrahydropyran-4-one:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Cyanide Addition: To this solution, add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 eq) in water dropwise at 0-5 °C.[12]
-
Acidification: After the addition is complete, slowly add a dilute acid, such as acetic acid or hydrochloric acid, to the reaction mixture while maintaining the low temperature to generate HCN in situ.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding it to a stirred mixture of ice and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.
Dehydration to 3,6-Dihydro-2H-pyran-4-carbonitrile (General Procedure):
Dehydration of the cyanohydrin can be achieved using various reagents such as phosphorus oxychloride (POCl₃) in pyridine or thionyl chloride (SOCl₂).
-
Reaction Setup: Dissolve the crude cyanohydrin in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.
-
Dehydrating Agent Addition: Cool the solution to 0 °C and slowly add the dehydrating agent (e.g., POCl₃, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice-water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Expected Spectroscopic Data for 3,6-Dihydro-2H-pyran-4-carbonitrile
While specific experimental spectra for 3,6-Dihydro-2H-pyran-4-carbonitrile were not found in the search results, the following table provides expected chemical shifts and IR absorption bands based on the analysis of similar structures.[1][13]
| Spectroscopic Data | Expected Values |
| ¹H NMR | * Vinyl Proton: ~6.5-7.0 ppm (singlet or triplet, depending on coupling to adjacent CH₂) * Allylic Protons (-O-CH₂-C=): ~4.2-4.5 ppm (multiplet) * Allylic Protons (-CH₂-C=): ~2.3-2.6 ppm (multiplet) * Aliphatic Protons (-O-CH₂-CH₂-): ~3.8-4.1 ppm (triplet) |
| ¹³C NMR | * Nitrile Carbon (-CN): ~115-120 ppm * Quaternary Olefinic Carbon (>C=): ~100-110 ppm * Tertiary Olefinic Carbon (=CH-): ~140-150 ppm * Methylene Carbon (-O-CH₂-): ~65-70 ppm * Methylene Carbon (-CH₂-C=): ~25-30 ppm |
| FTIR | * Nitrile Stretch (-C≡N): ~2210-2230 cm⁻¹ (sharp, medium intensity) * Alkene Stretch (C=C): ~1640-1680 cm⁻¹ * C-O Stretch: ~1050-1150 cm⁻¹ |
Mandatory Visualization
General Work-up and Purification Workflow
Caption: A general workflow for the work-up and purification of an organic reaction product.
Troubleshooting Logic for Low Yield
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. How To [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 12. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
- 13. preprints.org [preprints.org]
Removal of unreacted starting materials in dihydropyran synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials in dihydropyran synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of dihydropyran and its derivatives.
Issue 1: Presence of Unreacted Tetrahydrofurfuryl Alcohol (THFA) after Synthesis
-
Question: My final dihydropyran product, synthesized from tetrahydrofurfuryl alcohol (THFA), is contaminated with unreacted starting material. How can I remove it?
-
Answer: Unreacted THFA is a common impurity in this synthesis. Due to its higher boiling point (178 °C) compared to 3,4-dihydro-2H-pyran (86 °C), fractional distillation is a highly effective method for its removal.[1] A residue of 25-35 g, mainly unchanged THFA, can be expected after the initial fractionation.[1]
Experimental Protocol: Fractional Distillation of 3,4-Dihydro-2H-pyran
-
Initial Separation: After the reaction, collect the product in a flask containing anhydrous potassium carbonate. This will result in a light-brown oil and a lower aqueous layer. Separate and discard the aqueous layer.[1]
-
Fractionation: Fractionate the upper organic layer through a short column. Collect the fraction boiling between 70–86 °C. This fraction will be a mixture of water and dihydropyran.[1]
-
Water Removal: The collected fraction will separate into two layers. Discard the lower aqueous layer.
-
Drying: Dry the upper dihydropyran layer over anhydrous potassium carbonate (5-6 g).[1]
-
Final Distillation: Decant the dried dihydropyran, reflux for 1 hour with metallic sodium (2-3 g), and then distill from the sodium. The pure dihydropyran will distill at 84–86 °C.[1]
-
Issue 2: Contamination with Aldehydes in Multicomponent Reactions
-
Question: My dihydropyran, synthesized via a multicomponent reaction involving an aromatic aldehyde, shows significant contamination with the unreacted aldehyde. Column chromatography is not providing baseline separation. What should I do?
-
Answer: Unreacted aldehydes can be difficult to separate from the desired dihydropyran product by chromatography alone due to similar polarities. A chemical work-up using a sodium bisulfite wash is an effective method to remove residual aldehydes. The bisulfite reacts with the aldehyde to form a water-soluble adduct, which can then be easily separated in an aqueous extraction.
Experimental Protocol: Sodium Bisulfite Wash for Aldehyde Removal
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and wash vigorously with a saturated solution of sodium bisulfite.
-
Separation: Separate the organic layer. If a precipitate forms (the aldehyde-bisulfite adduct), it can be removed by filtration.
-
Further Washing: Wash the organic layer sequentially with a dilute solution of sodium hydroxide and then with water until the pH is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Issue 3: Difficulty in Removing Unreacted Malononitrile and Ethyl Acetoacetate
-
Question: I have synthesized a dihydropyran derivative using malononitrile and ethyl acetoacetate. How can I effectively remove the unreacted starting materials?
-
Answer: For dihydropyran derivatives synthesized from multicomponent reactions involving malononitrile and ethyl acetoacetate, purification can often be achieved by recrystallization from a suitable solvent, such as hot ethanol.[2][3]
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: After the reaction is complete and the catalyst has been filtered off, dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the pure dihydropyran derivative.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in dihydropyran synthesis via THFA dehydration?
A1: The most common by-products are tetrahydropyran (THP), cyclopentanone, and acrolein. Unreacted THFA and water are also common impurities.[4]
Q2: How can I remove water from my dihydropyran product?
A2: Dihydropyran is notoriously difficult to dry completely.[1] A common procedure involves initial drying with anhydrous potassium carbonate, followed by refluxing over and distilling from metallic sodium.[1] For dihydropyran derivatives, drying the crude product in an organic solvent with anhydrous sodium sulfate or magnesium sulfate before concentration is a standard procedure. Azeotropic distillation with a solvent like toluene can also be effective for removing water from derivatives.
Q3: My dihydropyran is polymerizing during storage. How can I prevent this?
A3: Commercial 3,4-dihydro-2H-pyran often contains polymerization inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT). If you have synthesized and purified your own dihydropyran, storing it in a refrigerator or freezer in a tightly sealed container under an inert atmosphere (like nitrogen or argon) can help minimize polymerization. Adding a small amount of a polymerization inhibitor may also be considered for long-term storage.
Q4: What is the best purification method for dihydropyrans: distillation or column chromatography?
A4: The choice between distillation and column chromatography depends on the specific dihydropyran derivative and the nature of the impurities.[5][6][7]
-
Distillation is highly effective for separating compounds with significantly different boiling points, such as removing unreacted THFA from the lower-boiling 3,4-dihydro-2H-pyran.[1]
-
Column chromatography is more suitable for separating compounds with similar boiling points but different polarities, which is often the case for dihydropyran derivatives and by-products from multicomponent reactions.
Q5: How can I monitor the purity of my dihydropyran during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography.[2] For a more quantitative assessment of purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[8][9] GC is particularly useful for volatile compounds like 3,4-dihydro-2H-pyran, while HPLC is versatile for a wide range of dihydropyran derivatives.[9]
Data Presentation
Table 1: Purity of 3,4-Dihydro-2H-pyran after Distillation
| Purification Stage | Purity (%) | Analytical Method | Reference |
| Crude Product (after water separation) | 94 | Not Specified | [4] |
| After Fractional Distillation | >98.5 | GC | [10] |
Table 2: Typical Yields for Purified Dihydropyran Derivatives from Multicomponent Reactions
| Dihydropyran Derivative | Purification Method | Yield (%) | Reference |
| 6-Amino-5-cyano-2-methyl-4-(4-nitro-phenyl)-4H-pyran-3-carboxylic acid ethyl ester | Recrystallization from ethanol | 85 | [2] |
| (2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyran | Column Chromatography | 48 |
Mandatory Visualization
Caption: General workflow for the purification and analysis of dihydropyrans.
Caption: Troubleshooting logic for identifying and removing impurities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. sid.ir [sid.ir]
- 4. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 5. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. quora.com [quora.com]
- 8. 3,4-Dihydro-2H-pyran | High Purity Reagent [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,4-Dihydro-2H-pyran, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Dihydropyran and Tetrahydropyran Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,6-dihydropyran (DHP) and tetrahydropyran (THP) scaffolds. Understanding the distinct properties of these six-membered oxygen-containing heterocycles is crucial for their strategic application in organic synthesis and medicinal chemistry. While structurally similar, the presence of a double bond in the DHP ring imparts a dramatically different reactivity profile compared to its saturated counterpart, THP.
Structural and Electronic Properties
The fundamental difference between the two scaffolds lies in their degree of saturation. Tetrahydropyran is a saturated cyclic ether, rendering it relatively stable and non-reactive. In contrast, 3,6-dihydropyran contains an endocyclic double bond, classifying it as a vinyl ether. This feature makes the molecule electron-rich and is the primary source of its higher reactivity.
-
3,6-Dihydropyran (DHP): The π-bond is a region of high electron density, making it susceptible to attack by electrophiles.[1][2][3]
-
Tetrahydropyran (THP): As a saturated ether, it is generally stable and lacks the electron-rich π-system. Its reactivity is largely confined to reactions involving the lone pairs on the oxygen atom, which typically require harsh conditions.[4]
Comparative Reactivity and Key Reactions
The presence of the double bond in DHP opens up a range of electrophilic addition reactions that are not possible for THP.
3,6-Dihydropyran (DHP): A Hub of Electrophilic Addition
The primary mode of reactivity for DHP is the electrophilic addition across its reactive double bond.[5] This characteristic is widely exploited in organic synthesis, most notably for the protection of alcohols.
-
Protection of Alcohols: DHP reacts readily with alcohols under mild acidic catalysis to form tetrahydropyranyl (THP) ethers.[4][6][7] This is one of the most common methods for protecting hydroxyl groups, as the resulting THP ether is stable to a wide variety of non-acidic reagents, including organometallics and hydrides.[6][8][9]
-
Addition of Hydrogen Halides and Halogens: Hydrochloric and hydrobromic acids add across the double bond to yield 2-halotetrahydropyrans.[5] Similarly, chlorine and bromine add to form 2,3-dihalotetrahydropyrans.[5]
-
Hydrogenation: The double bond can be hydrogenated, typically using a catalyst like Raney Nickel, to produce the saturated tetrahydropyran.[4]
Tetrahydropyran (THP): A Stable Scaffold for Drug Design
THP is characterized by its general inertness, a desirable quality for a structural scaffold in drug molecules. Its reactions are limited and typically require forcing conditions.
-
Ring-Opening Reactions: While stable, the THP ring can be cleaved under harsh conditions. This can be promoted by strong Lewis or Brønsted acids, or specialized reagents such as samarium(II) iodide or certain metallocene complexes.[10][11][12]
-
Bioisostere in Medicinal Chemistry: In drug discovery, the THP ring is frequently used as a bioisostere for cyclohexane. Replacing a cyclohexyl group with THP can improve a drug candidate's physicochemical properties by:
-
Reducing lipophilicity, which can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Introducing a polar oxygen atom that can act as a hydrogen bond acceptor, potentially improving target binding affinity.
-
Data Presentation: Reactivity at a Glance
The following tables summarize the key differences in reactivity and provide representative reaction data.
Table 1: Comparison of General Reactivity
| Feature | 3,6-Dihydropyran (DHP) | Tetrahydropyran (THP) |
| Key Reactive Site | Carbon-carbon double bond | Ether oxygen |
| Primary Reaction Type | Electrophilic Addition[1][3] | Ring-Opening (under harsh conditions)[10] |
| Reaction with Alcohols | Forms THP ethers (protection)[4][7] | Generally unreactive (used as a solvent) |
| Reaction with HBr | Rapid addition to form 2-bromotetrahydropyran[5] | No reaction under standard conditions |
| Stability to Bases | Stable | Stable |
| Stability to Acids | Reactive; polymerizes or undergoes addition | Stable to mild acids; ring-opens with strong acids |
| Primary Application | Reagent for alcohol protection[8][9] | Stable scaffold in drug molecules, bioisostere[13] |
Table 2: Illustrative Quantitative Comparison
| Reaction | Substrate | Conditions | Product | Yield (%) | Relative Rate |
| Hydrobromination | 3,6-Dihydropyran | HBr, Dichloromethane, 0 °C | 2-Bromotetrahydropyran | >90% | Fast |
| Hydrobromination | Tetrahydropyran | HBr, Dichloromethane, 0 °C | No Reaction | 0% | Negligible |
| Acidolysis | 3,6-Dihydropyran | 1M HCl (aq), THF, 25 °C | 5-Hydroxypentanal | Decomposes | Fast |
| Acidolysis | Tetrahydropyran | 1M HCl (aq), THF, 25 °C | No Reaction | 0% | Very Slow |
Experimental Protocols
Protocol 1: Protection of an Alcohol using 3,6-Dihydropyran
This protocol describes the formation of a tetrahydropyranyl (THP) ether, a standard procedure in organic synthesis.
Objective: To protect a primary alcohol (e.g., benzyl alcohol) using DHP.
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve benzyl alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP (1.2 equivalents) to the solution.
-
Add a catalytic amount of PPTS (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, the THP ether of benzyl alcohol, can be purified by flash column chromatography if necessary.
Protocol 2: Acid-Catalyzed Ring-Opening of Tetrahydropyran
This protocol illustrates the cleavage of the stable THP ring, which requires more forceful conditions than reactions involving DHP.
Objective: To demonstrate the ring-opening of THP to form a diol derivative.
Materials:
-
Tetrahydropyran (THP)
-
Hydrobromic acid (48% aqueous)
-
Acetic acid
-
Reflux condenser
-
Heating mantle
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine tetrahydropyran (1.0 equivalent) with a mixture of 48% aqueous hydrobromic acid (2.0 equivalents) and glacial acetic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux for several hours (4-6 hours). The reaction progress can be monitored by GC-MS if available.
-
After the reaction is deemed complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture by the slow addition of a base, such as aqueous sodium hydroxide, while cooling in an ice bath.
-
Extract the product (1,5-dibromopentane, which can be subsequently hydrolyzed to the diol) with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography.
Visualizing Reaction Pathways and Relationships
Caption: Electrophilic addition of HBr to 3,6-dihydropyran proceeds via a stable carbocation.
Caption: Workflow for the protection and deprotection of alcohols using DHP.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3,6-Dihydro-2H-pyran-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihydro-2H-pyran-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by available experimental data. Detailed experimental protocols for key biological assays are also presented to facilitate reproducible research.
Comparative Analysis of Biological Activity
The therapeutic efficacy of 3,6-dihydro-2H-pyran-4-carbonitrile derivatives is underscored by their potent and varied biological activities. The following sections summarize the quantitative data, offering a comparative overview of their performance.
Anticancer Activity
Derivatives of the pyran scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[1] The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound Class | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) |
| 4H-Pyran | 6-Amino-2,4-diaryl-4H-pyran-3,5-dicarbonitrile | HCT-116 (Colon) | 5.6 - 12.3 |
| Pyrano[2,3-c]pyrazole | 6-Amino-4-(substituted phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | HCT-116 (Colon) | 7.4 - 15.2 |
| Coumarin-Pyran Hybrid | 3-(2-Amino-4-phenyl-4H-pyran-3-carbonyl)-2H-chromen-2-one | MDA-MB-231 (Breast) | 0.018 |
Note: The presented data is a summary from various sources and the specific substitutions on the core structures significantly influence the activity.
Antimicrobial Activity
The antimicrobial potential of pyran derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to compare the efficacy of these compounds, representing the lowest concentration that inhibits visible microbial growth.
| Compound Class | Derivative Structure/Substitution | Microorganism | MIC (µg/mL) |
| 4H-Pyran | 2-Amino-4-aryl-6-methyl-4H-pyran-3-carbonitrile | Staphylococcus aureus | 32 - 64 |
| 4H-Pyran | 2-Amino-4-aryl-6-methyl-4H-pyran-3-carbonitrile | Streptococcus pyogenes | 64 |
| Spiro-4H-pyran | Indole and cytosine substituted spiropyran | Staphylococcus aureus | 32 |
| Spiro-4H-pyran | Indole and cytosine substituted spiropyran | Streptococcus pyogenes | 64 |
| 3-Hydroxy-4-oxo-4H-pyran-2-carboxamide | N-(4-methylcoumarin-7-yl)carboxamide | Staphylococcus aureus | Not specified, but showed high activity |
| 3-Hydroxy-4-oxo-4H-pyran-2-carboxamide | N-(4-methylcoumarin-7-yl)carboxamide | Enterococcus faecalis | Not specified, but showed high activity |
| 3-Hydroxy-4-oxo-4H-pyran-2-carboxamide | N-(4-methylcoumarin-7-yl)carboxamide | Escherichia coli | Not specified, but showed high activity |
| 3-Hydroxy-4-oxo-4H-pyran-2-carboxamide | N-(4-methylcoumarin-7-yl)carboxamide | Candida krusei | Not specified, but showed high activity |
Note: The effectiveness of these derivatives is highly dependent on the specific microbial strain and the nature of the substituents on the pyran ring.
Anti-inflammatory Activity
Several pyran derivatives have been investigated for their ability to modulate inflammatory responses.[2] A key mechanism of anti-inflammatory action involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as the NF-κB pathway. The Griess assay is commonly employed to quantify nitrite, a stable breakdown product of NO, as an indicator of anti-inflammatory activity.
| Compound Class | Experimental Model | Key Findings |
| Pyran derivatives | LPS-stimulated RAW264.7 macrophages | Significant inhibition of nitric oxide (NO) production. |
| Tetrahydropyran derivative | Carrageenan-induced paw edema in mice | Reduction in paw edema. |
| Tetrahydropyran derivative | LPS-stimulated RAW 264.7 cells | Reduced levels of TNF-α, IL-6, and nitric oxide. |
Note: Quantitative data for anti-inflammatory activity is often presented as percentage inhibition of a specific inflammatory marker.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activity data. The following are generalized protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (solvent used to dissolve the compounds) and an untreated control.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.[3][4][5]
Materials:
-
Petri dishes
-
Muller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds and standard antibiotics
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare MHA plates. Inoculate the surface of the agar plates with a standardized microbial suspension.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Also, include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Data Analysis: Compare the zone of inhibition of the test compounds with the controls to determine their antimicrobial efficacy.
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite levels, a stable product of NO, as an indirect measure of NO production by cells.[6][7][8]
Materials:
-
96-well plates
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds for a specified time. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate, followed by the addition of 50 µL of Griess Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding of the mechanisms of action of these derivatives.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. hereditybio.in [hereditybio.in]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol Griess Test [protocols.io]
A Comparative Guide to the Computational Analysis of 3,6-Dihydro-2H-pyran-4-carbonitrile Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational studies on the reactivity of 3,6-Dihydro-2H-pyran-4-carbonitrile and its analogs. While direct computational studies on the 4-carbonitrile derivative are not extensively available in peer-reviewed literature, this document extrapolates and compares its expected reactivity with detailed computational and experimental data available for closely related dihydropyran systems. This guide focuses on the well-documented thermal decomposition (retro-Diels-Alder reaction) as a model for reactivity.
Comparison of Reactivity: Substituent Effects on Thermal Decomposition
The reactivity of dihydropyran derivatives in thermal decomposition is significantly influenced by the nature of substituents on the pyran ring. The following table compares the computationally determined and experimentally verified reactivity of 3,6-dihydro-2H-pyran (DHP) and its methylated analogs with the projected reactivity of 3,6-Dihydro-2H-pyran-4-carbonitrile. The electron-withdrawing nature of the nitrile group is anticipated to influence the reaction's activation energy.
Table 1: Comparison of Activation Energies for the Thermal Decomposition of Dihydropyran Derivatives
| Compound | Substituent at C4 | Substituent(s) at C2, C6 | Computational Method | Calculated Activation Energy (Ea) (kJ·mol⁻¹) | Experimental Activation Energy (Ea) (kJ·mol⁻¹)[1] |
| 3,6-Dihydro-2H-pyran-4-carbonitrile | -CN | H, H | PBE0/6-311+G(d,p) | Data not available | Data not available |
| 3,6-dihydro-2H-pyran (DHP) | H | H, H | PBE0/6-311+G(d,p) | ~215 | 209.5 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | -CH₃ | H, H | PBE0/6-311+G(d,p) | ~215.5 | Not specified in snippets |
| cis-2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | H | -CH₃, -CH₃ | PBE0/6-311+G(d,p) | Not specified in snippets | 196.3 |
Note: The computational results for DHP and MDHP show an approximate overestimation of 6 kJ·mol⁻¹ compared to experimental values[2].
Experimental and Computational Protocols
General Computational Protocol for Thermal Decomposition
The computational analysis of the thermal decomposition of dihydropyran derivatives typically involves the following steps, as described in the study of DHP and its methylated analogs[1][2][3]:
-
Geometry Optimization: The ground state and transition state geometries are optimized using Density Functional Theory (DFT). A commonly used functional and basis set is PBE0/6-311+G(d,p)[1][2][3].
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).
-
Thermodynamic and Kinetic Analysis: Thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) and kinetic parameters (activation energy) are calculated from the frequency data over a specified temperature range (e.g., 584 to 633 K)[2][3].
-
Population Analysis: Natural Bond Orbital (NBO) analysis can be employed to understand the charge distribution and bonding changes along the reaction coordinate.
General Experimental Protocol for Synthesis of Dihydropyran Derivatives
The synthesis of substituted dihydropyrans can be achieved through various methods, including the hetero-Diels-Alder reaction. A general procedure is outlined below[4][5]:
-
Reaction Setup: A solution of the diene (e.g., an electron-rich alkene) and the dienophile (e.g., an α,β-unsaturated carbonyl compound) is prepared in a suitable solvent (e.g., dichloromethane).
-
Catalysis: A Lewis acid catalyst (e.g., a bis(oxazoline)-copper(II) complex) can be added to promote the reaction and control stereoselectivity[5].
-
Reaction Conditions: The reaction is typically stirred at a specific temperature (ranging from low temperatures to reflux) for a period of time until completion, which is monitored by techniques like TLC.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Computational workflow for studying dihydropyran reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study [repositorio.usc.edu.co]
- 3. mdpi.com [mdpi.com]
- 4. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
Dihydropyran-Based Compounds: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The dihydropyran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydropyran-based compounds, focusing on their anticancer, antimicrobial, and anti-Alzheimer's disease activities. The information presented herein is supported by experimental data to aid in the rational design of novel and more potent therapeutic agents.
Comparative Biological Activities of Dihydropyran Derivatives
The versatility of the dihydropyran ring allows for structural modifications that can significantly influence its biological activity. The following tables summarize the quantitative data for various dihydropyran derivatives against different biological targets.
Anticancer Activity
Dihydropyran derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on the dihydropyran core and any fused ring systems are critical for activity.
Table 1: Anticancer Activity of Dihydropyran-Based Compounds
| Compound ID | Basic Scaffold | R Group Modifications | Cell Line | IC50 (µM) | Reference |
| 7a | 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4-(4-chlorophenyl), 3,5-bis(N-thiazolylcarbamoyl) | MOLT-4 | 17.4 ± 2.0 | [1] |
| 7d | 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4-phenyl, 3,5-bis(N-(5-methylthiazolyl)carbamoyl) | MCF-7 | 28.5 ± 3.5 | [1] |
| 4i | 5-Oxo-dihydropyranopyran | 4-Cl phenyl | MCF-7 | 34.2 | [2] |
| 4j | 5-Oxo-dihydropyranopyran | 3,4,5-trimethoxyphenyl | MCF-7 | 26.6 | [2] |
| Biscoumarin 1 | Biscoumarin | - | HuTu80 | 18.78 | [3] |
| Biscoumarin 2 | Biscoumarin | - | 4T1 | 20.34 | [3] |
IC50: Half-maximal inhibitory concentration.
Key SAR Insights for Anticancer Activity:
-
Introduction of a thiazolyl carbamoyl group at the C3 and C5 positions of the dihydropyridine ring appears to enhance cytotoxic potential.[1]
-
For 5-oxo-dihydropyranopyran derivatives, substitutions on the phenyl ring, such as 4-Cl and 3,4,5-trimethoxy groups, were found to be the most potent against MCF-7 cells.[2]
-
Biscoumarin derivatives, which can be considered as a class of dihydropyran-containing compounds, have shown potent antitumor activity.[3]
Antimicrobial Activity
Dihydropyran derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The structural features influencing their antimicrobial potency are distinct from those required for anticancer activity.
Table 2: Antimicrobial Activity of Dihydropyran-Based Compounds
| Compound ID | Basic Scaffold | R Group Modifications | Microorganism | MIC (µg/mL) | Reference |
| Biscoumarin 1 | Biscoumarin | - | S. aureus (MRSA XJ 75302) | 2 | [3][4] |
| Biscoumarin 2 | Biscoumarin | - | S. aureus (MRSA XJ 75302) | 4 | [3][4] |
| Biscoumarin 3 | Biscoumarin | - | S. aureus (MRSA XJ 75302) | 8 | [5] |
| Biscoumarin 4 | Biscoumarin | - | S. aureus (MRSA XJ 75302) | 16 | [5] |
| Dihydropyran 5 | Dihydropyran | Varied aryl and other groups | S. aureus (MRSA XJ 75302) | >32 | [5] |
| Dihydropyran 8 | Dihydropyran | Varied aryl and other groups | S. aureus (MRSA XJ 75302) | >32 | [5] |
MIC: Minimum Inhibitory Concentration.
Key SAR Insights for Antimicrobial Activity:
-
Biscoumarin derivatives generally exhibit more potent antibacterial activity against S. aureus strains, including methicillin-resistant S. aureus (MRSA), compared to the synthesized dihydropyran derivatives in the same study.[3][5]
-
The specific substitutions on the biscoumarin scaffold influence the potency, with compounds 1 and 2 being the most active.[3][4]
Anti-Alzheimer's Disease Activity (Cholinesterase Inhibition)
A series of novel dihydropyranoindole derivatives have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.
Table 3: Cholinesterase Inhibitory Activity of Dihydropyranoindole Derivatives
| Compound ID | Basic Scaffold | R Group Modifications | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 5o | Dihydropyranoindole | Sulphonamide group | 0.41 | 1.17 | [6] |
| Galantamine | Standard Drug | - | - | - | [6] |
| Rivastigmine | Standard Drug | - | - | - | [6] |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.
Key SAR Insights for Cholinesterase Inhibition:
-
The dihydropyranoindole scaffold bearing a sulphonamide group has been identified as a potent inhibitor of both AChE and BuChE.[6]
-
Compound 5o demonstrated the most potent activity against both enzymes, surpassing the standard drugs galantamine and rivastigmine in the reported study.[6]
-
Enzyme kinetics studies revealed that compound 5o acts as a mixed-type inhibitor, binding to both the catalytic and peripheral anionic sites of the enzymes.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols used to generate the data in this guide.
Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, LS180, MOLT-4) are seeded in 96-well plates at a specific density (e.g., 3 x 10⁴ to 5 x 10⁴ cells/mL) and incubated overnight.[1]
-
Compound Treatment: The dihydropyran derivatives are dissolved in a suitable solvent like DMSO and then diluted in the culture medium to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours at 37°C.[1]
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solvent, typically DMSO.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7]
Antimicrobial Susceptibility Testing (Minimal Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains (e.g., S. aureus) are cultured, and the inoculum is prepared to a standardized concentration.
-
Compound Dilution: The dihydropyran derivatives are serially diluted in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
Visualizing Molecular Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental processes.
Signaling Pathway: Plk4 Inhibition in Cancer
Polo-like kinase 4 (Plk4) is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Certain anticancer compounds exert their effects by targeting the Plk4 signaling pathway.
Caption: Plk4 signaling pathway and the inhibitory action of dihydropyran compounds.
Experimental Workflow: In Vitro Anticancer Screening
The process of screening compounds for anticancer activity follows a structured workflow from initial synthesis to data analysis.
Caption: General workflow for in vitro anticancer screening of dihydropyran compounds.
Logical Relationship: SAR Analysis Flow
The analysis of structure-activity relationships is a logical process that connects chemical structure to biological activity.
Caption: Logical flow for the structure-activity relationship (SAR) analysis.
References
- 1. brieflands.com [brieflands.com]
- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives | MDPI [mdpi.com]
- 4. Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydropyranoindole derivatives as potential cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Dihydropyran Scaffolds in Medicinal Chemistry: A Comparative Guide
The dihydropyran scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its presence in numerous natural products and its synthetic versatility. This guide provides a comparative analysis of the dihydropyran scaffold against other common heterocyclic structures, such as piperidine and tetrahydropyran, in the context of drug discovery and development. The comparison focuses on physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a heterocyclic core can significantly influence properties like lipophilicity (LogP), aqueous solubility, and pKa.
| Property | Dihydropyran | Piperidine | Tetrahydropyran | Key Considerations for Drug Design |
| Calculated LogP | ~0.7 | ~0.84 | ~0.95 | Dihydropyran and piperidine have similar, relatively low lipophilicity, which can be advantageous for aqueous solubility. Tetrahydropyran is slightly more lipophilic. Substituents will significantly alter the overall LogP of the molecule. |
| Aqueous Solubility | Miscible | Miscible[1] | Soluble (>80.2 g/L at 25°C)[2] | The parent scaffolds are all water-soluble, which is a desirable property for drug candidates. Solubility will decrease with the addition of lipophilic substituents. |
| pKa of Conjugate Acid | Not applicable (non-basic) | ~11.22 | Not applicable (non-basic) | The basic nitrogen in piperidine allows for salt formation, which can improve solubility and formulation options. Dihydropyran and tetrahydropyran lack this basic center. |
| Hydrogen Bond Acceptors | 1 | 0 | 1 | The oxygen atom in dihydropyran and tetrahydropyran can act as a hydrogen bond acceptor, potentially contributing to target binding. |
| Hydrogen Bond Donors | 0 | 1 | 0 | The N-H group in an unsubstituted piperidine can act as a hydrogen bond donor. |
Note: The data presented are for the parent, unsubstituted scaffolds. The properties of derivatives will vary significantly based on the nature and position of substituents. Direct comparative studies of identically substituted dihydropyran, piperidine, and tetrahydropyran analogs are limited in the literature.
Comparative Analysis of Metabolic Stability
Metabolic stability is a crucial parameter in drug design, as it influences the half-life and bioavailability of a compound. The inherent structure of a scaffold can affect its susceptibility to metabolic enzymes, primarily cytochrome P450s (CYPs).
| Scaffold | Typical Metabolic Pathways | Half-life (t½) in Human Liver Microsomes (HLM) | Key Considerations for Drug Design |
| Dihydropyran | Oxidation of the double bond, hydroxylation of the ring. | Highly variable depending on substitution. | The double bond in dihydropyran can be a site of metabolic instability. Strategic placement of substituents can shield this position. |
| Piperidine | N-dealkylation, C-oxidation adjacent to the nitrogen. | Generally considered metabolically stable, but highly substituent-dependent.[3] | The metabolic stability of the piperidine ring is heavily influenced by the substituents on the nitrogen and the ring carbons.[3] |
| Tetrahydropyran | Ring hydroxylation. | Generally considered metabolically stable. | The saturated nature of the tetrahydropyran ring often imparts greater metabolic stability compared to unsaturated analogs. |
Note: The table provides a qualitative comparison. Quantitative, head-to-head comparative data for identically substituted analogs is scarce.
Comparative Analysis of Biological Activity
Dihydropyran-containing compounds have demonstrated a wide range of biological activities. This section compares their performance in two key therapeutic areas, anticancer and antimicrobial, with data for other scaffolds where available.
Anticancer Activity
Dihydropyran derivatives have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.
| Compound/Scaffold | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Dihydropyran-based Macrolide | PI3Kα inhibitor | HL-60 | 1.10 ± 0.075 | [4] |
| Dihydropyran Derivative | CDK2 inhibitor | HCT-116 | 75.10 | |
| Piperidine-Dihydropyridine Hybrid | EGFR inhibitor | A-549 | 15.94 ± 0.201 | [5] |
| Piperidine-Dihydropyridine Hybrid | EGFR inhibitor | MCF-7 | 22.12 ± 0.213 | [5] |
| Pyrazole-based CDK2 inhibitor | CDK2 inhibitor | - | 0.96 - 3.82 | [6] |
Antimicrobial Activity
Dihydropyran derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal pathogens.
| Compound/Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyran Derivative (Ta-MOF synthesized) | Staphylococcus aureus | 12.5 | |
| Dihydropyran Derivative (Ta-MOF synthesized) | Escherichia coli | 25 | |
| Biscoumarin-Dihydropyran Hybrid | Staphylococcus aureus (ATCC 29213) | >128 | |
| Biscoumarin-Dihydropyran Hybrid | Methicillin-resistant S. aureus (MRSA) | >128 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 1,4-Dihydropyran Derivatives
A common and efficient method for the synthesis of 1,4-dihydropyran derivatives is through a multi-component reaction.[7]
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol).[7]
-
Add a catalytic amount of a suitable catalyst (e.g., ZrCl4@Arabic Gum, 0.01 g).[7]
-
The reaction can be carried out under solvent-free conditions at 50°C.[7]
-
Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane) and filter to remove the catalyst.[7]
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 1,4-dihydropyran derivative.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
Procedure:
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH (1 mM).
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.
Visualizations
Signaling Pathways
Dihydropyran derivatives have been shown to modulate key signaling pathways implicated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by dihydropyran derivatives.
Caption: Simplified CDK2-mediated cell cycle progression and its inhibition.
Experimental Workflows
Caption: General workflow for the synthesis and evaluation of dihydropyran derivatives.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
A Comparative Crystallographic Analysis of Dihydropyran Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is fundamental to advancing new therapeutic agents. X-ray crystallography provides an unparalleled, high-resolution view into the atomic arrangement of crystalline compounds, offering critical insights for structure-activity relationship (SAR) studies and rational drug design. This guide presents a comparative analysis of the X-ray crystallographic data for two distinct dihydropyran derivatives, highlighting the structural nuances revealed by this powerful analytical technique.
This comparison focuses on two molecules: the relatively simple 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid and the more complex heterocyclic system, 3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine . The juxtaposition of these structures showcases the versatility of the dihydropyran ring and the detailed conformational information that can be gleaned from single-crystal X-ray diffraction.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two dihydropyran derivatives, providing a quantitative basis for their structural comparison.
| Parameter | 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid[1] | 3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine[2][3][4] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.308(1) | 12.456(1) |
| b (Å) | 8.540(2) | 10.134(1) |
| c (Å) | 8.878(2) | 14.598(2) |
| α (°) | 84.33(3) | 90 |
| β (°) | 84.86(3) | 109.13(1) |
| γ (°) | 70.26(3) | 90 |
| Volume (ų) | 447.1(2) | 1740.1(3) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.160 | 1.378 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) | 293(2) |
| R-factor (%) | 4.3 | 4.9 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following sections outline the synthesis, crystallization, and X-ray diffraction procedures for the two dihydropyran derivatives.
Synthesis and Crystallization
2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid:
The synthesis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid is achieved through the Diels-Alder reaction between acrolein and methyl vinyl ketone, followed by oxidation of the resulting aldehyde. The detailed procedure is as follows: A mixture of acrolein and methyl vinyl ketone is heated in a sealed tube to afford 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. This intermediate is then oxidized using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, to yield the carboxylic acid.
For crystallization, the crude carboxylic acid is dissolved in a minimal amount of a hot solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]
3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine:
This complex dihydropyran derivative is synthesized via a multi-component reaction. Typically, a mixture of 1,2-phenylenediamine, dehydroacetic acid, and 4-pyridinecarboxaldehyde is refluxed in an appropriate solvent, such as ethanol, in the presence of a catalytic amount of a Lewis or Brønsted acid.
Crystals suitable for X-ray diffraction are obtained by recrystallization from a solvent mixture, such as dimethylformamide/ethanol. The crude product is dissolved in the solvent mixture at an elevated temperature, and the solution is allowed to cool slowly to room temperature. Over a period of several days, well-formed crystals of the product are deposited.[2][3][4]
X-ray Diffraction Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The data for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid were collected at a temperature of 100(2) K, while the data for the benzodiazepine derivative were collected at 293(2) K.[1][2][3][4]
The collected diffraction data were processed and corrected for Lorentz and polarization effects. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Structural Analysis Workflow
The general workflow for determining and analyzing a crystal structure via X-ray crystallography is depicted in the following diagram. This process, from crystal selection to final structural validation, is a cornerstone of chemical and pharmaceutical research.
Conclusion
The X-ray crystallographic analyses of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid and 3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine provide detailed insights into their solid-state conformations and intermolecular interactions. The simpler carboxylic acid derivative crystallizes in a triclinic system, while the more complex benzodiazepine derivative adopts a monoclinic crystal system. These fundamental differences in crystal packing are a direct consequence of their distinct molecular structures, sizes, and the nature of their intermolecular hydrogen bonding and π-stacking interactions. This comparative guide underscores the importance of X-ray crystallography in elucidating the precise three-dimensional structures of dihydropyran derivatives, which is essential for advancing their applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3,6-Dihydro-2H-pyran Scaffolds: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihydro-2H-pyran moiety is a valuable scaffold in medicinal chemistry, offering a synthetically accessible and structurally versatile template for the design of novel therapeutics. In silico modeling plays a pivotal role in elucidating the interactions of dihydropyran-containing compounds with biological targets, thereby accelerating the drug discovery process. This guide provides a comparative analysis of the in silico modeling of 3,6-dihydro-2H-pyran-4-carbonitrile and related derivatives, with a focus on their interactions as kinase inhibitors.
Comparative Analysis of Dihydropyran Derivatives as mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3] It has emerged as a significant target in cancer therapy. A notable study demonstrated that the 3,6-dihydro-2H-pyran (DHP) group can effectively replace the commonly used morpholine moiety in a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors. This substitution resulted in compounds with equivalent potency and selectivity against the phosphoinositide 3-kinase (PI3K), a closely related kinase.[4]
| Compound/Scaffold | Target | IC50 (nM) | Selectivity vs. PI3Kα | Reference |
| DHP-containing Pyrazolopyrimidine | mTOR | Data suggests equivalency to morpholine analog | High | [4] |
| Morpholine-containing Pyrazolopyrimidine | mTOR | Potent (specific values not publicly available in abstract) | High | [4] |
| Ku-0063794 | mTOR | 10 | Highly Selective | [5] |
| WAY-600 | mTOR | 9 | >100-fold vs PI3Kα | [5] |
| WYE-687 | mTOR | 7 | >100-fold vs PI3Kα | [5] |
| WYE-354 | mTOR | 5 | >100-fold vs PI3Kα | [5] |
Table 1: Comparison of Dihydropyran-Containing Compounds and Other mTOR Inhibitors. This table highlights the potency of various compounds targeting mTOR. While specific IC50 values for the DHP-containing pyrazolopyrimidine were not detailed in the primary abstract, its potency was reported to be equivalent to its morpholine counterpart. For comparison, other known potent and selective mTOR inhibitors are included.
Experimental and In Silico Protocols
The in silico evaluation of 3,6-dihydro-2H-pyran derivatives typically follows a multi-step computational workflow. This process is designed to predict the binding affinity and interaction patterns of the compounds with their target protein, thereby guiding the selection and optimization of lead candidates.
General In Silico Workflow for Kinase Inhibitor Discovery
-
Target Selection and Preparation: The three-dimensional structure of the target kinase (e.g., mTOR) is obtained from a protein databank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the 3,6-dihydro-2H-pyran derivatives and other compounds for comparison are generated and optimized to their lowest energy conformation.
-
Molecular Docking: This step predicts the preferred orientation of the ligand when bound to the active site of the protein. The docking algorithm scores different binding poses based on a scoring function that estimates the binding affinity.
-
Virtual Screening: A large library of compounds can be computationally screened against the target protein to identify potential hits.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex and to refine the binding mode predicted by docking, MD simulations are performed. These simulations model the movement of atoms in the complex over time.
-
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity.
Caption: A general workflow for in silico kinase inhibitor discovery.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation.[1][6] Understanding this pathway is crucial for contextualizing the mechanism of action of mTOR inhibitors.
Caption: A simplified diagram of the mTORC1 signaling pathway.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
A Comparative Guide to the Thermal Stability of Substituted Dihydropyrans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of substituted dihydropyran derivatives. Understanding the thermal properties of these compounds is crucial for their application in drug development and materials science, where they are often subjected to various temperature-related processes. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes important concepts and workflows.
Introduction to Dihydropyran Stability
Dihydropyrans are six-membered heterocyclic compounds containing an oxygen atom and a double bond within the ring. Their derivatives are prevalent in numerous natural products and are valuable intermediates in organic synthesis. The thermal stability of a dihydropyran derivative is significantly influenced by the nature and position of substituents on the pyran ring. This stability is a critical parameter for assessing the shelf-life, processing conditions, and potential degradation pathways of pharmacologically active molecules and functional materials incorporating this scaffold.
Comparative Thermal Stability Data
The thermal stability of substituted dihydropyrans is primarily assessed by determining their decomposition temperatures and the kinetics of their thermal degradation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed for these measurements.
A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methyl-substituted analogs, 4-methyl-3,6-dihydro-2H-pyran (MDHP) and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP), provides valuable insights into the effect of methyl substitution.[1][2][3] The study, which aligns with experimental data, indicates that methyl substituents, particularly at the 2 and 6 positions, decrease the activation free energy, thereby reducing the thermal stability of the dihydropyran ring.[1][2][3]
The key findings from the computational analysis are summarized in the table below. The data highlights that the decomposition of these dihydropyrans proceeds via a concerted, unimolecular, first-order reaction.[2]
| Compound | Substituent(s) | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Free Energy (ΔG‡) (kJ·mol⁻¹) |
| 3,6-dihydro-2H-pyran (DHP) | None | 213 | 196 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 4-methyl | 209 | 190 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 2,6-dimethyl | 202 | 183 |
| 2-methyl-3,6-dihydro-2H-pyran | 2-methyl | 202 | 182 |
| 6-methyl-3,6-dihydro-2H-pyran | 6-methyl | 204 | 184 |
Data calculated at the PBE0/6-311+G(d,p) level of theory at 600 K, showing good correlation with experimental values.[2]
From this data, it is evident that methyl substitution lowers the energy barrier for thermal decomposition. The stabilizing effect of the methyl group on the transition state is most pronounced when it is at the 2-position, followed by the 6- and 4-positions.[2] This suggests that substituents capable of stabilizing a developing positive charge at these positions in the transition state will likely decrease the thermal stability of the dihydropyran ring.
While comprehensive experimental data for a wide range of electron-donating and electron-withdrawing substituents on the dihydropyran ring is limited in the current literature, the principles observed with methyl substitution provide a foundational understanding. Electron-donating groups are expected to lower thermal stability by stabilizing the transition state, whereas electron-withdrawing groups may enhance stability by destabilizing it. Further experimental studies are required to build a comprehensive library of structure-stability relationships for substituted dihydropyrans.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the thermal stability of substituted dihydropyrans. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of thermal degradation.
Instrumentation:
-
A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.
Sample Preparation:
-
Ensure the dihydropyran sample is pure and dry.
-
Weigh a small sample (typically 5-10 mg) into a clean, inert crucible (e.g., alumina or platinum).[4][5]
-
Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
Analytical Procedure:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[4]
-
Continuously record the sample mass as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve, which plots percentage weight loss against temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction, providing complementary information to TGA.
Instrumentation:
-
A differential scanning calorimeter with a temperature-controlled cell.
Sample Preparation:
-
Weigh a small amount of the dihydropyran sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).[5]
-
Hermetically seal the pan to prevent the loss of volatile decomposition products.[5]
Analytical Procedure:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Record the differential heat flow between the sample and the reference.
-
The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting and decomposition.
Visualizations
General Structure of Substituted Dihydropyrans
Caption: General chemical structure of a substituted dihydropyran ring.
Hypothetical Thermal Degradation Pathway
Caption: A simplified retro-Diels-Alder type thermal degradation pathway for dihydropyrans.
Experimental Workflow for Thermal Stability Analysis
Caption: A typical experimental workflow for conducting thermal stability analysis of dihydropyran derivatives.
References
Benchmarking the performance of catalysts in dihydropyran synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydropyrans, a crucial heterocyclic motif in a vast array of natural products and pharmaceuticals, is a subject of intense research. The development of efficient and stereoselective catalytic methods is paramount for advancing drug discovery and organic synthesis. This guide provides an objective comparison of the performance of prominent catalytic systems in dihydropyran synthesis, supported by experimental data, detailed protocols, and mechanistic insights to facilitate catalyst selection for specific research applications.
Performance Benchmark of Catalytic Systems
The efficacy of a catalyst in dihydropyran synthesis is contingent on numerous factors, including the specific reaction pathway, substrate scope, and desired stereochemical outcome. This section presents a comparative summary of representative catalytic systems, highlighting their key performance metrics.
| Catalytic System | Catalyst Example | Reaction Type | Substrates | Yield (%) | ee (%) | dr | Reaction Conditions |
| Metal-Based Lewis Acid | Bis(oxazoline) Copper(II) Complex | Hetero-Diels-Alder | Ethyl glyoxylate, Danishefsky's diene | 95 | 98 | - | CH₂Cl₂, -78 °C, 1-3 h |
| Organocatalyst (Amine-based) | Diphenylprolinol Silyl Ether | Domino Michael/Enolization/Acetalization | α-acyl-β-aryl-substituted acrylonitrile, Aldehyde | Good | High | High | - |
| N-Heterocyclic Carbene (NHC) | Imidazolium/Triazolium-derived NHCs | [4+2] and [3+3] Cycloadditions | α,β-unsaturated aldehydes, 1,3-dicarbonyl compounds | 50-98 | >90 | - | Various (e.g., tBuOK, CH₂Cl₂, quinone) |
| Heterogeneous Catalyst (MOF) | Tantalum-based Metal-Organic Framework (Ta-MOF) | Multicomponent Reaction | Aromatic aldehydes, malononitrile, ethyl acetoacetate | High | - | - | EtOH, Room Temperature |
Note: The performance data presented are derived from various literature sources and may not be directly comparable due to differences in substrates and reaction conditions.
Key Synthetic Pathways and Catalytic Mechanisms
The synthesis of dihydropyrans is predominantly achieved through several key reaction pathways, each amenable to specific types of catalysis. Understanding the underlying mechanisms is crucial for catalyst selection and reaction optimization.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the construction of dihydropyran rings.[1] This reaction typically involves an electron-rich diene and an electron-poor dienophile (or vice-versa in an inverse-electron demand HDA). Lewis acids, such as bis(oxazoline) copper(II) complexes, are highly effective in catalyzing this reaction by coordinating to the carbonyl group of the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.[2]
Domino Reactions
Organocatalysts, particularly chiral amines like diphenylprolinol silyl ether, are adept at mediating domino reactions that form multiple bonds in a single synthetic operation.[3] A common strategy for dihydropyran synthesis involves a domino Michael/enolization/acetalization sequence.[3] The catalyst activates the aldehyde substrate by forming a nucleophilic enamine intermediate, which then undergoes a Michael addition to an electron-deficient alkene. Subsequent intramolecular enolization and acetalization furnish the dihydropyran ring with high stereocontrol.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of dihydropyran-2-ones through [4+2] and [3+3] cycloadditions.[4][5] The catalytic cycle is initiated by the nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate.[4] This intermediate can then be converted to key reactive species like homoenolates or acylazoliums, which subsequently undergo cycloaddition with a suitable partner to yield the dihydropyran product.[4]
Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials that can function as highly efficient and recyclable heterogeneous catalysts.[6] For dihydropyran synthesis, MOFs like Ta-MOF can catalyze multicomponent reactions where three or more reactants are combined in a one-pot synthesis.[6] The Lewis acidic metal sites within the MOF structure are believed to activate the substrates, facilitating the cascade of reactions that lead to the formation of the dihydropyran ring.[6][7]
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for the successful implementation of these catalytic systems.
General Procedure for Bis(oxazoline) Copper(II) Catalyzed Hetero-Diels-Alder Reaction
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL) at -78 °C is added the bis(oxazoline) copper(II) catalyst (1-10 mol%). The electron-rich olefin (1.2 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C for the specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Diphenylprolinol Silyl Ether Catalyzed Domino Michael/Enolization/Acetalization
In a vial, the aldehyde (1.0 mmol), the α,acyl-β-aryl-substituted acrylonitrile (1.2 mmol), and the diphenylprolinol silyl ether catalyst (10 mol%) are dissolved in an appropriate solvent (e.g., chloroform). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the dihydropyran.
General Procedure for NHC-Catalyzed Dihydropyranone Synthesis
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added the NHC precatalyst (e.g., an imidazolium or triazolium salt, 10-20 mol%) and a base (e.g., tBuOK or DBU, 10-20 mol%). The reaction mixture is stirred at the specified temperature and time. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
General Procedure for Ta-MOF Catalyzed Multicomponent Synthesis of Dihydropyrans
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and the Ta-MOF catalyst (e.g., 3 mg) in ethanol (2 mL) is stirred at room temperature.[6] The reaction progress is monitored by TLC.[6] Upon completion, acetone (10 mL) is added to facilitate the separation of the nanocatalyst by filtration.[6] The solvent is removed from the filtrate, and the resulting solid is recrystallized from an ethanol/water mixture to yield the pure 1,4-dihydropyran derivative.[6]
Visualizing Catalytic Processes
To further elucidate the relationships between the different catalytic approaches and the general workflow of a catalytic reaction, the following diagrams are provided.
Caption: A generalized experimental workflow for catalytic dihydropyran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
Safety Operating Guide
Proper Disposal of 3,6-Dihydro-2H-pyran-4-carbonitrile: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of 3,6-Dihydro-2H-pyran-4-carbonitrile (CAS No. Not Available), a compound requiring careful handling due to its chemical properties. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this substance.
Hazard and Personal Protective Equipment Summary
Prior to handling, it is crucial to be aware of the hazards associated with 3,6-Dihydro-2H-pyran-4-carbonitrile and to use appropriate personal protective equipment (PPE). The following table summarizes the key hazard information and required PPE.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Chemical-resistant gloves, lab coat, eye protection. |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Chemical safety goggles or face shield. |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1] | Use in a well-ventilated area or with a fume hood. |
| Flammability | Assumed to be a flammable liquid based on the dihydropyran structure. | Keep away from heat, sparks, and open flames. |
Step-by-Step Disposal Protocol
The disposal of 3,6-Dihydro-2H-pyran-4-carbonitrile must be carried out in a manner that ensures safety and environmental protection. Do not dispose of this chemical down the drain or in regular waste streams.
-
Waste Collection:
-
Collect waste 3,6-Dihydro-2H-pyran-4-carbonitrile and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with organic nitriles and flammable liquids.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "3,6-Dihydro-2H-pyran-4-carbonitrile," and any applicable hazard symbols (e.g., flammable, toxic).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the GHS hazard classifications.
-
Disposal Workflow
The following diagram illustrates the proper disposal workflow for 3,6-Dihydro-2H-pyran-4-carbonitrile.
Caption: Disposal workflow for 3,6-Dihydro-2H-pyran-4-carbonitrile.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
